N-Phenyltetrachlorophthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOKNBNQSVVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312821 | |
| Record name | N-Phenyltetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31039-74-4 | |
| Record name | NSC263512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyltetrachlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyltetrachlorophthalimide is a chlorinated aromatic imide with a molecular structure that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid phthalimide core, combined with the electron-withdrawing nature of the four chlorine atoms and the attached phenyl group, imparts unique chemical and biological properties to the molecule. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile scaffold in drug discovery.
Chemical Structure and Identification
This compound, systematically named 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione, is characterized by a central isoindole-1,3-dione ring system.[1] The benzene ring of the isoindole core is fully substituted with four chlorine atoms, and the nitrogen atom of the imide is substituted with a phenyl group.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione |
| CAS Number | 31039-74-4 |
| Molecular Formula | C₁₄H₅Cl₄NO₂ |
| Molecular Weight | 361.01 g/mol |
| InChI | InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H |
| InChIKey | LPTOKNBNQSVVQO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its highly chlorinated and aromatic nature. While comprehensive experimental data is not widely available, computed properties provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 361.01 g/mol | PubChem[1] |
| XLogP3-AA | 5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 358.9074 g/mol | PubChem[1] |
Due to its high molecular weight and extensive chlorination, this compound is expected to be a solid at room temperature with low solubility in water but better solubility in common organic solvents.[2]
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of α-glucosidase inhibition.
The proposed mechanism of action involves the hydrophobic phenyl group and the electron-deficient tetrachlorophthalimide core interacting with the active site of the α-glucosidase enzyme, leading to competitive or mixed-type inhibition.
Other Potential Applications
The versatile phthalimide scaffold suggests that this compound could serve as a valuable intermediate for the synthesis of a wide range of biologically active molecules. [3]Its derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties, which are areas of active research for phthalimide-based compounds.
Safety and Handling
As a chlorinated aromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential, particularly in the realm of medicinal chemistry. Its unique structural features make it a promising candidate for the development of novel therapeutics, especially as an α-glucosidase inhibitor for the management of diabetes. Further research into its biological activities, along with the development of efficient and scalable synthetic routes, will be crucial in unlocking the full potential of this versatile molecule. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this compound in their scientific endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Synthesis, α-glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione or rhodanine derivatives. PMC - NIH. [Link]
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Properties of Common Organic Solvents. University of Minnesota. [Link]
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Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. [Link]
-
A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. PubMed Central. [Link]
-
Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of N-Phenyltetrachlorophthalimide
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Phenyltetrachlorophthalimide (CAS No. 31039-74-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with established analytical principles to serve as a foundational resource. We will explore the compound's molecular and crystal structure, its expected spectroscopic signature, thermal properties, and solubility profile. Each section includes not only the data but also the underlying scientific reasoning and detailed experimental protocols for empirical validation, ensuring a self-validating and trustworthy guide.
Introduction and Molecular Identity
This compound is a halogenated aromatic imide. The phthalimide core is a privileged structure in medicinal chemistry and materials science, while the tetrachlorination significantly influences its properties, such as lipophilicity and thermal stability. It is primarily known as a fungicide and serves as an intermediate in the synthesis of other complex molecules. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring quality control in its synthesis and application.
This guide establishes a baseline characterization, combining computational data with expert analysis of expected experimental outcomes, providing a robust framework for laboratory investigation.
Compound Identification
Accurate identification is the cornerstone of any chemical analysis. The key identifiers for this compound are summarized below.[1][2]
| Identifier | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |
| CAS Number | 31039-74-4 | PubChem[1] |
| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |
| Molecular Weight | 361.01 g/mol | BLD Pharm[2] |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | PubChem[1] |
| InChIKey | LPTOKNBNQSVVQO-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Molecular Structure
Synthetic Pathway
This compound is synthesized via a condensation reaction between tetrachlorophthalic anhydride and aniline.[3] This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid, to facilitate the formation of the imide ring through dehydration.
The general synthetic workflow is illustrated below.
Caption: Synthesis of this compound via condensation.
Crystal Structure
The solid-state conformation of a molecule dictates its physical properties, including solubility and melting point. The crystal structure of this compound has been determined, and its details are deposited in the Cambridge Structural Database (CSD).[4]
-
CSD Deposition Number: 657780[1]
Analysis of crystallographic data from this entry would reveal precise bond lengths, bond angles, and the dihedral angle between the planar tetrachlorophthalimide core and the appended phenyl ring. In related N-phenylphthalimide structures, this dihedral angle is significant, indicating a non-planar overall molecular geometry, which has implications for crystal packing and intermolecular interactions.
Comprehensive Analytical Workflow
A systematic approach is required for the full physicochemical characterization of a compound. The workflow diagram below outlines the logical progression from sample reception to the generation of a complete data package.
Caption: Workflow for Physicochemical Characterization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Expertise & Causality: A deuterated solvent that can effectively dissolve the analyte is chosen; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common first choices for compounds of this type. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.30 - 7.60 | Multiplet | 5H, Phenyl group protons |
| ¹³C | ~162 | Singlet | 2C, Carbonyl (C=O) |
| ¹³C | ~135 | Singlet | 1C, Phenyl C (ipso, attached to N) |
| ¹³C | ~131 | Singlet | 2C, Tetrachlorinated aromatic C (attached to C=O) |
| ¹³C | ~129 | Singlet | 2C, Phenyl C (ortho) |
| ¹³C | ~128 | Singlet | 2C, Phenyl C (meta) |
| ¹³C | ~127 | Singlet | 1C, Phenyl C (para) |
| ¹³C | ~125 | Singlet | 2C, Tetrachlorinated aromatic C (central) |
Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Shimming: Initiate an automated or manual shimming process to optimize the magnetic field homogeneity. A well-shimmed field is critical for high-resolution spectra.
-
¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
¹³C Spectrum Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse program to ensure all carbon signals appear as singlets. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction.
-
Analysis: Integrate the ¹H signals and assign all peaks in both spectra by referencing their chemical shifts and multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expertise & Causality: The imide group (O=C-N-C=O) gives rise to very strong and characteristic carbonyl (C=O) stretching bands. The high degree of chlorination and aromaticity will also produce distinct signals. Data for the non-chlorinated analog, N-phenylphthalimide, shows characteristic peaks that can be used for comparison.[5]
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~1775 & ~1715 | Strong | C=O Stretch | Symmetric & Asymmetric stretching of imide carbonyls[6] |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic rings |
| ~1380 | Strong | C-N Stretch | Imide C-N bond |
| 1100 - 1000 | Strong | C-Cl Stretch | Aryl-Chloride bonds |
| 800 - 600 | Strong | C-H Bend | Out-of-plane bending for the phenyl group |
Protocol: Acquiring an FT-IR Spectrum (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interference from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands and assigning them to specific functional groups.
Thermal Properties
Thermal analysis provides critical information on melting point, phase transitions, and decomposition temperature, which are essential for determining a compound's stability, purity, and processing conditions.
-
Expertise & Causality: Differential Scanning Calorimetry (DSC) is the gold standard for determining melting point and other thermal transitions by measuring the heat flow into or out of a sample relative to a reference.[7] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of thermal decomposition.[7]
While no experimentally determined melting point is available in the surveyed public literature, a high melting point is expected due to the molecule's rigid, planar core and high molecular weight.
Protocol: Thermal Analysis via DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum TGA pan or a DSC crucible.
-
Instrument Setup (TGA): Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen at 20 mL/min) to prevent oxidative decomposition.
-
TGA Program: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).
-
Instrument Setup (DSC): Place the sample crucible and an empty reference crucible into the DSC cell.
-
DSC Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melt. A slower ramp rate provides better resolution of thermal events.
-
Data Analysis:
-
TGA: Analyze the resulting plot of mass vs. temperature to determine the onset temperature of decomposition (where significant mass loss begins).
-
DSC: Analyze the plot of heat flow vs. temperature. The melting point is typically determined as the onset or peak of the endothermic melting transition.
-
Solubility Profile
Solubility is a critical parameter for any application, from drug delivery to formulation chemistry. The structure of this compound—a large, highly chlorinated, and largely non-polar molecule—suggests poor solubility in aqueous media and better solubility in organic solvents.
-
Expertise & Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater preference for a non-polar (lipid-like) environment. The computationally derived XLogP3 value for this compound is 4.8, indicating high lipophilicity and predicting low aqueous solubility.[1]
Expected Solubility:
-
Aqueous Solvents: Practically insoluble.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): Sparingly soluble to soluble.
-
Non-polar Solvents (e.g., Toluene, Dichloromethane): Likely to be soluble.
Protocol: Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed, screw-cap vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling & Quantification: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 4,5,6,7-Tetrachloro-2-[3-[2-(3,4-dihydroxyphenyl)ethyl]phenyl]isoindole-1,3-dione. National Center for Biotechnology Information. [Link]
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Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
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Slideshare. DSC & TGA Thermal Analysis. [Link]
-
ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
NSF Public Access Repository. CCDC 2181759: Experimental Crystal Structure Determination. [Link]
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Journal of Pharmaceutical and Research International. Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]
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Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Aalto Research Portal. CCDC 1577820: Experimental Crystal Structure Determination. [Link]
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PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]
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ResearchGate. Experimental Crystal Structure Determination. [Link]
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CCDC. Structural Chemistry Data, Software, and Insights. [Link]
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ChemSrc. This compound | CAS#:31039-74-4. [Link]
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Molecular formula and weight of N-Phenyltetrachlorophthalimide.
An In-depth Technical Guide to N-Phenyltetrachlorophthalimide: Synthesis, Properties, and Therapeutic Potential
Abstract
This compound is a halogenated aromatic imide with significant relevance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its applications, with a particular focus on its role as a potent α-glucosidase inhibitor. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Chemical Identity and Physicochemical Properties
This compound is structurally defined by a tetrachlorinated isoindole-1,3-dione core bonded to a phenyl group at the nitrogen atom. This high degree of halogenation and its rigid, planar structure are key determinants of its chemical behavior and biological activity.
Its fundamental properties are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |
| Molecular Weight | 361.0 g/mol | PubChem[1] |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |
| CAS Number | 31039-74-4 | PubChem[1] |
| Appearance | White to off-white crystalline solid | General Chemical Knowledge |
| Solubility | Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., Dichloromethane) | General Chemical Knowledge |
Synthesis: The Condensation Pathway
The most direct and widely employed method for synthesizing this compound is the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction proceeds via a two-step mechanism: nucleophilic acyl substitution to form an intermediate phthalamic acid, followed by an intramolecular cyclization with the elimination of water.
Expertise & Rationale for Protocol Choices
-
Solvent Selection: Glacial acetic acid is the preferred solvent. Its high boiling point (~118 °C) is ideal for driving the dehydration and cyclization step, which requires elevated temperatures (reflux). Furthermore, its acidic nature can catalyze the reaction, ensuring a high conversion rate.
-
Reaction Control: The reaction is self-validating. The product, this compound, is significantly less soluble in the acetic acid/water mixture upon cooling than the starting materials. This differential solubility allows for a straightforward isolation of the crude product via precipitation and filtration, providing an inherent purification step. Progress can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the limiting reagent.
Detailed Experimental Protocol
Materials:
-
Tetrachlorophthalic anhydride (1.0 eq)
-
Aniline (1.0-1.05 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Filtration apparatus (Buchner funnel, filter flask)
-
Ethanol (for washing)
Procedure:
-
Reagent Setup: Charge a round-bottom flask with tetrachlorophthalic anhydride (1.0 eq) and a magnetic stir bar. Add glacial acetic acid to create a stirrable slurry (approx. 3-5 mL per gram of anhydride).
-
Aniline Addition: While stirring at room temperature, add aniline (1.0-1.05 eq) dropwise to the suspension.
-
Reaction at Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux with vigorous stirring for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Product Precipitation & Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes. A dense precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold glacial acetic acid followed by cold ethanol to remove residual starting materials and solvent.
-
Drying: Dry the purified white crystalline product under vacuum to a constant weight. Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Drug Discovery and Research
The primary interest in this compound for the target audience lies in its demonstrated biological activity, particularly as a scaffold for enzyme inhibitors.
α-Glucosidase Inhibition
This compound has been identified as a very potent inhibitor of α-glucosidase.[2][3] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.
-
Mechanism of Action Insight: Inhibition of α-glucosidase slows the absorption of dietary carbohydrates.[2] This mechanism is therapeutically valuable for managing type 2 diabetes by reducing post-prandial hyperglycemia. The hydrophobic tetrachlorophthalimide moiety and the N-phenyl group are believed to be crucial for binding within the enzyme's active site.[2]
-
Therapeutic Relevance: Due to this activity, this compound and its derivatives are considered promising lead compounds for the development of new treatments for diabetes, obesity, and hyperlipoproteinemia.[2]
Other Potential Applications
-
Antiviral Research: As α-glucosidase is also involved in the biosynthesis of N-linked oligosaccharides on viral envelope glycoproteins, its inhibitors are explored as potential broad-spectrum antiviral agents.[2][3]
-
Synthetic Intermediate: It serves as a valuable amine-protecting group in organic synthesis that can be cleaved under mild conditions and as a building block for more complex molecules.[2]
Safety and Handling
As a chlorinated aromatic compound, this compound should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-sealed container away from incompatible materials.
For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. Available at: [Link]
-
Sciforum (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-Phenyltetrachlorophthalimide
This guide provides a comprehensive analysis of the spectroscopic data for N-Phenyltetrachlorophthalimide, a molecule of significant interest to researchers in drug development due to its potent α-glucosidase inhibitory activity. This document is intended for scientists and professionals who require a deep understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Introduction: The Significance of this compound
This compound belongs to the class of N-substituted phthalimides, which are recognized for their diverse biological activities. The tetrachlorinated phthalimide core, combined with the N-phenyl substituent, confers specific properties to the molecule, making it a potent inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. A thorough understanding of the molecular structure of this compound is paramount for elucidating its mechanism of action and for the rational design of new, even more effective, therapeutic agents.
While extensive research has been conducted on related phthalimide derivatives, this guide focuses specifically on the spectroscopic signature of this compound, providing a foundational reference for its identification and characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses the molecular formula C₁₄H₅Cl₄NO₂ and a molecular weight of 361.01 g/mol [1]. Its structure consists of a tetrachlorinated phthalimide ring system bonded to a phenyl group through the nitrogen atom. This arrangement gives rise to a unique set of spectroscopic data that allows for its unambiguous identification.
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
The following sections will delve into the specific details of each major spectroscopic technique and how they contribute to the complete structural picture of this important molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons, respectively.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Anticipated ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the protons of the phenyl group. Due to the symmetry of the tetrachlorinated phthalimide ring, which lacks protons, all observed signals will arise from the N-phenyl substituent.
-
Aromatic Region (7.0 - 8.0 ppm): The five protons of the phenyl group will resonate in this region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the tetrachlorophthalimide group. The electron-withdrawing nature of the imide functionality is expected to deshield the aromatic protons, shifting them downfield. A complex multiplet is anticipated due to spin-spin coupling between the ortho, meta, and para protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 7.6 | Multiplet |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: Workflow for acquiring an NMR spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Anticipated ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. Due to the plane of symmetry in the tetrachlorinated phthalimide ring, some carbons will be chemically equivalent.
-
Carbonyl Carbons (160 - 170 ppm): The two equivalent carbonyl carbons of the phthalimide ring are expected to resonate in this downfield region due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
Aromatic Carbons (120 - 145 ppm): This region will contain signals for the carbons of the phenyl ring and the tetrachlorinated benzene ring of the phthalimide moiety.
-
Tetrachlorophthalimide Carbons: The four chlorinated carbons will have distinct chemical shifts influenced by the chlorine substituents. The two carbons attached to the imide ring will also have a unique resonance.
-
Phenyl Carbons: The six carbons of the phenyl ring will show distinct signals, with the ipso-carbon (attached to the nitrogen) being the most deshielded.
-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 160 - 165 |
| C-Cl | 130 - 140 |
| C (phthalimide ring junction) | ~130 |
| C (phenyl, ipso) | ~132 |
| C (phenyl, ortho, meta, para) | 125 - 130 |
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key structural motifs.
Anticipated IR Spectrum:
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ , characteristic of the symmetric and asymmetric stretching of the two imide carbonyl groups. The electron-withdrawing effect of the tetrachlorinated ring may shift this band to a slightly higher frequency compared to unsubstituted phthalimides.
-
C-N Stretching: A band in the region of 1300-1390 cm⁻¹ is anticipated for the C-N stretching vibration of the imide group.
-
Aromatic C=C Stretching: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the phenyl and tetrachlorinated benzene rings.
-
C-H Stretching (Aromatic): A weak to medium absorption above 3000 cm⁻¹ is expected for the C-H stretching of the phenyl group.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will be present due to the C-Cl stretching vibrations.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (imide) | 1700 - 1750 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium to Weak |
| C-N (imide) | 1300 - 1390 | Medium |
| C-H (aromatic) | > 3000 | Weak to Medium |
| C-Cl | 600 - 800 | Strong |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The spectrum can be obtained using a solid sample. This can be done by preparing a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample is placed in the IR beam path, and the sample spectrum is acquired.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Caption: Workflow for acquiring an FT-IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.
Anticipated Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 361, corresponding to the molecular weight of this compound. Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways. Common fragmentation patterns for N-substituted phthalimides involve cleavage of the N-substituent and fragmentation of the phthalimide ring itself.
-
Loss of the Phenyl Group: A fragment corresponding to the tetrachlorophthalimide radical cation may be observed.
-
Fragmentation of the Phthalimide Ring: Loss of one or two carbonyl groups (CO) is a common fragmentation pathway for phthalimides.
-
Loss of Chlorine: Sequential loss of chlorine atoms from the tetrachlorinated ring may also be observed.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 361 | [M]⁺ (Molecular Ion) |
| 284 | [M - C₆H₅]⁺ |
| 333 | [M - CO]⁺ |
| 305 | [M - 2CO]⁺ |
| 326 | [M - Cl]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for generating fragments and a clear molecular ion peak. Electrospray ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for acquiring a mass spectrum.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and mass spectrometry provides a complete and unambiguous structural elucidation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation. This comprehensive spectroscopic data serves as a critical reference for researchers working with this potent α-glucosidase inhibitor and facilitates its identification, purity assessment, and further investigation in the context of drug discovery and development.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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A Comprehensive Technical Guide to the Solubility of N-Phenyltetrachlorophthalimide in Various Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of N-Phenyltetrachlorophthalimide, a compound of significant interest in materials science and pharmaceutical development. Recognizing the critical role of solubility in process development, formulation, and biological applications, this document offers a multifaceted approach to understanding and determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, drawing parallels with structurally related molecules, and provide comprehensive, step-by-step experimental protocols for accurate solubility measurement. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate their work with this compound.
Introduction: The Significance of Solubility in the Application of this compound
This compound (C₁₄H₅Cl₄NO₂) is a halogenated aromatic compound with a molecular weight of 361.01 g/mol .[1] Its rigid, planar structure and the presence of four electron-withdrawing chlorine atoms on the phthalimide ring, coupled with the N-phenyl substituent, confer unique physicochemical properties that are exploited in various applications. Phthalimides and their derivatives are known for their use in the synthesis of dyes and in agricultural applications.[2] Furthermore, specific derivatives of N-substituted tetrachlorophthalimides have shown potent α-glucosidase inhibitory activity, indicating their potential in therapeutic applications.[3][4]
The solubility of this compound is a pivotal parameter that dictates its utility. In synthetic chemistry, solvent selection is crucial for reaction kinetics, yield, and purification. In materials science, solubility governs the ability to process the compound into films or other functional materials. For pharmaceutical applications, aqueous and lipid solubility are critical determinants of a drug candidate's bioavailability and efficacy.[5] A thorough understanding of its solubility profile in a range of solvents is therefore indispensable for its effective application.
This guide will provide a theoretical framework for predicting solubility, detailed experimental procedures for its determination, and a discussion of the factors influencing the dissolution of this compound.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The principle of "like dissolves like" provides a fundamental, qualitative guideline: a solute will have higher solubility in a solvent with similar polarity and intermolecular interaction capabilities.
Molecular Structure and its Implications for Solubility
The molecular structure of this compound offers several clues to its solubility behavior:
-
Large, Rigid Aromatic System: The fused aromatic rings and the phenyl substituent contribute to significant van der Waals forces and potential π-π stacking interactions between solute molecules. These strong solute-solute interactions in the crystal lattice must be overcome by solute-solvent interactions for dissolution to occur.[5]
-
Halogenation: The four chlorine atoms increase the molecular weight and surface area, and their electron-withdrawing nature influences the electron distribution of the aromatic system. Halogenated aromatic compounds often exhibit low aqueous solubility.[6]
-
Polar Moieties: The two carbonyl groups in the phthalimide ring introduce polarity and the capacity for dipole-dipole interactions. The nitrogen atom is part of the imide functional group.
Based on this structure, this compound is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons. Its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and potentially disrupt the π-π stacking of the aromatic rings.
Hansen Solubility Parameters: A Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from permanent dipole-permanent dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.[7][8][9]
Experimental Determination of Solubility
Given the lack of published quantitative solubility data for this compound, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic (or equilibrium) solubility.[10][11][12]
Recommended Solvents for Investigation
Based on the structural analysis and the known solubility of related phthalimides, the following solvents are recommended for initial solubility screening:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone, Acetonitrile, Ethyl acetate.
-
Aromatic Solvents: Toluene, Chlorobenzene.
-
Protic Solvents: Methanol, Ethanol, Isopropanol.
-
Non-Polar Solvents: Hexane, Cyclohexane.
-
Aqueous Buffers: At various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess its potential for pharmaceutical applications.
Experimental Workflow: Isothermal Shake-Flask Method
The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.
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N-Phenyltetrachlorophthalimide: A Technical Guide to its Potential Biological Activities
Introduction
N-Phenyltetrachlorophthalimide is a synthetic compound belonging to the phthalimide class of molecules. The phthalimide scaffold itself is a well-established pharmacophore, forming the core of various drugs with diverse therapeutic applications. The unique chemical structure of this compound, characterized by a tetrachlorinated phthalic anhydride ring N-substituted with a phenyl group, suggests a high potential for a range of biological activities. The presence of the four chlorine atoms on the isoindole-1,3-dione moiety is known to significantly influence the electronic and lipophilic properties of the molecule, which can, in turn, enhance its interaction with biological targets. This guide provides an in-depth technical overview of the potential biological activities of this compound, drawing upon existing research on closely related analogs and the broader class of tetrachlorophthalimide derivatives. We will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent, complete with hypothetical mechanisms and detailed experimental protocols for validation.
Chemical Profile
-
IUPAC Name: 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione
-
Molecular Formula: C₁₄H₅Cl₄NO₂
-
Molecular Weight: 361.0 g/mol
-
Structure:
Potential Biological Activities
Based on the structure-activity relationships of related compounds, this compound is predicted to exhibit several key biological activities.
Antimicrobial Activity
The halogenation of the phthalimide ring has been shown to enhance antimicrobial properties. Tetrachlorinated derivatives, in particular, are expected to possess significant activity against a spectrum of microbial pathogens.
Hypothesized Mechanism of Action:
The lipophilic nature of the tetrachlorinated ring likely facilitates the passage of this compound across the microbial cell membrane. Once inside, the compound could interfere with essential cellular processes. One plausible mechanism is the inhibition of key enzymes involved in microbial metabolism or cell wall synthesis. The electron-withdrawing nature of the chlorine atoms may also induce oxidative stress within the microbial cell, leading to damage of cellular components and ultimately, cell death.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial activity screening of this compound.
Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Microbial Culture Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth medium and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Add the adjusted microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (broth with microbial suspension and no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Phthalimide derivatives have demonstrated significant potential as anticancer agents. The halogenation of the isoindole-1,3(2H)-dione moiety has been reported to increase anticancer activities.[1]
Hypothesized Mechanism of Action:
The planar structure of the phthalimide ring system allows for potential intercalation into DNA, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells. Additionally, this compound may inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One potential target could be protein kinases, where the compound could act as a competitive inhibitor. The induction of apoptosis (programmed cell death) is another likely mechanism, potentially through the activation of caspase cascades or by causing mitochondrial dysfunction.
Experimental Workflow for In Vitro Anticancer Activity Evaluation:
Caption: Workflow for evaluating the in vitro anticancer activity of this compound.
Detailed Experimental Protocol: MTT Assay for Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Enzyme Inhibition
Certain N-substituted-3,4,5,6-tetrachlorophthalimides have shown potent α-glucosidase inhibitory activity.[2] This suggests that this compound could also act as an inhibitor for various enzymes.
Hypothesized Mechanism of Action:
The mechanism of enzyme inhibition can be either competitive, non-competitive, or uncompetitive.[3][4][5] this compound may bind to the active site of an enzyme, competing with the natural substrate (competitive inhibition). Alternatively, it could bind to an allosteric site, causing a conformational change in the enzyme that reduces its activity (non-competitive inhibition).[3][4][5] The specific interactions, such as hydrogen bonding or hydrophobic interactions between the compound and the enzyme's amino acid residues, would determine the type and potency of inhibition.
Experimental Workflow for Enzyme Inhibition Assay:
Caption: General workflow for an enzyme inhibition assay.
Detailed Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and this compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme solution with different concentrations of this compound for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a defined incubation time, stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound compared to the control (without inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound is likely influenced by a combination of its structural features:
-
Tetrachlorinated Ring: The four chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[6][7] The electron-withdrawing nature of the chlorine atoms also alters the electronic distribution of the phthalimide ring, potentially influencing its binding affinity to target molecules.
-
N-Phenyl Substitution: The phenyl group attached to the nitrogen atom contributes to the overall size and shape of the molecule, which is crucial for its interaction with the binding pockets of enzymes or receptors. The aromatic nature of the phenyl ring can also lead to π-π stacking interactions with biological targets. Generally, more apolar N-substituents have been associated with better biological activities in related compound series.[8][9]
Future Directions and Conclusion
While direct experimental data on the biological activities of this compound is currently limited in the public domain, the analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a valuable lead compound in drug discovery. The predicted antimicrobial, anticancer, and enzyme inhibitory properties warrant further investigation.
Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental protocols outlined in this guide provide a solid framework for such studies. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for optimizing its structure to develop more potent and selective therapeutic agents. The versatility of the phthalimide scaffold, combined with the unique properties imparted by the tetrachlorinated ring and the N-phenyl substituent, makes this compound a compound of significant interest for researchers, scientists, and drug development professionals.
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Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum. [Link]
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Evaluation of N-(phenylthio)phthalimide as inhibitor of bacterial TPPs. (n.d.). ResearchGate. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). NIH. [Link]
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The Photodynamic Anticancer and Antibacterial Activity Properties of a Series of meso-Tetraarylchlorin Dyes and Their Sn(IV) Complexes. (2023). MDPI. [Link]
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An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
N-Phenyltetrachlorophthalimide and its analogs represent a versatile class of chemical compounds with a broad spectrum of biological activities. The core structure, a phthalimide ring substituted with a phenyl group and four chlorine atoms, provides a unique scaffold for the development of novel therapeutic agents and agrochemicals. The lipophilic nature of the phthalimide moiety allows for efficient passage across biological membranes, a desirable characteristic for bioactive molecules.[1] This guide provides a comprehensive review of the current literature on this compound and its derivatives, focusing on their synthesis, mechanism of action, structure-activity relationships, and potential applications in medicine and agriculture.
Synthesis and Chemical Characterization
The synthesis of N-substituted tetrachlorophthalimides can be achieved through various chemical routes. A common method involves the reaction of tetrachlorophthalic anhydride with a corresponding amine.[2] More advanced techniques, such as the use of trichloroacetimidate C-C bond formation, have also been developed to synthesize a series of N-substituted-3,4,5,6-tetrachlorophthalimides.[2] This method involves the base-catalyzed addition reaction of trichloroacetonitrile to N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide, followed by reaction with C-nucleophiles in the presence of a catalyst like TMSOTf.[2]
Another notable synthetic approach is the PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones, which provides an efficient route to N-alkoxyphthalimide derivatives.[3] The synthesis of N-aminophthalimide can be achieved by reacting phthalimide with hydrazine in a mixed solvent system of water and alcohol.[4] The characterization of these synthesized compounds is typically performed using standard spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry.[5][6]
Biological Activity and Mechanism of Action
This compound and its analogs have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and herbicidal effects.
Anticancer Activity
Several studies have highlighted the potential of phthalimide derivatives as anticancer agents.[7] For instance, N-hydroxyphthalimide (NHPI) has been shown to selectively inhibit the proliferation of human breast carcinoma (BT-20) and colon adenocarcinoma (LoVo and HT-29) cells.[8] The antitumor activity of NHPI is attributed to its ability to suppress the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[8] Specifically, NHPI inhibits both mTORC1 and mTORC2 complexes, leading to G2/M phase cell cycle arrest and apoptosis via the mitochondrial pathway.[8]
The anticancer mechanism of some indoloquinoline analogs, which can be considered related structures, involves DNA intercalation and inhibition of topoisomerase II.[9] Furthermore, novel benzoylphenylurea analogs have shown significant cytotoxic activity against various human cancer cell lines, including pancreatic (BxPC3, Mia-Paca) and laryngeal (Hep2) cancer cells.[7]
Below is a simplified representation of the mTOR signaling pathway and the inhibitory action of N-hydroxyphthalimide.
Caption: A typical workflow for the in vitro screening of anticancer compounds.
A detailed protocol for a cytotoxicity assay, such as the MTS assay, is as follows:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [8]
Summary of Quantitative Data
The following table summarizes the in vitro anticancer activity of selected this compound analogs and related compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13c | AGS (Gastric Adenocarcinoma) | 4.0 | [5] |
| 13c | HT-29 (Colorectal Adenocarcinoma) | 4.4 | [5] |
| 13c | HeLa (Cervical Cancer) | 5.8 | [5] |
| 13d | AGS (Gastric Adenocarcinoma) | 7.2 | [5] |
| 13d | HT-29 (Colorectal Adenocarcinoma) | 11.2 | [5] |
| 13d | HeLa (Cervical Cancer) | 13.8 | [5] |
| 7b | MCF-7 (Breast Cancer) | Max cytotoxicity | [6] |
| 7f | HepG-2 (Liver Cancer) | Max cytotoxicity | [6] |
| 7g | A549 (Lung Cancer) | Max cytotoxicity | [6] |
| 6a | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | [10] |
Conclusion and Future Perspectives
This compound and its analogs are a promising class of compounds with diverse biological activities. The research highlighted in this guide demonstrates their potential as leads for the development of new anticancer, antimicrobial, and herbicidal agents. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as elucidating their detailed mechanisms of action. Further in vivo studies are also necessary to evaluate their efficacy and safety in preclinical models, paving the way for their potential clinical translation. The continued exploration of the chemical space around the this compound scaffold holds significant promise for addressing unmet needs in medicine and agriculture.
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Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC - NIH. Available at: [Link]
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Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC - NIH. Available at: [Link]
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Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method - Sciforum. Available at: [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. Available at: [Link]
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Synthesis, Nanoformulations, and In Vitro Anticancer Activity of N-Substituted Side Chain Neocryptolepine Scaffolds - MDPI. Available at: [Link]
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Synthesis and antitumor evaluation of benzoylphenylurea analogs - PubMed. Available at: [Link]
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An In-Depth Technical Guide to N-Phenyltetrachlorophthalimide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyltetrachlorophthalimide, a halogenated aromatic imide, has carved a niche for itself in the annals of chemical synthesis and application. From its foundational role in the development of pesticides to its emerging utility in materials science and medicinal chemistry, this compound presents a compelling case study in the enduring relevance of classical organic structures. This technical guide provides a comprehensive overview of this compound, delving into its historical discovery, synthetic evolution, chemical properties, and diverse applications. By synthesizing historical context with modern experimental insights, this document serves as a critical resource for researchers seeking to understand and leverage the unique characteristics of this versatile molecule.
Introduction: The Enduring Legacy of the Phthalimide Scaffold
The phthalimide moiety, a bicyclic aromatic structure featuring an imide functional group, is a cornerstone of synthetic organic chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[2][3] The inherent stability of the phthalimide ring, coupled with the tunable reactivity of the imide nitrogen, has made it a privileged scaffold in drug discovery and materials science.[2]
This compound (4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione) represents a significant modification of this core structure. The introduction of four chlorine atoms to the phthalic anhydride-derived portion of the molecule dramatically alters its electronic and steric properties, leading to a unique profile of reactivity and biological activity. This guide will explore the journey of this compound from its chemical origins to its contemporary applications.
The Genesis of this compound: A Historical Perspective
While a definitive "discovery" paper pinpointing the exact moment of the first synthesis of this compound remains elusive in publicly accessible records, its emergence can be contextualized within the broader history of fungicide and herbicide development in the mid-20th century. The period following World War II saw a surge in the exploration of chlorinated organic compounds for agricultural applications.
The development of phthalimide-based fungicides began in the mid-20th century, with compounds like Folpet (N-(trichloromethylthio)phthalimide) becoming commercially significant.[1] This era of chemical innovation likely spurred the investigation of various substituted phthalimides, including chlorinated analogs. The logical synthetic pathway to this compound involves the condensation of tetrachlorophthalic anhydride with aniline, a reaction well-established for the synthesis of N-aryl phthalimides.[3][4]
The key precursor, tetrachlorophthalic anhydride, is synthesized through the chlorination of phthalic anhydride.[2] Various methods have been developed for this process, often employing catalysts such as iodine chloride or molybdenum in a solvent like chlorosulfonic acid.[5] Given the industrial importance of chlorinated phthalic anhydrides as flame retardants and intermediates, their synthesis was a subject of considerable research, paving the way for the creation of derivatives like this compound.
Early investigations into the applications of such compounds were likely driven by the agrochemical industry's search for novel pesticides. The imidazolinone class of herbicides, for instance, emerged from the random screening of compounds related to phthalimide chemistry.[6] This suggests a research environment where systematic modifications of the phthalimide scaffold were a common strategy for discovering new bioactive molecules.
Synthesis and Chemical Properties
The primary and most direct route to this compound is the condensation reaction between tetrachlorophthalic anhydride and aniline. This reaction is a classic example of nucleophilic acyl substitution followed by dehydration.
General Synthesis Protocol
A generalized laboratory-scale synthesis of this compound is as follows:
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of tetrachlorophthalic anhydride in a suitable high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).
-
Addition of Aniline: To the stirred solution, add one molar equivalent of aniline dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and solvent residues. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Causality in Experimental Choices:
-
Solvent Selection: High-boiling point polar aprotic solvents like DMF or glacial acetic acid are chosen to ensure the complete dissolution of the reactants and to facilitate the high temperatures required for the dehydration step of the cyclization. Acetic acid can also act as a catalyst for the reaction.[7][8]
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the stable imide ring.
-
Purification: The choice of washing and recrystallization solvents is critical to obtain a pure product. The insolubility of the product in colder solvents allows for efficient removal of more soluble impurities.
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione |
| Molecular Formula | C₁₄H₅Cl₄NO₂ |
| Molecular Weight | 361.00 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 285-288 °C |
| Solubility | Generally insoluble in water, soluble in organic solvents like acetone, chloroform, and DMF. |
Data sourced from publicly available chemical databases.
The presence of the four electron-withdrawing chlorine atoms on the phthalimide ring significantly influences the compound's reactivity. These groups increase the electrophilicity of the carbonyl carbons and can impact the stability of the molecule.
Applications and Biological Activity
N-Phenyltetrachrachlorophthalimide has been investigated for a range of applications, primarily stemming from its biological activity.
Fungicidal and Herbicidal Activity
Research and Drug Development
In a broader context, the phthalimide scaffold is of significant interest to medicinal chemists. The notorious history of thalidomide, a phthalimide derivative, has led to a deep understanding of the immunomodulatory and anti-angiogenic properties of this class of compounds. While this compound itself is not a therapeutic agent, it serves as a valuable building block and a lead compound for the development of new bioactive molecules. The study of its structure-activity relationships can provide insights for the design of novel drugs.
Conclusion and Future Outlook
This compound stands as a testament to the enduring utility of fundamental organic structures. While its specific history of discovery may be intertwined with the broader advancements in mid-century agrochemical research, its chemical properties and synthesis remain relevant to modern organic chemistry. The continued exploration of phthalimide derivatives in drug discovery and materials science ensures that compounds like this compound will continue to be of interest to the scientific community. Future research may focus on leveraging its unique electronic properties for applications in organic electronics or as a scaffold for the development of novel therapeutic agents with precisely tailored biological activities.
Visualizations
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
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Methodological & Application
Synthesis of N-Phenyltetrachlorophthalimide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of N-Phenyltetrachlorophthalimide, a compound of interest for researchers in drug development and materials science. This document offers a step-by-step methodology, explains the underlying chemical principles, and provides essential safety and handling information.
Introduction
N-substituted phthalimides, particularly their halogenated derivatives, are a class of compounds with significant biological activities. This compound, in particular, has been investigated for its potential as an α-glucosidase inhibitor, suggesting its relevance in the study of metabolic disorders.[1] The synthesis of this compound is a foundational technique for laboratories exploring the therapeutic potential of this chemical scaffold.
The protocol described herein is a robust and reproducible two-step method commencing with the reaction of tetrachlorophthalic anhydride and aniline. This approach is favored for its operational simplicity and high yields.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine of aniline acts as a nucleophile, attacking one of the carbonyl carbons of the tetrachlorophthalic anhydride. This results in the opening of the anhydride ring to form an intermediate N-phenyltetrachlorophthalamic acid.[2]
-
Dehydration and Cyclization: The intermediate amic acid is then dehydrated, typically with the aid of a dehydrating agent like acetic anhydride or by heating in a suitable solvent such as glacial acetic acid.[2][3] This intramolecular condensation reaction forms the stable five-membered imide ring of the final product, this compound.[3][4] Computational studies on the analogous formation of N-phenylphthalimide suggest that this cyclization and subsequent dehydration is often the rate-determining step.[3][4]
The use of glacial acetic acid as a solvent is advantageous as it can also act as a catalyst for the dehydration step.[3][5][6]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Tetrachlorophthalic anhydride | Starting material |
| Aniline | Starting material |
| Glacial Acetic Acid | Solvent and catalyst |
| Acetic Anhydride | Dehydrating agent (optional, for step 2) |
| Anhydrous Sodium Acetate | Catalyst for dehydration (optional, for step 2) |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Heating mantle | For controlled heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Buchner funnel and filter flask | For product isolation by vacuum filtration |
| Beakers, graduated cylinders | For measuring and transferring reagents |
| pH paper or meter | To monitor acidity/basicity |
Step-by-Step Procedure
Step 1: Synthesis of N-Phenyltetrachlorophthalamic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrachlorophthalic anhydride (0.01 mol, 2.86 g) in 50 mL of glacial acetic acid.[2]
-
Stir the mixture at room temperature until the anhydride has completely dissolved.
-
Slowly add aniline (0.01 mol, 0.93 g) dropwise to the stirred solution.
-
An exothermic reaction will occur, and a precipitate of N-phenyltetrachlorophthalamic acid will begin to form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.
Step 2: Synthesis of this compound (Dehydration and Cyclization)
-
To the flask containing the N-phenyltetrachlorophthalamic acid suspension, add acetic anhydride (5 mL) and a catalytic amount of anhydrous sodium acetate (0.5 g).[2]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of cold water while stirring. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with copious amounts of water to remove any remaining acetic acid and other water-soluble impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Tetrachlorophthalic Anhydride: This compound is an allergen and can cause respiratory irritation.[7] Avoid inhalation of dust and contact with skin and eyes.[7] Wear protective gloves, clothing, and eye protection.[7]
-
Aniline: Aniline is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Use only in a well-ventilated area and avoid release to the environment.
-
Glacial Acetic Acid & Acetic Anhydride: These reagents are corrosive and can cause severe skin burns and eye damage. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[8][9][10][11]
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point Determination: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]
Conclusion
The synthesis of this compound via the two-step condensation of tetrachlorophthalic anhydride and aniline is a reliable and accessible method for laboratory-scale production. By following this detailed protocol and adhering to the necessary safety precautions, researchers can effectively synthesize this valuable compound for further investigation in their respective fields.
References
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Ali, I. A. I., et al. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. Retrieved from [Link]
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Ali, I. A. I., et al. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. Retrieved from [Link]
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Al-Juboori, S. A., et al. (2015). Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. ResearchGate. Retrieved from [Link]
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Takahashi, O., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174–12184. Retrieved from [Link]
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Khan, M. N. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry, 63(15), 512-521. Retrieved from [Link]
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Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. International journal of molecular sciences, 16(6), 12174–12184. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Fungal Inhibition Mechanism of N-Phenyltetrachlorophthalimide
Introduction: A Strategic Overview of Phthalimide-Based Fungicides
N-Phenyltetrachlorophthalimide belongs to the phthalimide class of chemical compounds, a group recognized for its broad-spectrum antimicrobial properties. Notably, this class includes the agricultural fungicide Folpet (N-(trichloromethylthio)phthalimide), which has been used for decades to control a wide range of fungal diseases on crops.[1][2] The core fungicidal activity of these molecules is attributed to their electrophilic nature, which allows them to interact with numerous cellular targets within the fungus. Unlike highly specific, single-site fungicides that are often susceptible to rapid resistance development, this compound and its analogues are characterized as multi-site inhibitors.[3][4] This characteristic makes them robust components in antifungal research and development, as the probability of a fungus simultaneously developing resistance at multiple target sites is significantly lower.[4]
These application notes provide a detailed examination of the primary mechanism of action for this compound and offer field-proven protocols for its investigation. The central hypothesis is that this compound exerts its fungitoxic effects primarily through covalent modification of sulfhydryl (thiol) groups, a mechanism shared with related compounds like Folpet.[5][6] This leads to widespread enzyme inactivation and disruption of critical cellular processes, ultimately inhibiting fungal growth and proliferation.[3][7]
Part 1: The Core Mechanism of Action - Thiol Reactivity
The fungicidal action of this compound is predicated on its ability to function as a potent electrophile. The electron-withdrawing nature of the tetrachlorophenyl group and the phthalimide ring system renders the molecule susceptible to nucleophilic attack by thiol groups (-SH) present in amino acids such as cysteine.
Molecular Interaction:
Cellular thiols, found in proteins (enzymes) and small molecules like glutathione, are critical for maintaining cellular redox balance and are essential components of the active sites of many enzymes. This compound reacts readily with these nucleophilic thiol groups, forming stable covalent bonds. This process, known as thiol-alkylation, results in the irreversible inactivation of the modified proteins.[5][6]
Consequences of Thiol Inactivation:
The non-specific reaction with a multitude of thiol-containing proteins disrupts numerous vital cellular functions simultaneously.[4] Key consequences include:
-
Enzyme Inhibition: A vast array of enzymes involved in cellular respiration, metabolism, and cell division contain critical cysteine residues in their active sites. Their inactivation leads to a systemic metabolic collapse.
-
Disruption of Cell Division: The fungicide's action inhibits the normal process of cell division in fungi, a key factor in halting the spread of infection.[3]
-
Inhibition of Spore Germination: By reacting with essential proteins required for germination, the compound prevents fungal spores from establishing an infection.[7]
The diagram below illustrates the proposed multi-site inhibitory mechanism.
Caption: Proposed multi-site mechanism of this compound.
Part 2: Experimental Protocols for Mechanistic Validation
The following protocols are designed to empirically validate the proposed mechanism of action for this compound.
Protocol 1: Determination of Antifungal Potency (MIC & MFC)
Rationale: This initial protocol establishes the baseline antifungal activity of the compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible fungal growth, while the Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills the fungus. This data is essential for designing subsequent mechanistic assays.
Methodology:
-
Fungal Strain Preparation: Culture the selected fungal strain (e.g., Aspergillus flavus, Candida albicans) on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate until sufficient sporulation or growth is observed.
-
Inoculum Preparation: Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the concentration to approximately 1-5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal species (e.g., 28-35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.
-
MFC Determination: Take an aliquot (10-20 µL) from each well that shows no visible growth and plate it onto a fresh agar plate. Incubate for 24-48 hours. The MFC is the lowest concentration from which no colonies grow on the agar plate.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| This compound | Aspergillus flavus | 16 - 256 | 32 - 512 |
| This compound | Candida albicans | 128 - 256 | 512 - 1024 |
| Reference Drug (e.g., Fluconazole) | Candida albicans | X | Y |
| (Note: Data ranges are illustrative based on similar compounds[8][9]) |
Protocol 2: Thiol Reactivity Confirmation Assay
Rationale: This protocol directly tests the hypothesis that this compound reacts with thiol groups. By introducing an external source of thiols (e.g., L-cysteine, glutathione) into the antifungal assay, we can observe if the compound's activity is neutralized. If the compound's primary mechanism is thiol reactivity, the presence of excess thiols will competitively inhibit its interaction with fungal cellular targets, leading to a significant increase in the MIC.
Methodology:
-
Assay Setup: Prepare a 96-well microtiter plate with serial dilutions of this compound as described in Protocol 1.
-
Parallel Plates: Prepare two identical sets of plates.
-
Thiol Addition: To one set of plates ("Thiol-Protected"), add a sterile solution of L-cysteine or glutathione to each well to a final concentration of 1-5 mM. To the second set of plates ("Control"), add an equal volume of sterile water or buffer.
-
Inoculation and Incubation: Inoculate both sets of plates with the standardized fungal inoculum and incubate as described in Protocol 1.
-
MIC Determination: Determine the MIC for both the control and the thiol-protected plates.
-
Analysis: A significant increase (e.g., 4-fold or greater) in the MIC value in the thiol-protected plate compared to the control plate provides strong evidence for a thiol-reactive mechanism of action.
Data Presentation:
| Compound | Fungal Strain | MIC (µg/mL) - Control | MIC (µg/mL) - Thiol Protected | Fold Increase |
| This compound | Aspergillus niger | 64 | >512 | >8x |
| Non-thiol reactive control | Aspergillus niger | 8 | 8 | 1x |
Protocol 3: Spore Germination Inhibition Assay
Rationale: This assay evaluates the compound's ability to prevent the initial stages of fungal infection. It is a direct measure of its protective (prophylactic) fungicidal activity.
Methodology:
-
Spore Collection: Collect spores from a mature fungal culture into a sterile aqueous solution. Filter through sterile glass wool to remove mycelial fragments.
-
Spore Suspension: Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
Assay Preparation: In sterile microcentrifuge tubes or a 96-well plate, add a germination-supporting medium (e.g., Potato Dextrose Broth).
-
Compound Addition: Add this compound to the tubes/wells at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-compound control.
-
Inoculation: Add the spore suspension to each tube/well.
-
Incubation: Incubate under conditions that promote germination (e.g., 25-28°C, high humidity) for a period sufficient for control spores to germinate (typically 6-24 hours).
-
Microscopic Examination: Place a small aliquot from each treatment onto a microscope slide. Observe at least 100 spores per replicate and count the number of germinated versus non-germinated spores. A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Calculate Inhibition: Percentage of Germination Inhibition = [1 - (Germinated Spores in Treatment / Germinated Spores in Control)] x 100.
Workflow Visualization:
Caption: Workflow for the Spore Germination Inhibition Assay.
Conclusion
The evidence strongly supports that this compound acts as a multi-site fungal inhibitor, primarily through the alkylation of cellular thiols. This non-specific mechanism of action is advantageous in overcoming the resistance mechanisms that fungi often develop against single-target fungicides. The protocols outlined in these notes provide a robust framework for researchers to quantify the antifungal efficacy and validate the thiol-reactive mechanism of this promising class of compounds. This understanding is critical for the strategic development of new, durable antifungal agents.
References
-
Alves, F., Oliveira, R., Souza, H., et al. (2025). Cleaner approach and antimicrobial screening of 2-selenoacetanilides: Emergence of potential agents against co-infection. J. Sulfur Chem., 46, 212–225. (Note: While not directly on the topic, this reference is part of a broader search on antimicrobial mechanisms and is included for context on related compound investigations.) Available from: [Link]
-
Anonymous. (2024). Folpet Fungicide: A Guide to Its Chemistry, Mode of Action, Formulation, and Application. (Note: This reference provides a general overview of Folpet). Available from: [Link]
-
Anonymous. (2019). Folpet: A unique multi-site for now and the future. (Note: This reference discusses the multi-site action of Folpet). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Folpet. PubChem Compound Summary for CID 8607. Available from: [Link]
-
Raina, S., & Fulton, B. (2014). Phthalimide fungicides. Journal of AOAC International, 97(4), 965–977. (Note: This is inferred from search result[10] which cites this paper in the context of phthalimide fungicides).
-
University of Hertfordshire. (n.d.). Folpet. Agriculture and Environment Research Unit (AERU). Available from: [Link]
-
Wikipedia. (n.d.). Folpet. Available from: [Link]
-
de Lima, M. C. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Available from: [Link]
-
Gordon, B. (2010). Folpet. (This is cited within a researchgate article[5] as a source for Folpet's mechanism).
-
Lisi, P., et al. (1987). Irritant and sensitizing potential of pesticides. Contact Dermatitis, 17(4), 212-8. (Note: Cited in reference[5], relevant to the reactivity of these compounds).
-
Dos Santos, J. F., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. Available from: [Link]
-
U.S. Environmental Protection Agency (USEPA). (1990). Folpet. (Note: Cited in reference[5] regarding the mechanism of action).
-
Arce, A., et al. (2010). A review of the fungicide captan. Reviews of Environmental Contamination and Toxicology, 207, 23-68. (Note: Cited in reference[5], relevant as Captan has a similar mechanism to Folpet).
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- 1. Folpet | C9H4Cl3NO2S | CID 8607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-Phenyltetrachlorophthalimide Derivatives in Modern Organic Synthesis
This technical guide provides an in-depth exploration of the synthetic utility of the N-phenyltetrachlorophthalimide scaffold, a molecule of significant interest in medicinal chemistry due to its potent α-glucosidase inhibitory activity. While direct functionalization of this compound can be challenging, this document focuses on a powerful and versatile strategy for the synthesis of its analogs: the imidomethylation of carbon nucleophiles using a highly reactive trichloroacetimidate intermediate derived from N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide. This approach offers a robust pathway to a diverse range of N-substituted tetrachlorophthalimides, crucial for structure-activity relationship (SAR) studies in drug discovery.
Introduction: The Therapeutic Potential of this compound
This compound and its derivatives have emerged as a promising class of α-glucosidase inhibitors.[1][2][3] Inhibition of this key enzyme can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.[3] The tetrachlorophthalimide moiety, in particular, is a valuable pharmacophore, and its N-substitution with various organic fragments allows for the fine-tuning of inhibitory potency and pharmacokinetic properties.[1] This has driven the need for efficient synthetic methods to access a library of these compounds.
Core Synthetic Strategy: Imidomethylation of C-Nucleophiles
A highly effective method for creating N-substituted-3,4,5,6-tetrachlorophthalimides involves a sequential reaction featuring a trichloroacetimidate intermediate.[1][4] This strategy circumvents the need for harsh conditions and provides a reliable route for C-C bond formation. The overall process can be broken down into two key stages:
-
Activation: The relatively inert N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide is activated by reacting it with trichloroacetonitrile in the presence of a base. This forms the highly reactive 3,4,5,6-tetrachloro-O-phthalimidomethyl trichloroacetimidate.
-
Nucleophilic Substitution: The trichloroacetimidate then serves as a potent electrophile for a variety of carbon nucleophiles. In the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), the tetrachlorophthalimidomethyl group is transferred to the nucleophile, forming a new C-C bond.[1][4]
The causality behind this experimental design lies in the transformation of a poor leaving group (hydroxide) into an excellent one (trichloroacetamide), thus facilitating the subsequent nucleophilic attack.
Workflow for the Synthesis of N-Substituted Tetrachlorophthalimides
Caption: General workflow for the two-step synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides.
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a framework for the synthesis of N-substituted tetrachlorophthalimides.[1][4]
Protocol 1: Synthesis of 3,4,5,6-Tetrachloro-O-phthalimidomethyl trichloroacetimidate (Activator)
This protocol details the crucial activation step to form the reactive intermediate.
Materials:
-
N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide
-
Dry Dichloromethane (DCM)
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (1.0 eq) in dry DCM, add trichloroacetonitrile (2.0 eq).
-
Add a catalytic amount of DBU (e.g., 0.014 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trichloroacetimidate as a white solid.
Protocol 2: General Procedure for the Imidomethylation of C-Nucleophiles
This protocol describes the C-C bond formation using the activated trichloroacetimidate.
Materials:
-
3,4,5,6-Tetrachloro-O-phthalimidomethyl trichloroacetimidate (from Protocol 1)
-
C-nucleophile (e.g., substituted benzene, 1.0 eq)
-
Dry Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solid sodium bicarbonate
-
Round-bottom flask under a nitrogen atmosphere
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the trichloroacetimidate (1.0 eq) and the C-nucleophile (1.0 eq) in dry DCM.
-
Add a catalytic amount of TMSOTf (e.g., 0.04 eq) to the stirred solution at room temperature.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, neutralize the mixture with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the desired N-substituted-3,4,5,6-tetrachlorophthalimide.
Data Presentation: Substrate Scope of the Imidomethylation Reaction
The imidomethylation protocol is versatile and has been successfully applied to a range of C-nucleophiles. The following table summarizes the scope of this reaction with various arenes.
| Entry | C-Nucleophile (Arene) | Product | Yield (%) |
| 1 | Anisole | 2-(4-Methoxybenzyl)-3,4,5,6-tetrachlorophthalimide | 75 |
| 2 | Phenol | 2-(4-Hydroxybenzyl)-3,4,5,6-tetrachlorophthalimide | 68 |
| 3 | Toluene | 2-(4-Methylbenzyl)-3,4,5,6-tetrachlorophthalimide | 65 |
| 4 | Benzene | 2-Benzyl-3,4,5,6-tetrachlorophthalimide | 60 |
Data adapted from Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199.[1]
Conclusion and Future Outlook
The imidomethylation of C-nucleophiles via a reactive trichloroacetimidate intermediate represents a robust and efficient strategy for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides. This methodology provides a valuable tool for medicinal chemists and drug development professionals to generate libraries of potential α-glucosidase inhibitors for further biological evaluation. The mild reaction conditions and broad substrate scope make this an attractive approach for the synthesis of complex, biologically active molecules. Future work may focus on expanding the range of nucleophiles and developing asymmetric versions of this transformation.
References
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Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199. [Link]
-
Panja, A., & Saha, S. (2021). Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. Organic Letters, 23(15), 5899–5903. [Link]
-
Adisakwattana, S., Suttiarporn, P., Charoenwiri-yakul, C., & Wun-Noi, A. (2005). Synthesis of N-phenylphthalimide derivatives as alpha-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(20), 4443-4446. [Link]
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Masson, G., Lalli, C., & Zhu, J. (2018). Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents. Organic Letters, 20(6), 1546–1549. [Link]
-
Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199. [Link]
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Wang, J., Li, Y., & Geng, H. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 658–664. [Link]
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Kovalev, I. S., Knyazeva, E. A., & Tomilov, Y. V. (2018). Reaction of tetrachlorophthalonitrile I with N-nucleophiles. ResearchGate. [Link]
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O'Neila, L. G., & Bower, J. F. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 24444-24474. [Link]
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Adisakwattana, S., Suttiarporn, P., Charoenwiri-yakul, C., & Wun-Noi, A. (2005). Synthesis of N-phenylphthalimide Derivatives as α-Glucosidase Inhibitors. ResearchGate. [Link]
-
Ishii, H., Ueda, K., & Nagasawa, H. (2011). Radical Amination of C(sp(3))-H Bonds Using N-Hydroxyphthalimide and Dialkyl Azodicarboxylate. Organic Letters, 13(12), 3092-3095. [Link]
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Morandi, B., & Carreira, E. M. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(70), 9749-9764. [Link]
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Yuan, W.-J., Tong, C.-L., Xu, X.-H., & Qing, F.-L. (2023). N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. The Journal of Organic Chemistry, 88(7), 4434–4441. [Link]
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Xia, P.-J., & Song, J. (2016). Visible Light Photocatalysis-Controlled Reactions of N-Radicals. Chemical Society Reviews, 45(12), 3221-3233. [Link]
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Rychnovsky, S. D., & Griesgraber, G. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(15), 5172–5181. [Link]
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Chepyshev, S. V. (2018). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Electrophilic Amination of C-H and C-C bonds (pp. 1-48). Wiley-VCH. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis, Characterization and Alpha Glucosidase Inhibition Activity of New Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 93-99. [Link]
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Morandi, B., & Carreira, E. M. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(70), 9749-9764. [Link]
-
Wang, Z., Zhang, Z., & Li, Y. (2021). NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles. Beilstein Journal of Organic Chemistry, 17, 2406–2413. [Link]
-
Fassihi, A., et al. (2020). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. BMC Chemistry, 14(1), 40. [Link]
-
Liu, S.-K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 640032. [Link]
-
Ali, I. A. I., et al. (2005). Imidomethylation of C-Nucleophiles Using O-Phthalimidomethyl Trichloroacetimidate and Catalytic Amounts of TMSOTf. ResearchGate. [Link]
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Application Notes and Protocols: N-Phenyltetrachlorophthalimide in the Development of Protoporphyrinogen Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protoporphyrinogen oxidase (PPO) is a well-established and critical target for the development of herbicides. Inhibition of this key enzyme in the tetrapyrrole biosynthesis pathway leads to the accumulation of phototoxic protoporphyrin IX, resulting in rapid and effective weed control. The N-phenylimide scaffold has emerged as a privileged structure in the design of potent PPO inhibitors. This document provides a comprehensive technical guide on the application of N-Phenyltetrachlorophthalimide and its derivatives in the discovery and development of novel PPO-inhibiting herbicides. We will delve into the mechanistic underpinnings of PPO inhibition, provide detailed, field-proven protocols for synthesis, in vitro enzymatic assays, and cellular-based herbicidal activity evaluation, and discuss the structure-activity relationships that govern the efficacy of this class of compounds.
Introduction: The Significance of Protoporphyrinogen Oxidase as a Herbicidal Target
Protoporphyrinogen oxidase (PPO, EC 1.3.3.4) is the penultimate enzyme in the biosynthesis of both chlorophyll and heme.[1] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[2] The inhibition of PPO disrupts this vital pathway, leading to the accumulation of its substrate, protoporphyrinogen IX.[3] This excess substrate leaks from its normal location in the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX.[3] In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen then initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, cellular leakage, and ultimately, plant death.[4] This mode of action results in the characteristic rapid, contact-type herbicidal effects, such as chlorosis, desiccation, and necrosis, often visible within hours to days of application.[5]
The N-phenylimide chemical class, including N-phenylphthalimides, has been extensively explored for PPO inhibition.[6] The this compound scaffold offers a unique combination of structural rigidity and lipophilicity, making it an attractive starting point for the design of novel and effective PPO inhibitors. The chlorine substituents on the phthalimide ring can significantly influence the electronic properties and binding affinity of the molecule to the PPO active site.
Mechanistic Insight: How this compound Inhibits PPO
The inhibitory action of N-phenylimide derivatives on PPO is a result of their ability to mimic the transition state of the natural substrate, protoporphyrinogen IX, and bind to the enzyme's active site. The overall mechanism of PPO inhibition and subsequent herbicidal action is depicted below.
Caption: Mechanism of PPO inhibition by this compound.
Synthesis Protocol: this compound and Derivatives
The synthesis of this compound is typically achieved through the condensation of tetrachlorophthalic anhydride with aniline.[7] This straightforward and efficient method can be adapted to produce a variety of derivatives by using substituted anilines.
Materials and Equipment
-
Tetrachlorophthalic anhydride
-
Aniline (or substituted aniline)
-
Glacial acetic acid (optional, as solvent/catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine tetrachlorophthalic anhydride (1 equivalent) and aniline (1 equivalent).[8] For a solvent-based reaction, add glacial acetic acid.[4]
-
Reaction: Heat the mixture to 140-150°C with constant stirring for 1-2 hours.[2] If using glacial acetic acid, the reaction can be performed under reflux.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, carefully add water to the solidified mass and break it up.[2] If glacial acetic acid was used, pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with a 10% aqueous sodium carbonate solution to remove any unreacted tetrachlorophthalic anhydride, followed by washing with copious amounts of water to remove any remaining salts and acid.[2]
-
Drying: Dry the purified this compound in a vacuum oven.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or acetic acid.[2]
Sources
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Application Note: A Multi-Tiered Strategy for Efficacy Testing of N-Phenyltetrachlorophthalimide
Introduction
N-Phenyltetrachlorophthalimide belongs to the phthalimide class of compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, immunomodulatory, and antimicrobial effects.[1][2] Its structural similarity to thalidomide, a well-known immunomodulatory drug (IMiD), suggests that this compound may exert its effects through related pathways, such as the modulation of cytokine production and angiogenesis.[3][4][5] Thalidomide and its analogs are known to bind to the protein cereblon (CRBN), altering the substrate specificity of an E3 ubiquitin ligase complex, which leads to the degradation of specific target proteins and results in its pleiotropic effects.[3][4]
Effective preclinical evaluation of novel compounds like this compound requires a systematic, multi-tiered approach to assay development.[6][7] This application note provides a comprehensive guide for researchers, outlining a logical progression of in vitro assays to characterize the compound's efficacy. The strategy begins with foundational cytotoxicity assessments to establish a therapeutic window, followed by functional assays targeting its potential immunomodulatory and anti-angiogenic activities. This structured workflow ensures that data from each stage informs the next, creating a robust and self-validating system for compound evaluation.
Overall Assay Development Workflow
A tiered approach is essential for efficiently screening and characterizing a compound's efficacy. It allows for early go/no-go decisions, conserves resources, and builds a comprehensive biological profile. The proposed workflow progresses from broad cellular health assays to specific, mechanism-targeted functional assays.
Caption: Tiered workflow for this compound efficacy testing.
Tier 1: Foundational Cytotoxicity Assessment
Expertise & Rationale: Before evaluating the specific efficacy of this compound, it is critical to determine its cytotoxic profile. This initial step identifies the concentration range at which the compound affects cell viability, allowing for the design of subsequent functional assays using non-lethal doses. Using two mechanistically different assays provides an orthogonal validation of the results. A resazurin-based assay measures metabolic activity, while an ATP-based assay quantifies cellular energy levels.[8]
Protocol 1: Cell Viability via Resazurin Reduction Assay
This protocol measures the reduction of resazurin to the fluorescent resorufin by viable, metabolically active cells.[8]
Materials:
-
Human cell line (e.g., HEK293T for general toxicity, or THP-1 for immunological relevance)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%.
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include "cells + vehicle (DMSO)" and "medium only" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Subtract the "medium only" background. Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the signal).
Data Presentation:
| Parameter | Recommended Value | Purpose |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase. |
| Compound Conc. Range | 0.1 nM to 100 µM (log dilutions) | To capture the full dose-response curve. |
| Incubation Time | 48-72 hours | Allows for sufficient time to observe cytotoxic effects. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent-induced toxicity. |
Tier 2: Functional Screening - Immunomodulatory Activity
Expertise & Rationale: Phthalimide analogs are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine in inflammatory responses.[3][5] This assay uses the human monocytic cell line THP-1, which can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α, mimicking an innate immune response.[9][10] Measuring the ability of this compound to inhibit this process provides a direct assessment of its potential immunomodulatory efficacy.
Caption: Simplified pathway of LPS-induced TNF-α production in THP-1 cells.
Protocol 2: Quantification of TNF-α Inhibition in LPS-Stimulated THP-1 Cells
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of TNF-α secreted into the cell culture supernatant.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 + 10% FBS, 1% Pen/Strep
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA Kit (e.g., from R&D Systems or Thermo Fisher)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate.[9]
-
Pre-treatment: Prepare dilutions of this compound in culture medium at concentrations determined to be non-toxic from Tier 1 experiments. Add the compound to the cells.
-
Incubation: Incubate for 1-2 hours at 37°C, 5% CO₂ to allow for cell uptake.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[9]
-
Incubation: Incubate the plate for 17-24 hours at 37°C, 5% CO₂.[9][11]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a conjugated secondary antibody and substrate.
-
Analysis: Calculate the concentration of TNF-α from the standard curve. Determine the percent inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Data Presentation:
| Control Group | LPS | Compound | Expected Outcome | Purpose |
| Negative Control | - | Vehicle | Low/No TNF-α | Baseline TNF-α secretion. |
| Positive Control | + | Vehicle | High TNF-α | Maximum stimulated response. |
| Test Group | + | Test Conc. | Reduced TNF-α | Measures compound efficacy. |
| Cytotoxicity Control | - | Highest Conc. | Low/No TNF-α | Ensures compound alone doesn't induce TNF-α. |
Tier 3: Functional Screening - Anti-Angiogenic Potential
Expertise & Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and certain inflammatory diseases.[12] Thalidomide and its analogs are known to possess anti-angiogenic properties.[13] The endothelial tube formation assay is a well-established in vitro model that recapitulates key steps of angiogenesis.[14][15][16] Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (BME) like Matrigel®, will differentiate and form capillary-like tubular structures.[14] This assay allows for the quantification of a compound's ability to disrupt this process.[16][17]
Caption: Workflow for the in vitro endothelial tube formation assay.
Protocol 3: In Vitro Endothelial Tube Formation Assay
Materials:
-
HUVECs (low passage number, <5)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Geltrex™ or Matrigel®)
-
96-well plates (pre-chilled)
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging software
Step-by-Step Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a chilled 96-well plate. Ensure the bottom is evenly coated.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium (without growth factors) at a density of 2.5 x 10⁵ cells/mL.
-
Treatment: In separate tubes, mix the HUVEC suspension with the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Gently add 100 µL of the cell/compound mixture to each BME-coated well (25,000 cells/well).
-
Incubation: Incubate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically. HUVECs typically form well-developed networks within 4-6 hours.[18]
-
Imaging: Stain the cells with Calcein AM (e.g., 2 µg/mL for 20-30 minutes) for live-cell visualization.[18][19] Acquire images using a 4x or 10x objective.
-
Analysis: Quantify the angiogenic network using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of loops.
Data Presentation:
| Parameter | Example Vehicle Control | Example Treated | % Inhibition |
| Total Tube Length (µm) | 15,000 | 4,500 | 70% |
| Number of Nodes | 120 | 30 | 75% |
| Number of Loops | 80 | 10 | 87.5% |
Summary and Forward Look
This application note details a robust, tiered strategy for evaluating the efficacy of this compound. By systematically progressing from foundational cytotoxicity to targeted functional assays for immunomodulation and anti-angiogenesis, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this in vitro cascade provide a strong rationale for advancing the compound to more complex models, such as co-culture systems, 3D spheroids, or in vivo studies for preclinical development. Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity and reproducibility.
References
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Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). National Institutes of Health (NIH). [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). National Institutes of Health (NIH). [Link]
-
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). National Institutes of Health (NIH). [Link]
-
Molecular mechanisms of thalidomide and its derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). JOVE. [Link]
-
Immunomodulatory Assays. (n.d.). Invitrocue. [Link]
-
In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (n.d.). National Institutes of Health (NIH). [Link]
-
Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). Molecular Devices. [Link]
-
Immunomodulators & Immunogenicity Testing. (n.d.). Altasciences. [Link]
-
Thalidomide. (n.d.). Wikipedia. [Link]
-
In Vitro Angiogenesis Assays. (n.d.). Amsbio. [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). ResearchGate. [Link]
-
Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research. [Link]
-
Endothelial Cell Tube Formation Assay. (n.d.). Corning. [Link]
-
Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). PubMed. [Link]
-
Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. [Link]
-
Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Understanding immune-modulatory efficacy in vitro. (n.d.). PubMed Central. [Link]
-
Immune Function Assay Services. (n.d.). Charles River. [Link]
-
The Role of Thalidomide and Its Analogs in the Treatment of Hereditary Hemorrhagic Telangiectasia: A Systematic Review. (2024). MDPI. [Link]
-
Endothelial cell tube formation assay (in vitro angiogenesis assay). (n.d.). PromoCell. [Link]
-
In Vitro Angiogenesis Assay: Importance & Insights. (n.d.). Da-Ta Biotech. [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). PubMed. [Link]
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In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. (n.d.). MDPI. [Link]
-
Blood test monitoring of immunomodulatory therapy in inflammatory disease. (2021). The BMJ. [Link]
-
Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (n.d.). MDPI. [Link]
-
Thalidomide: Mechanisms of Action. (2015). ResearchGate. [Link]
-
Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. [Link]
-
Resveratrol inhibition of TNF-α-induced THP-1 monocyte transmigration... (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (2022). JETIR. [Link]
-
Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (n.d.). National Institutes of Health (NIH). [Link]
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Application Note: Quantification of N-Phenyltetrachlorophthalimide using Validated RP-HPLC-UV
Introduction and Purpose
N-Phenyltetrachlorophthalimide (C₁₄H₅Cl₄NO₂) is a halogenated aromatic compound belonging to the phthalimide class.[1] Phthalimides are a well-known class of organic molecules with applications in pharmaceuticals, agrochemicals, and polymers.[2] Given their potential biological activities and use as synthetic intermediates, the accurate and precise quantification of specific phthalimide derivatives like this compound is critical for quality control, stability testing, and research applications.
This document provides a comprehensive, field-proven protocol for the determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The causality behind experimental choices is explained, and the protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]
Principle and Method Selection Rationale
Several analytical techniques can be employed for the quantification of organic molecules, including gas chromatography (GC) and liquid chromatography (LC).[7][8][9]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While potentially applicable, it may require derivatization for polar compounds and the high temperatures could risk degradation of the analyte.
-
High-Performance Liquid Chromatography (HPLC): A highly versatile and robust technique for a wide range of non-volatile or thermally sensitive compounds.[9][10]
For this compound, RP-HPLC with UV detection is the selected method. The rationale is as follows:
-
Expertise & Causality: The molecule possesses a chromophore (the aromatic rings and carbonyl groups) which allows for sensitive UV detection. Its predicted high octanol-water partition coefficient (logP) suggests good retention on a non-polar stationary phase, making it an ideal candidate for reversed-phase chromatography. A C18 column is chosen for its strong hydrophobic retention capabilities, which is necessary to resolve the analyte from more polar impurities. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this type of compound.
Experimental Workflow and Protocol
Equipment and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reference Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Buffer components: Phosphoric acid (analytical grade).
-
Volumetric glassware (Class A): For accurate preparation of standards and samples.
-
Analytical balance: Capable of weighing to 0.01 mg.
-
Syringe filters: 0.45 µm PTFE or nylon.
Chromatographic Conditions
The following table summarizes the starting parameters for method development. These conditions should be optimized and validated for the specific instrumentation used.
| Parameter | Recommended Condition | Causality and Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Provides strong hydrophobic retention suitable for the non-polar nature of the analyte. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid helps to protonate any residual silanols on the silica backbone, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a strong organic eluent with a low UV cutoff, ideal for gradient elution. |
| Elution Mode | Gradient | A gradient elution ensures that the main analyte is eluted with a good peak shape while also eluting any potential impurities with different polarities within a reasonable run time. |
| Gradient Program | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B (re-equilibration) | This gradient provides a robust separation window. The final hold at starting conditions is critical for reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing run time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Detection Wavelength | ~220 nm (or λmax) | The optimal wavelength should be determined by running a UV scan of the analyte in the mobile phase. The phthalimide structure typically shows strong absorbance in the 210-240 nm range. |
Preparation of Solutions
3.3.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This is the Stock Standard.
3.3.2. Working Standard Solutions for Linearity
-
Prepare a series of at least five calibration standards by serial dilution of the Stock Standard Solution with the mobile phase (at initial conditions, e.g., 50:50 Water:Acetonitrile).
-
A suggested range is 10 µg/mL to 200 µg/mL.
3.3.3. Sample Preparation
-
Accurately weigh a quantity of the sample matrix expected to contain this compound.
-
Dissolve/extract the sample with a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
Vortex or sonicate to ensure complete dissolution/extraction.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
The overall process from sample receipt to final report is visualized below.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose.[6] The validation should be performed in accordance with ICH Q2(R1) or USP <1225> guidelines.[3][4][5][11][12]
Validation Parameters and Acceptance Criteria
The following table outlines the key validation characteristics and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte.[11] | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a minimum of 5 concentration levels. |
| Range | The concentration interval where the method is precise, accurate, and linear.[4] | For assay: 80% to 120% of the target concentration.[4] |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[3] | Signal-to-Noise ratio (S/N) of ~10:1; with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Validation Workflow Diagram
The relationship between the core validation parameters demonstrates the method's self-validating system.
Data Analysis and System Suitability
-
System Suitability Test (SST): Before starting any analysis, inject a working standard (e.g., 100 µg/mL) five or six times. The SST ensures the chromatographic system is performing adequately.
-
%RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
-
Quantification: Create a linear regression curve from the peak areas of the calibration standards versus their known concentrations. Determine the concentration of this compound in the sample preparations by interpolating their peak areas from this curve.
Conclusion
This application note details a robust, reliable, and scientifically sound RP-HPLC-UV method for the quantification of this compound. The provided protocol, grounded in established regulatory guidelines, offers a clear pathway from method development to full validation. By explaining the causality behind the chosen parameters and outlining a comprehensive validation strategy, this guide serves as a trusted resource for researchers, scientists, and drug development professionals requiring accurate determination of this compound.
References
- Anonymous. (2025). Analytical methods for the determination of pretilachlor and fenclorim in soil and rice plants. Google Search. Retrieved January 26, 2026.
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Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved January 26, 2026, from [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- U.S. Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Retrieved January 26, 2026.
-
Martin, E. C., et al. (2023). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Applied and Environmental Microbiology. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). Retrieved January 26, 2026, from [Link]
- U.S. Pharmacopeia. (2011).
- Anonymous. (n.d.).
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Retrieved January 26, 2026, from [Link]
- Anonymous. (n.d.).
- Anonymous. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
- Anonymous. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
- Anonymous. (2024).
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved January 26, 2026, from [Link]
- Cheméo. (n.d.). Phthalimide, n-[(2(3h)-oxo-3-phenyl-3-benzofuranyl)methyl]- (CAS 104763-81-7). Retrieved January 26, 2026.
-
van Breemen, R. B., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]
-
van Breemen, R. B., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. PubMed. Retrieved January 26, 2026, from [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 26, 2026, from [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved January 26, 2026, from [Link]
- Pharma Tech. (2024).
-
Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved January 26, 2026, from [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 26, 2026.
- Anonymous. (n.d.).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 26, 2026, from [Link]
- ChemicalBook. (n.d.). This compound | 31039-74-4. Retrieved January 26, 2026.
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Application Note: A Robust HPLC Method for the Quantification of N-Phenyltetrachlorophthalimide
Abstract
This application note details a highly efficient and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N-Phenyltetrachlorophthalimide. Designed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis. The method utilizes reverse-phase chromatography with UV detection, ensuring high sensitivity and specificity. The causality behind each experimental choice is thoroughly explained to provide a deep understanding of the methodology, and a full protocol for method validation is outlined to ensure trustworthiness and scientific integrity.
Introduction: The Significance of this compound Analysis
This compound is a chemical compound of interest in various fields, including organic synthesis and materials science. As with many specialty chemicals, ensuring its purity and quantifying its presence in different matrices is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method developed for the analysis of this compound. The choice of a reverse-phase method is based on the non-polar nature of the molecule, which is predicted by its chemical structure containing a phenyl group and a tetrachlorinated phthalimide moiety.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |
| Molecular Weight | 361.01 g/mol | ChemicalBook[2][3] |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like acetonitrile, methanol, and dichloromethane. | Inferred from structure |
| UV Absorbance | Expected to have strong absorbance in the UV region due to the aromatic rings and carbonyl groups. | Inferred from structure |
Recommended HPLC Method Parameters
The following HPLC parameters are recommended as a starting point for the analysis of this compound. These have been selected based on the analysis of structurally similar phthalimide derivatives and general principles of reverse-phase chromatography.[4][5]
| Parameter | Recommended Condition | Justification |
| HPLC System | Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. | Standard equipment in most analytical laboratories. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar compounds like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective mobile phase for reverse-phase HPLC. |
| Gradient | 70:30 (ACN:Water) to 95:5 (ACN:Water) over 10 minutes | A gradient elution is recommended to ensure efficient elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good peak shape and reasonable run times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm (or determined by PDA scan) | Phthalimide derivatives are known to absorb in the UV region.[6][7] A PDA detector should be used initially to determine the wavelength of maximum absorbance (λmax) for this compound for optimal sensitivity. Based on similar compounds, a wavelength around 230 nm is a good starting point. |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (Water): Use HPLC-grade water. Degas prior to use by sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas prior to use.
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with the initial mobile phase composition (70:30 ACN:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a pure substance or a simple mixture:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in acetonitrile.
-
Dilute with the initial mobile phase composition to a concentration that falls within the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.
Analytical Workflow
The overall analytical process can be visualized as follows:
Figure 1: A flowchart illustrating the complete analytical workflow from preparation to quantification.
Method Validation Protocol
To ensure the trustworthiness and reliability of this HPLC method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Analyze at least five concentrations of the standard solution across the desired range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Small variations in mobile phase composition, flow rate, and column temperature should be investigated.
Data Analysis and Quantification
The quantification of this compound in a sample is performed using an external standard method.
-
Generate a Calibration Curve: Inject the prepared working standard solutions and record the peak areas. Plot a graph of peak area versus concentration.
-
Perform Linear Regression: Fit a linear regression to the data points. The resulting equation (y = mx + c) will be used for quantification.
-
Analyze the Sample: Inject the prepared sample solution and determine the peak area for this compound.
-
Calculate the Concentration: Use the calibration curve equation to calculate the concentration of this compound in the sample solution. Account for any dilutions made during sample preparation to determine the concentration in the original sample.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, offers excellent selectivity and sensitivity. By following the outlined protocols for method implementation and validation, researchers can ensure the generation of accurate and precise data, which is essential for quality control and research and development activities.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
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MDPI. Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. [Link]
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SIELC Technologies. Separation of N-aminophthalimide on Newcrom R1 HPLC column. [Link]
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Application Note: High-Throughput Analysis of N-Phenyltetrachlorophthalimide using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated protocol for the qualitative and quantitative analysis of N-Phenyltetrachlorophthalimide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its derivatives are of significant interest in drug discovery and material science, necessitating a reliable analytical method for their characterization and quantification. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles of analytical chemistry. We will delve into the rationale behind key experimental parameters, ensuring both reproducibility and scientific rigor.
Introduction
This compound (C₁₄H₅Cl₄NO₂) is a halogenated aromatic compound with a molecular weight of 361.01 g/mol . Its rigid structure and potential for diverse chemical modifications make it a valuable scaffold in medicinal chemistry and a candidate for novel materials. Notably, N-substituted tetrachlorophthalimides have shown potent α-glucosidase inhibitory activity, highlighting their therapeutic potential. Accurate and sensitive analytical methods are paramount for pharmacokinetic studies, quality control, and metabolic profiling of such compounds.
Gas chromatography coupled with mass spectrometry (GC-MS) offers the high separation efficiency and specific detection required for the analysis of complex mixtures and the definitive identification of target analytes. This application note provides a detailed methodology for the GC-MS analysis of this compound, addressing potential challenges such as thermal degradation, which can be a concern for phthalimide derivatives.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem |
| CAS Number | 31039-74-4 | PubChem |
| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem |
| Molecular Weight | 361.01 g/mol | PubChem |
| Predicted LogP | 5.0 | PubChem |
The high LogP value suggests good solubility in non-polar organic solvents, a key consideration for sample preparation.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below. This systematic approach ensures that each stage of the analysis is optimized for accuracy and precision.
Figure 1: General workflow for the GC-MS analysis of this compound.
Protocol: Sample Preparation
The objective of sample preparation is to dissolve the analyte in a solvent compatible with the GC-MS system and to prepare a series of concentrations for calibration.
Materials:
-
This compound standard
-
High-purity ethyl acetate (or other suitable solvent like dichloromethane or acetone)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with inserts
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in ethyl acetate and fill to the mark. This high solubility is expected due to the non-polar nature of the molecule.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Transfer: Transfer an aliquot of each working standard solution into a GC vial for analysis.
Protocol: GC-MS Analysis
The following parameters have been optimized for the analysis of this compound on a standard single-quadrupole GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is ideal for the separation of aromatic and halogenated compounds. |
| Injection Mode | Splitless | For high sensitivity at low concentrations. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | A lower injector temperature is chosen to minimize the risk of thermal degradation of the phthalimide moiety. |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | ||
| Initial Temperature | 150 °C, hold for 1 min | |
| Ramp 1 | 20 °C/min to 280 °C | A relatively fast ramp rate to ensure a reasonable analysis time. |
| Hold 1 | 280 °C for 5 min | To ensure elution of the analyte. |
| Ramp 2 | 20 °C/min to 300 °C | To clean the column of any less volatile components. |
| Hold 2 | 300 °C for 2 min | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | |
| Ion Source Temperature | 230 °C | |
| Quadrupole Temperature | 150 °C | |
| Solvent Delay | 3 min | To prevent filament damage from the solvent peak. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis. |
Mass Spectrometry: Expected Fragmentation Pattern
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 359, 361, 363, and 365 due to the isotopic distribution of the four chlorine atoms. The most abundant of these will likely be m/z 359 (containing ³⁵Cl).
-
Loss of CO: A common fragmentation pathway for phthalimides is the loss of a carbonyl group (CO), leading to a fragment at [M-28]⁺.
-
Loss of C₆H₅: Cleavage of the N-phenyl bond would result in a fragment corresponding to the tetrachlorophthalimide ion.
-
Phenyl Cation: A fragment at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also expected.
-
Chlorine Loss: Sequential loss of chlorine atoms from the molecular ion or major fragments can also occur.
Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.
Data Analysis
Qualitative Analysis: The identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Confirmation is provided by comparing the acquired mass spectrum with the expected fragmentation pattern and isotopic distribution.
Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 359 in SIM mode) against the concentration of the working standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. The methodology presented is designed to be robust, sensitive, and reproducible, making it suitable for a wide range of research, development, and quality control applications. By understanding the chemical properties of the analyte and the principles of GC-MS, researchers can confidently apply and adapt this protocol to meet their specific analytical needs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 319375, this compound." PubChem, [Link].
-
Shimadzu. "Analysis of Captan, Folpet, and their Derivatives in Food with APCI-LCMS-8060." [Link].
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American Chemical Society. "Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory." Journal of Chemical Education, [Link].
-
Abdelmonsef, A. H. "Synthesis and reaction of N-phenylsulphonyloxytetrachlorophthalimide." ResearchGate, [Link].
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ResearchGate. "GC-MS analysis of N-(n-butyl)phthalimide." [Link].
-
PubMed. "Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level." [Link].
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Cheméo. "Chemical Properties of N-Phenylmaleimide (CAS 941-69-5)." [Link].
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National Center for Biotechnology Information. "Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step." PMC, [Link].
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Semantic Scholar. "Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method." [Link].
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Sciforum. "Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method." [Link].
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TDI-Brooks. "QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY." [Link].
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Cheméo. "Phthalimide, n-[(2(3h)-oxo-3-phenyl-3-benzofuranyl)methyl]- (CAS 104763-81-7)." [Link].
-
ResearchGate. "Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS." [Link].
-
ResearchGate. "A method based on the conversion and determination of folpet and phthalimide residues in tea by GC-MS/MS and GC-TOF-HRMS." [Link].
-
ResearchGate. "New process for synthesis on n-methylphthalimide." [Link].
-
Labor Friedle. "Phthalimide – Metabolite of Folpet or unavoidable artefact." [Link].
Application Notes & Protocols: In Vitro Evaluation of N-Phenyltetrachlorophthalimide Against Plant Pathogens
Abstract: The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous pipeline for the discovery and evaluation of novel antifungal agents. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-Phenyltetrachlorophthalimide, a synthetic compound from the phthalimide class, against a panel of economically significant fungal plant pathogens. We present detailed, field-tested protocols for foundational assays, including mycelial growth inhibition, spore germination inhibition, and minimum inhibitory concentration (MIC) determination. The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.
Introduction and Scientific Background
Phthalimide-based fungicides, such as Captan and Folpet, have been mainstays in agriculture for decades, valued for their broad-spectrum activity.[1] These compounds are generally classified as multi-site inhibitors, a feature that can delay the development of resistance.[2] Their primary mechanism of action is believed to involve the reaction of the imide structure with intracellular thiols, such as glutathione and cysteine residues in vital enzymes, leading to the disruption of cellular respiration and other critical metabolic processes. This compound shares this core phthalimide scaffold, making it a compound of significant interest for antifungal research.[3][4]
In vitro evaluation serves as the critical first step in the fungicide discovery process. It offers a rapid, cost-effective, and highly controlled environment to determine a compound's intrinsic antifungal activity, establish its spectrum of efficacy, and generate quantitative data for structure-activity relationship (SAR) studies.[5] The protocols outlined herein are designed to provide a robust framework for the initial characterization of this compound.
Compound Profile: this compound
-
Chemical Name: 2-phenyl-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione
-
Molecular Formula: C₁₄H₅Cl₄NO₂
-
Structure:
-
Physicochemical Properties: this compound is a hydrophobic molecule. This necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of stock solutions for aqueous bioassays.
-
Hypothesized Mechanism of Action: Based on its structural similarity to other phthalimide fungicides, this compound is hypothesized to act as a non-specific thiol reactant. The electrophilic carbon of the imide group is susceptible to nucleophilic attack by sulfhydryl (-SH) groups present in fungal enzymes and co-factors, leading to their inactivation and subsequent cell death.
Experimental Design & Workflow
A systematic in vitro evaluation follows a logical progression from qualitative and semi-quantitative agar-based assays to more precise liquid-based quantitative assays. This workflow allows for an efficient screening process, prioritizing compounds with significant activity for more detailed characterization.
Caption: General workflow for in vitro antifungal evaluation.
Detailed Protocols
Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)
Principle: This assay determines the effect of the test compound on the vegetative growth of filamentous fungi. The compound is incorporated into a solid growth medium at various concentrations, and the radial growth of a fungal colony is measured over time.[6]
Target Pathogens: Fusarium oxysporum, Botrytis cinerea, Alternaria solani, Sclerotinia sclerotiorum.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Potato Dextrose Agar (PDA), sterile
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Actively growing cultures of test fungi on PDA
-
Positive control fungicide (e.g., Captan or a relevant commercial standard)
-
Incubator (e.g., 25 ± 2°C)[7]
-
Ruler or calipers
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL (10,000 ppm) stock solution of this compound in sterile DMSO. Prepare a similar stock solution for the positive control.
-
Scientist's Note: DMSO is used due to the low aqueous solubility of the compound. The final concentration of DMSO in the agar should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.
-
-
Media Preparation: Autoclave PDA and cool it in a 45-50°C water bath. This temperature is hot enough to keep the agar molten but not so hot as to degrade the test compound.
-
Compound Incorporation: Aliquot 100 mL of molten PDA into sterile flasks. Add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). For a 100 µg/mL plate, add 1 mL of the 10 mg/mL stock to 99 mL of PDA. Prepare a solvent control plate containing the same amount of DMSO as the highest test concentration (e.g., 1% DMSO). Also, prepare a negative control plate with no compound or solvent.
-
Plating: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each Petri dish. Allow the plates to solidify completely in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing (5-7 day old) fungal culture. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.[8]
Data Analysis: Calculate the Percent Inhibition of Radial Growth (PIRG) using the following formula: PIRG (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the colony in the control plate.
-
DT = Average diameter of the colony in the treated plate.
The data can be used to calculate the EC₅₀ (Effective Concentration to inhibit growth by 50%) by plotting the PIRG against the log of the compound concentration and performing a probit or logistic regression analysis.
Protocol 2: Spore Germination Assay
Principle: This assay is critical for evaluating compounds against pathogens that primarily infect hosts via spores. It measures the ability of a compound to prevent the germination of fungal spores and the formation of a germ tube.[9]
Target Pathogens: Botrytis cinerea, Alternaria solani, Colletotrichum gloeosporioides.
Materials:
-
Spore suspension of the test fungus (1 x 10⁵ to 1 x 10⁶ spores/mL in sterile water with 0.01% Tween 80).
-
This compound stock solution (as in Protocol 1).
-
Sterile microcentrifuge tubes or a 96-well microtiter plate.
-
Microscope slides (concavity slides are recommended).
-
Humid chamber (e.g., a Petri dish with moist filter paper).
-
Microscope.
-
Lactophenol cotton blue stain (optional, for arresting germination and staining).
Procedure:
-
Prepare Test Solutions: In microcentrifuge tubes or wells of a microtiter plate, prepare serial dilutions of the this compound stock solution to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) when mixed with the spore suspension. Include a solvent control and a negative (water) control.
-
Inoculation: Add an equal volume of the spore suspension to each test solution tube/well. For example, mix 50 µL of the test solution with 50 µL of the spore suspension.
-
Incubation: Pipette a 20 µL aliquot from each mixture onto a concavity slide. Place the slides in a humid chamber to prevent evaporation and incubate at 25°C for a duration sufficient for high germination in the control (typically 4-24 hours, depending on the fungal species).[10]
-
Observation: After incubation, add a drop of lactophenol cotton blue to stop further germination and aid visualization. Place a coverslip over the suspension.
-
Data Collection: Using a microscope at 400x magnification, examine at least 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Analysis: Calculate the percentage of spore germination for each concentration. The percent inhibition is calculated as: % Inhibition = [1 - (% Germination in Treatment / % Germination in Control)] x 100
Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This quantitative assay determines the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism in a liquid medium.[11] This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.[12][13]
Target Pathogens: Suitable for most filamentous fungi, including those from Protocol 1.
Materials:
-
Sterile 96-well flat-bottom microtiter plates.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[14]
-
Spore suspension of the test fungus, adjusted to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI medium.[11]
-
This compound stock solution and positive control.
-
Spectrophotometer or microplate reader (optional, for quantitative reading).
Procedure:
-
Plate Preparation: Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration in RPMI) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Control Wells: Designate wells for a positive control (fungus only, no compound) and a negative control (medium only, no fungus).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to all wells except the negative control. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[15] For some compounds, a 50% or 80% reduction in growth (compared to the positive control) is used as the endpoint, which can be assessed visually or with a plate reader at 530 nm.[16]
Data Presentation and Interpretation
Summarizing the data in a clear, tabular format is essential for comparing the activity of this compound across different pathogens and assays.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Mycelial Growth EC₅₀ (µg/mL) | Spore Germination EC₅₀ (µg/mL) | Broth Microdilution MIC (µg/mL) | Captan (Positive Control) MIC (µg/mL) |
| Botrytis cinerea | 8.5 | 2.1 | 16 | 4 |
| Alternaria solani | 12.3 | 4.5 | 32 | 8 |
| Fusarium oxysporum | 25.1 | >100 | 64 | 16 |
| Sclerotinia sclerotiorum | 6.8 | N/A* | 16 | 4 |
*N/A: Not applicable, as S. sclerotiorum does not typically sporulate in culture.
Interpretation:
-
The hypothetical data suggests this compound is most effective against S. sclerotiorum and B. cinerea.
-
The lower EC₅₀ values for spore germination compared to mycelial growth for B. cinerea and A. solani suggest the compound is a potent inhibitor of the initial infection stages for these pathogens.
-
The higher MIC values compared to the EC₅₀ values are common, as the MIC represents complete inhibition in a nutrient-rich broth, a more stringent test.
-
The compound shows less activity against F. oxysporum, which does not appear to be sensitive at the spore germination stage.
Visualizing the Hypothesized Mechanism
The proposed mechanism of action for phthalimide fungicides involves the inactivation of essential enzymes through covalent modification of their thiol groups.
Caption: Phthalimide reaction with fungal enzyme thiols.
Conclusion and Future Directions
These application notes provide a standardized framework for the initial in vitro screening of this compound against key plant pathogens. The described protocols for mycelial growth, spore germination, and MIC determination are fundamental for establishing its antifungal spectrum and potency. Positive results from these assays, such as low µg/mL activity against economically important pathogens, would justify advancing the compound to subsequent stages of the research and development pipeline, including in vivo greenhouse trials, mechanism of action studies, and toxicological assessments.
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Phthalimides: developments in synthesis and functionalization. (2024). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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In vitro antifungal activity of polyphenols-rich plant extracts against Phytophthora cinnamomi Rands. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. (2012). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Spore Germination as a Target for Antifungal Therapeutics. (2020). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2018). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee. (2022). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. (2021). MDPI. Retrieved January 26, 2026, from [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Comparison of Antifungal Susceptibility Testing Methods for Filamentous Organisms: Microbroth Dilution vs. Agar Gradients Strips. (n.d.). Johns Hopkins Pathology. Retrieved January 26, 2026, from [Link]
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Inhibition of mycelial growth of plant pathogenic fungi by A. polytricha solvent extract. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. (2017). Open Forum Infectious Diseases. Retrieved January 26, 2026, from [Link]
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How to decrease the fungal contamination in invitro examination? (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
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Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs. (1998). ASM Journals. Retrieved January 26, 2026, from [Link]
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Mycelial growth inhibition of plant pathogenic fungi by extracts of South African plant species. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]
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In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (2022). Bentham Science. Retrieved January 26, 2026, from [Link]
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Improved methods to assess the effect of bacteria on germination of fungal spores. (2022). FEMS Microbiology Letters. Retrieved January 26, 2026, from [Link]
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In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]
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Folpet Fungicide: A Guide to Its Chemistry, Mode of Action, Formulation, and Application. (2024). YouTube. Retrieved January 26, 2026, from [Link]
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Interlaboratory agreement for broth microdilution antifungal test for 30 filamentous fungi. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Fungal plant pathogens. (n.d.). CABI Digital Library. Retrieved January 26, 2026, from [Link]
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Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores. (2000). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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An automated quantitative assay for fungal growth inhibition. (1995). Oxford Academic. Retrieved January 26, 2026, from [Link]
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- 12. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pathology.jhu.edu [pathology.jhu.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenyltetrachlorophthalimide
Welcome to the technical support center for the synthesis of N-Phenyltetrachlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges and ensure a successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with its probable causes and a step-by-step guide to its resolution.
Question 1: Why is my reaction yield consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction or degradation of the product. The reaction proceeds through a two-step mechanism: initial formation of the phthalamic acid intermediate followed by cyclization to the imide.[1][2][3] The rate-determining step is typically the dehydration and cyclization of the intermediate phthalamic acid.[1][2][3]
Potential Causes and Solutions:
-
Incomplete Cyclization: The intermediate, N-phenyl-tetrachlorophthalamic acid, may not have fully converted to the desired imide. This is often due to insufficient reaction time or temperature.
-
Solution: Increase the reaction time or temperature. If using a solvent like glacial acetic acid, refluxing for an extended period (e.g., 4-6 hours) is often necessary to drive the dehydration and cyclization to completion.
-
-
Hydrolysis of Reactant or Product: Tetrachlorophthalic anhydride is sensitive to moisture and can hydrolyze to tetrachlorophthalic acid.[4] This side reaction consumes the starting material and complicates purification.
-
Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is crucial. Glacial acetic acid is commonly used as it acts as both a solvent and a catalyst for the cyclization step.[1][2][3]
-
Solution: If not already using it, consider switching to glacial acetic acid. The acidic environment protonates the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the aniline.
-
Question 2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?
Answer:
Discoloration in the final product often indicates the presence of impurities, which can arise from side reactions or the degradation of starting materials or the product itself.
Potential Causes and Solutions:
-
Side Reactions: At elevated temperatures, aniline can undergo oxidation, leading to colored byproducts.
-
Solution: While heat is necessary for cyclization, excessive temperatures should be avoided. Running the reaction under an inert atmosphere can also mitigate oxidative side reactions.
-
-
Incomplete Reaction: The presence of unreacted starting materials or the intermediate phthalamic acid can contribute to discoloration and a lower melting point of the final product.
-
Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or adding a catalytic amount of a stronger acid (with caution, as this can also promote side reactions).
-
-
Purification Strategy: The most common method for purifying this compound is recrystallization.
-
Solution: A detailed recrystallization protocol is provided below. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of phthalimides include ethanol, acetic acid, or toluene.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in this synthesis?
A1: Glacial acetic acid serves a dual purpose in this reaction.[5] Firstly, it is an effective solvent for both tetrachlorophthalic anhydride and aniline. Secondly, it acts as a catalyst for the cyclization of the intermediate N-phenyl-tetrachlorophthalamic acid to this compound.[1][2][3] The acidic proton from acetic acid protonates the carbonyl oxygen of the carboxylic acid group in the intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen, thus facilitating the ring closure and dehydration.[1][2][3]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials (tetrachlorophthalic anhydride and aniline), the intermediate (N-phenyl-tetrachlorophthalamic acid), and the final product (this compound). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.
Q3: What are the key safety precautions for this synthesis?
A3: Tetrachlorophthalic anhydride is a moisture-sensitive and corrosive solid.[4] It is also an allergen.[4] Aniline is toxic and readily absorbed through the skin. Glacial acetic acid is corrosive. Therefore, it is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 3: Experimental Protocol and Data
Detailed Step-by-Step Synthesis Protocol
This protocol provides a reliable method for the synthesis of this compound.
-
Preparation:
-
Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Set up the reaction apparatus in a fume hood.
-
-
Reaction Setup:
-
To the round-bottom flask, add tetrachlorophthalic anhydride (1.0 eq) and a magnetic stir bar.
-
Add glacial acetic acid (approximately 5-10 mL per gram of anhydride).
-
Begin stirring the mixture.
-
Slowly add aniline (1.0 eq) to the flask. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any residual acetic acid and unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a toluene/ethanol mixture).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound to a constant weight.
-
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₄H₅Cl₄NO₂ |
| Molecular Weight | 361.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~295-298 °C (literature value) |
Part 4: Visualizing the Process
Reaction Mechanism Workflow
The synthesis of this compound from tetrachlorophthalic anhydride and aniline proceeds via a two-step addition-elimination mechanism.
Caption: Reaction mechanism for this compound synthesis.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174–12184. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tetrachlorophthalic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, M. F., & Ali, M. (2008). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry, 73(22), 9044–9049. [Link]
-
Chegg. (2017). Solved: In the reaction, phthalic anhydride with aniline, in... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrachlorophthalic anhydride | C8Cl4O3 | CID 8326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved In the reaction, phthalic anhydride with aniline, in | Chegg.com [chegg.com]
Technical Support Center: N-Phenyltetrachlorophthalimide Synthesis
This guide provides in-depth technical support for researchers and professionals focused on the synthesis of N-Phenyltetrachlorophthalimide. It addresses common challenges related to yield and purity through a structured question-and-answer format, detailed troubleshooting protocols, and expert insights into the reaction mechanism. Our goal is to empower you to diagnose issues, optimize your experimental parameters, and achieve high-quality results consistently.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the synthesis of this compound.
Q1: My final product yield is significantly lower than expected. What are the most common causes?
A1: Low yield is a frequent issue that can typically be traced to one of three areas: incomplete reaction, loss of starting material, or inefficient product recovery.
-
Incomplete Reaction: Ensure your reaction has proceeded for a sufficient duration and at the optimal temperature. The cyclization of the intermediate is often the rate-limiting step and may require adequate heating.[1][2]
-
Starting Material Integrity: Tetrachlorophthalic anhydride is sensitive to moisture.[3] Hydrolysis of the anhydride to tetrachlorophthalic acid will prevent it from reacting with aniline, thus reducing the yield. Always use anhydrous solvents and protect the reaction from atmospheric moisture.
-
Workup & Purification Losses: Significant product loss can occur during recrystallization if an inappropriate solvent is chosen or if the crystals are washed with a solvent in which they are too soluble.[4]
Q2: The this compound I synthesized is off-white or yellowish, not a pure white solid. What causes this discoloration?
A2: Discoloration is a clear indicator of impurities. The primary culprits are residual starting materials or the formation of side products.
-
Unreacted Aniline: Aniline is susceptible to air oxidation, which forms colored impurities. Using freshly distilled aniline can mitigate this issue.
-
Incomplete Cyclization: The intermediate, 3,4,5,6-tetrachlorophthalanilic acid, may persist in the final product if the reaction is not driven to completion.[5]
-
Thermal Degradation: While heating is necessary, excessive temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product, generating colored byproducts.
Q3: What is the role of glacial acetic acid in this reaction? Can I use another solvent?
A3: Glacial acetic acid serves a dual purpose in this synthesis. It is both the solvent and a catalyst for the reaction.[1][6] The reaction proceeds via a two-step mechanism: nucleophilic attack by aniline on the anhydride, followed by a cyclization-dehydration step.[2] Acetic acid catalyzes this crucial dehydration step, which is rate-determining.[1][2] While other high-boiling polar aprotic solvents could be used, acetic acid's catalytic role makes it particularly effective for driving the reaction to completion.
Q4: How can I confirm the purity of my final product?
A4: The most common methods are melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR). A sharp melting point that matches the literature value is a strong indicator of high purity. Spectroscopic methods can confirm the structure and identify the presence of impurities, such as unreacted starting materials or the phthalanilic acid intermediate.
Part 2: Comprehensive Troubleshooting Guide
This section expands on the FAQs, offering a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Consistently Low Reaction Yield
If you are experiencing low yields, use the following decision tree to identify the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Issue 2: Product Impurity and Discoloration
Impurities can be challenging to remove post-synthesis. Proactive prevention is key.
| Problem Symptom | Probable Cause | Mechanistic Explanation & Recommended Action |
| Yellow/Brown Product | Oxidized Aniline: | Aniline auto-oxidizes in the presence of air to form highly colored polymeric species. Action: Purify aniline via distillation immediately before use to ensure it is colorless. |
| Broad Melting Point | Incomplete Cyclization: | The reaction intermediate, 3,4,5,6-tetrachlorophthalanilic acid, is a carboxylic acid and will depress and broaden the melting point of the final imide product. Action: Ensure the reaction goes to completion by extending the reflux time in glacial acetic acid. Monitor the disappearance of the intermediate using Thin Layer Chromatography (TLC).[5] |
| Insoluble Particles | Hydrolyzed Anhydride: | Tetrachlorophthalic anhydride can react with trace water to form tetrachlorophthalic acid.[3] This dicarboxylic acid is generally less soluble in the reaction medium and may precipitate or fail to react. Action: Use high-purity, dry starting materials and anhydrous solvents. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Oily Residue | Residual Acetic Acid: | If the product is not washed thoroughly after filtration, residual glacial acetic acid can remain, leading to an impure, often sticky, solid. Action: Wash the filtered crude product thoroughly with cold water to remove acetic acid, followed by a cold, non-polar solvent (like hexane) to remove other organic impurities and aid drying. |
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize both the yield and purity of this compound.
Reaction Mechanism Overview
The synthesis is a two-step acid-catalyzed nucleophilic acyl substitution followed by dehydration.
Caption: Reaction Mechanism for this compound Formation.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrachlorophthalic anhydride (1.0 eq).
-
Add glacial acetic acid (approx. 5-10 mL per gram of anhydride).
-
Begin stirring the suspension.
-
Add freshly distilled aniline (1.0 eq) to the flask. Safety Note: Aniline is toxic; handle in a fume hood.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (approx. 118-120 °C) using a heating mantle.
-
Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.
-
-
Product Isolation (Workup):
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
To ensure complete precipitation, slowly pour the cooled mixture into a beaker of cold water (approx. 10 times the volume of the acetic acid used), stirring vigorously.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove all traces of acetic acid.
-
Wash the cake with a small amount of cold ethanol or hexane to remove non-polar impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a suitable recrystallization solvent (see table below) in small portions while heating the flask until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the final product in a vacuum oven to a constant weight.
-
Recommended Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | ~78-100 °C | The product is often soluble in hot ethanol and insoluble in water. Dissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy (cloud point). Reheat to clarify and then cool slowly. |
| Glacial Acetic Acid | 118 °C | Excellent for dissolving the product when hot, with significantly lower solubility when cold. Ensures complete removal of the phthalanilic acid intermediate. Requires thorough washing of final crystals with water. |
| Toluene | 111 °C | A good non-polar option if impurities are polar. Use with caution due to flammability. |
Part 4: Overall Synthesis Workflow
The entire process from reagents to the final, pure product is summarized below.
Caption: Step-by-step experimental workflow.
References
-
This compound. PubChem, National Institutes of Health. [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
Synthesis and reaction of N-phenylsulphonyloxytetrachlorophthalimide. ResearchGate. [Link]
-
Impurities and Degradation products. @rtMolecule. [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI. [Link]
-
Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. ACS Publications. [Link]
-
Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. ResearchGate. [Link]
-
Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Semantic Scholar. [Link]
-
Tetrachlorophthalic anhydride. PubChem, National Institutes of Health. [Link]
-
Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. [Link]
-
Solved In the reaction, phthalic anhydride with aniline, in... Chegg.com. [Link]
-
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. National Institutes of Health. [Link]
-
Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. ResearchGate. [Link]
- Improved method for synthesizing N-aminophthalimide.
-
Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test. YouTube. [Link]
-
Synthesis of tetrachlorophthalic acid. PrepChem.com. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
Sources
Side reactions to avoid during the synthesis of N-Phenyltetrachlorophthalimide
Welcome to the technical support resource for the synthesis of N-Phenyltetrachlorophthalimide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps, offering a deeper understanding of the reaction's causality to empower you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a robust and widely utilized reaction, typically proceeding via a two-step mechanism. Initially, the nucleophilic attack of aniline on one of the carbonyl carbons of tetrachlorophthalic anhydride forms an N-phenyltetrachlorophthalamic acid intermediate.[1] Subsequent dehydration, often facilitated by heat or a catalyst like acetic acid, leads to the cyclization and formation of the desired this compound.[2][3] While seemingly straightforward, several side reactions can occur, impacting yield and purity. This guide will address these potential pitfalls and provide solutions.
Core Reaction Pathway
Caption: Figure 1: The two-step reaction mechanism for the synthesis of this compound.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields are a frequent issue and can typically be traced back to one of three primary causes: incomplete reaction, hydrolysis of the starting material, or inefficient purification.
-
Causality 1: Incomplete Reaction: The conversion of the amic acid intermediate to the final imide is a dehydration reaction that requires sufficient energy (heat) and/or a catalyst.[3][4] If the reaction temperature is too low or the reaction time is too short, you will likely have a significant amount of the amic acid intermediate remaining in your crude product.
-
Causality 2: Hydrolysis of Tetrachlorophthalic Anhydride: Tetrachlorophthalic anhydride is susceptible to hydrolysis, reacting with any water present to form tetrachlorophthalic acid.[5][6] This side reaction consumes your starting material, directly reducing the potential yield of the desired product. The use of anhydrous solvents and reactants is crucial to mitigate this.
-
Troubleshooting Steps:
Parameter Recommendation Rationale Solvent & Reactant Purity Ensure all solvents (e.g., glacial acetic acid, aprotic solvents) and aniline are anhydrous. To prevent the hydrolysis of tetrachlorophthalic anhydride to tetrachlorophthalic acid.[5] Reaction Temperature If using a high-boiling aprotic solvent, ensure the temperature is sufficient for cyclization (often >150°C). If using glacial acetic acid, refluxing is typically required. The dehydration of the amic acid intermediate to the imide is the rate-determining step and is temperature-dependent.[7] Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials and the intermediate. Insufficient reaction time can lead to incomplete conversion of the amic acid intermediate. Catalyst The use of glacial acetic acid not only serves as a solvent but also catalyzes the cyclization.[3][7] Acetic acid acts as a proton donor and acceptor, facilitating the dehydration step.[4]
Question 2: My final product is a mixture of compounds. How do I identify the impurities and prevent their formation?
Answer:
The presence of multiple compounds in your final product indicates the occurrence of side reactions or incomplete reaction. The most common impurities are unreacted starting materials, the amic acid intermediate, and the hydrolysis product.
-
Identification of Impurities:
-
Unreacted Tetrachlorophthalic Anhydride and Aniline: These can be identified by comparing the TLC of your product with the starting materials.
-
N-Phenyltetrachlorophthalamic Acid (Amic Acid Intermediate): This is a carboxylic acid and will have a different polarity and therefore a different Rf value on TLC compared to the final imide. It can also be identified by its characteristic spectroscopic signatures (e.g., presence of a carboxylic acid proton in ¹H NMR and a broad O-H stretch in IR).
-
Tetrachlorophthalic Acid: This dicarboxylic acid is a common byproduct of hydrolysis.[8] It is significantly more polar than the desired product and will have a very low Rf value on TLC.
-
-
Prevention and Mitigation Strategy:
Caption: Figure 2: Key side reactions competing with the desired product formation.
To minimize these impurities, rigorous adherence to anhydrous conditions is paramount. Additionally, ensuring the reaction goes to completion through appropriate heating and reaction time will minimize the presence of the amic acid intermediate.
Question 3: I've observed the formation of an unexpected byproduct, possibly from decomposition. What could this be and how can it be avoided?
Answer:
Under forcing reaction conditions, such as excessively high temperatures, thermal decomposition of the tetrachlorophthalic moiety can occur.
-
Decarbonylation/Decarboxylation: At very high temperatures, the tetrachlorophthalic anhydride or its derivatives can undergo decarbonylation or decarboxylation to form tetrachlorobenzamide derivatives.[9] This is a less common side reaction under typical synthetic conditions but can become significant if the reaction is overheated for prolonged periods.
-
Avoidance Strategy:
-
Temperature Control: Carefully control the reaction temperature and avoid excessive heating. Use a reliable heating mantle with a temperature controller.
-
Reaction Time: Do not extend the reaction time unnecessarily once the reaction has reached completion as monitored by TLC. Prolonged heating increases the likelihood of thermal decomposition.
-
Experimental Protocols
Protocol 1: Synthesis of this compound in Glacial Acetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrachlorophthalic anhydride (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by the slow addition of aniline (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. If not, slowly add the reaction mixture to cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
References
- Al-Azzawi, A. M. J., & Al-Masoudi, W. A. (2015). Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. Journal of Al-Nahrain University, 18(3), 60-69.
-
Al-Azzawi, A. M. J., & Al-Masoudi, W. A. (2015). Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US6037476A - Process for making cyclic imides.
-
Royal Society of Chemistry. (2017). Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. RSC Publishing. Retrieved from [Link]
- Ali, I. A. I., et al. (2017).
- Andrés, G. O., et al. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(23), 7753-7759.
- Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International journal of molecular sciences, 16(6), 12174–12184.
- Chemistry LibreTexts. (2021). Acid Anhydrides React with Amines to Form Amides.
- Khan, M. N., & Khan, A. R. (1990). Kinetics and Mechanism of the Cleavage of Phthalic Anhydride in Glacial Acetic Acid Solvent Containing Aniline. The Journal of Organic Chemistry, 55(23), 5961-5967.
-
Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]
- Clark, J. (n.d.). acid anhydrides with ammonia or primary amines. Chemguide.
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. PubMed. Retrieved from [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2306918A - Amine reaction product.
-
National Center for Biotechnology Information. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. PMC. Retrieved from [Link]
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. MDPI. Retrieved from [Link]
- Chegg.com. (2017). Solved In the reaction, phthalic anhydride with aniline, in.
Sources
- 1. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 6. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Phenyltetrachlorophthalimide Synthesis
Welcome to the technical support center for the synthesis of N-Phenyltetrachlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our focus is on providing scientifically sound explanations and practical solutions to optimize your reaction conditions and achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound from tetrachlorophthalic anhydride and aniline proceeds through a two-step nucleophilic acyl substitution reaction, often referred to as an addition-elimination or cyclization-dehydration mechanism.[1][2][3]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the aniline on one of the carbonyl carbons of the tetrachlorophthalic anhydride. This forms a tetrahedral intermediate.
-
Ring Opening and Amic Acid Formation: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of an N-phenyltetrachlorophthalamic acid intermediate.
-
Cyclization and Dehydration: The terminal carboxylic acid and the amide functional groups of the intermediate then undergo an intramolecular cyclization. This step is often the rate-determining step and is facilitated by heat and/or acid catalysis, leading to the formation of a gem-diol tetrahedral intermediate.[2][3] Subsequent dehydration (elimination of a water molecule) yields the final this compound product.
Glacial acetic acid is a commonly used solvent and catalyst for this reaction, as it can act as both a proton donor and acceptor to facilitate the dehydration step.[2][3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes:
-
Sub-optimal Reaction Temperature: The cyclization-dehydration step is often temperature-dependent. Insufficient heat can lead to an incomplete reaction. For the analogous synthesis of N-phenylphthalimide, temperatures in the range of 140-145°C are often employed when heating without a solvent.[1] When using a solvent like acetic acid, reflux conditions are typically necessary.[4]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Catalyst Inefficiency or Absence: While glacial acetic acid can act as both a solvent and a catalyst, its catalytic activity might be insufficient for optimal yields under certain conditions.
-
Poor Quality of Starting Materials: Impurities in the tetrachlorophthalic anhydride or aniline can interfere with the reaction. The presence of moisture can lead to the hydrolysis of the anhydride.
Solutions:
-
Optimize Reaction Temperature: If the reaction is sluggish, gradually increase the temperature. For reactions in acetic acid, ensure a steady reflux is maintained.
-
Extend Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.
-
Consider Alternative Catalysts: For the synthesis of N-aryl imides, the use of a stronger acid catalyst like sulfamic acid (e.g., 10 mol%) has been shown to significantly improve yields and reduce reaction times.[5][6]
-
Ensure Purity of Reagents: Use freshly distilled aniline and ensure the tetrachlorophthalic anhydride is dry.
| Parameter | Conventional Heating (Neat) [1] | Acetic Acid Reflux | Catalytic Approach [5][6] |
| Temperature | 140-145 °C | Reflux (approx. 118 °C) | Can be lower depending on catalyst |
| Time | ~50 minutes | 1-2 hours (TLC monitored) | Potentially shorter |
| Catalyst | None (autocatalytic) | Acetic Acid | Sulfamic Acid (e.g., 10 mol%) |
| Yield | Moderate to Good | Good to Excellent | Potentially Excellent |
Problem 2: Presence of a White, Insoluble Precipitate in the Final Product
Potential Cause:
-
Unreacted Starting Material or Intermediate: The most likely impurity is the intermediate, N-phenyltetrachlorophthalamic acid. This amic acid is a solid at room temperature and may precipitate out if the cyclization to the imide is incomplete. Organic impurities can arise during the manufacturing process.[7]
Solutions:
-
Drive the Reaction to Completion: As discussed in Problem 1, ensure adequate reaction time and temperature. Consider using a more effective catalyst.
-
Purification by Washing: The crude product can be washed with a dilute aqueous solution of a weak base, such as 10% potassium carbonate solution, to remove the acidic N-phenyltetrachlorophthalamic acid intermediate.[1] The imide product is generally stable under these conditions.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product.
Problem 3: Difficulty in Purifying the Crude Product
Potential Cause:
-
Inappropriate Recrystallization Solvent: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solutions:
-
Select an Appropriate Solvent System:
-
Acetic Acid: This is a common and effective solvent for the recrystallization of N-phenylphthalimide.[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): These solvents have been successfully used for the recrystallization of N-alkyl-substituted tetrachlorophthalimides.[8][9]
-
Solvent Mixtures: A mixture of solvents, such as hexane/acetone or hexane/THF, can also be effective.[10] The general principle is to dissolve the crude product in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then heat to redissolve and allow to cool slowly.
-
| Solvent/System | Rationale | Reference |
| Glacial Acetic Acid | Often the reaction solvent, good for direct recrystallization. | [1] |
| Dichloromethane | Effective for similar tetrachlorophthalimide derivatives. | [8][9] |
| Tetrahydrofuran | Another effective solvent for similar compounds. | [8][9] |
| Hexane/Acetone | A common mixture for recrystallizing organic compounds. | [10] |
Experimental Protocols
Protocol 1: Synthesis in Glacial Acetic Acid
This protocol utilizes glacial acetic acid as both the solvent and catalyst.
Materials:
-
Tetrachlorophthalic anhydride
-
Aniline
-
Glacial Acetic Acid
-
10% aqueous potassium carbonate solution
-
Deionized water
-
Ethanol or a suitable recrystallization solvent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrachlorophthalic anhydride (1 equivalent).
-
Add glacial acetic acid to the flask (a sufficient amount to dissolve the reactants upon heating).
-
Slowly add aniline (1 equivalent) to the stirring mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with deionized water.
-
To remove any unreacted amic acid, wash the crude product with a 10% aqueous potassium carbonate solution, followed by another wash with deionized water until the filtrate is neutral.[1]
-
Dry the crude product in an oven.
-
Purify the crude this compound by recrystallization from a suitable solvent such as acetic acid, dichloromethane, or a solvent mixture.[1][8][9]
Visualizing the Workflow
General Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
- BenchChem. (2025). Synthesis of N-Phenylphthalimide from Phthalic Anhydride and Aniline.
- Takahashi, O., Kirikoshi, R., & Manabe, N. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(6), 12174–12184.
- Takahashi, O., Kirikoshi, R., & Manabe, N. (2015).
- ResearchGate. (2023).
- Kusumoto, S., Suzuki, R., Tachibana, M., Sekine, Y., Kim, Y., & Hayami, S. (2022). Recrystallization solvent dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophtalimide. Royal Society of Chemistry.
- ArtMolecule. (n.d.).
- Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024).
- Wikipedia. (2023). Acetic anhydride.
- Organic Syntheses. (n.d.). N-Phenylmaleimide.
- BenchChem. (2025). How to improve the yield of N-Phenylphthalimide synthesis.
- Kusumoto, S., Suzuki, R., Tachibana, M., Sekine, Y., Kim, Y., & Hayami, S. (2022). Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. PubMed, 13(5), 589.
- Yang, H., Pan, Y., Tian, Y., Yu, K., Bai, Y., Jiang, Y., Zhang, H., Deng, G., & Yang, X. (2024). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
- Quora. (2016).
- Gomez, G., et al. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- Chad's Prep. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides. YouTube.
- University of Rochester, Department of Chemistry. (n.d.).
- Buchwald, S. L., & Mauger, C. (2009). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic letters, 11(19), 4354–4357.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
- IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent.
- Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024).
- Halocarbon. (2020, April 23). Upgrading Polyimides Through Enhanced Process Technology.
- Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). GB2161810A - Process for the production of acetic and other anhydrides.
- Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.
- Boselli, M. F., et al. (n.d.). Visible-Light Photoredox Catalytic Direct N-(Het)
- ResearchGate. (n.d.). Improved Synthesis of N-Alkoxyphthalimdes.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 8. rsc.org [rsc.org]
- 9. Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: High-Purity Recrystallization of N-Phenyltetrachlorophthalimide
Welcome to the technical support center for the purification of N-Phenyltetrachlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during the recrystallization process. Our approach is rooted in scientific principles and practical, field-tested experience to help you achieve optimal purity and yield.
Introduction to the Recrystallization of this compound
This compound is a key intermediate in the synthesis of various functional molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The goal is to dissolve the impure compound in a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.
This guide will walk you through the critical aspects of recrystallizing this compound, from solvent selection to troubleshooting common issues, ensuring you can consistently obtain a product of high purity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, several solvents can be effective:
-
Glacial Acetic Acid: This is often the solvent of choice as this compound is typically synthesized by reacting tetrachlorophthalic anhydride with aniline in refluxing glacial acetic acid.[1] Using the reaction solvent for recrystallization can be a convenient and effective first choice.
-
Ethanol and Acetone: N-Phenylphthalimide, a related compound, shows good solubility in these solvents, making them viable candidates for this compound as well.[2]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system, such as ethanol-water or acetone-hexane, can be employed.[3]
A small-scale solubility test with your crude material is always recommended to determine the optimal solvent or solvent system.
Q2: My this compound is not dissolving completely in the hot solvent. What should I do?
There are a few reasons why your compound may not be dissolving:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves completely.[4]
-
Insoluble Impurities: Your crude product might contain insoluble impurities. If a small amount of solid remains even after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
-
Incorrect Solvent Choice: The solvent you have chosen may not be suitable for your compound. Refer to the solvent selection guide above and consider performing small-scale solubility tests with alternative solvents.
Q3: The recrystallized this compound crystals are colored. How can I decolorize them?
Colored impurities are a common issue. To address this:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to a lower yield. Heat the mixture with charcoal for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Q4: No crystals are forming upon cooling. What went wrong?
Several factors can inhibit crystallization:
-
Too Much Solvent: If the solution is too dilute, the compound will remain in solution even at low temperatures. You can remedy this by boiling off some of the solvent to concentrate the solution.[5]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5]
-
Seeding: Adding a small "seed" crystal of pure this compound can induce crystallization.[6]
-
Insufficient Cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.
Q5: The product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if there are significant impurities present. To prevent this:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: Reheat the solution and add more of the primary solvent to ensure the compound stays dissolved at a slightly lower temperature.
-
Use a Different Solvent: The chosen solvent's boiling point might be too high. Experiment with a lower-boiling point solvent.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions, grounded in the chemistry of this compound and its potential impurities.
Potential Impurities and Their Impact
The primary synthesis route for this compound involves the reaction of tetrachlorophthalic anhydride with aniline.[1] Therefore, the most likely impurities are:
| Impurity | Source | Physical Properties | Impact on Recrystallization |
| Tetrachlorophthalic Anhydride | Unreacted starting material | White powder, M.P. ~255°C, reacts slowly with water.[7][8] | Can co-crystallize if solvent polarity is similar. Its hydrolysis product, tetrachlorophthalic acid, is more polar and may remain in the mother liquor. |
| Aniline | Unreacted starting material | Oily liquid, B.P. ~184°C | Being a liquid, it is unlikely to co-crystallize but can be trapped in the crystal lattice, leading to lower purity and potential discoloration. |
| Hexachlorobenzene | Impurity from the synthesis of tetrachlorophthalic anhydride | Crystalline solid, low solubility in many organic solvents | Can be a persistent impurity that is difficult to remove due to its nonpolar nature and crystallinity. |
Visual Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues during recrystallization.
Experimental Protocols
Protocol 1: Recrystallization from Glacial Acetic Acid
This protocol is recommended when this compound has been synthesized in glacial acetic acid.
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold glacial acetic acid, followed by a cold, non-polar solvent like hexane to remove residual acetic acid.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of this compound.[1][9]
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water is often effective. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm[9] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Sample Preparation: Dissolve a known amount of your recrystallized product in the same solvent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity by comparing the peak area of the main component in your sample to the total area of all peaks, or by comparing it to the standard curve.
References
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 26, 2026, from [Link]
-
recrystallization & purification of N-bromosuccinimide. (2021, February 6). YouTube. Retrieved January 26, 2026, from [Link]
-
ICSC 1374 - TETRACHLOROPHTHALIC ANHYDRIDE. (n.d.). ILO and WHO. Retrieved January 26, 2026, from [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). International Atomic Energy Agency. Retrieved January 26, 2026, from [Link]
-
PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]
-
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023, August 4). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]
-
Tetrachlorophthalic Anhydride. (n.d.). National Toxicology Program. Retrieved January 26, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. ICSC 1374 - TETRACHLOROPHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
Handling and storage recommendations for N-Phenyltetrachlorophthalimide
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-Phenyltetrachlorophthalimide. It is designed to offer practical, field-proven insights into its handling, storage, and troubleshooting in experimental settings.
Section 1: Chemical and Physical Properties
A foundational understanding of this compound's properties is crucial for its effective and safe use.
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | PubChem[1] |
| Molecular Formula | C₁₄H₅Cl₄NO₂ | PubChem[1] |
| Molecular Weight | 361.0 g/mol | PubChem[1] |
| CAS Number | 31039-74-4 | PubChem[1] |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) Recommendations:
-
Eye Protection : Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or perforation before use. Always wash hands thoroughly after handling the compound, even when gloves are worn.
-
Body Protection : A standard laboratory coat should be worn. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If significant dust is generated, a respirator with a P2 filter is recommended.
General Handling Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Section 3: Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
Recommended Storage Conditions:
-
Temperature : Store in a cool, dry place. Avoid exposure to high temperatures.
-
Light : The container should be tightly closed and stored in a dark location, as some related compounds are light-sensitive.
-
Inert Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
Incompatible Materials:
To prevent hazardous reactions, avoid storing this compound with the following:
-
Strong oxidizing agents
-
Strong bases
-
Moisture
Section 4: Solubility Guidelines
The solubility of this compound in various solvents is a key parameter for its use in reactions and purifications. While specific quantitative data is limited, information from the closely related compound, N-hydroxyphthalimide, can provide a useful starting point for solvent selection.
| Solvent Class | Example Solvents | Expected Solubility | Rationale/Notes |
| Polar Aprotic | Acetone, Acetonitrile, 1,4-Dioxane | Good to Moderate | Based on the good solubility of N-hydroxyphthalimide in these solvents, this compound is also expected to be reasonably soluble. |
| Polar Protic | Methanol, Ethanol, n-Propanol | Moderate to Low | N-hydroxyphthalimide exhibits lower solubility in these solvents compared to polar aprotic ones. A similar trend is anticipated for this compound. |
| Nonpolar | Toluene, Hexanes | Low to Insoluble | Phthalimide derivatives generally have poor solubility in nonpolar solvents. |
Note: This table is an estimation based on a related compound. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale experiment.
Section 5: Troubleshooting and FAQs
This section addresses common issues that may be encountered when working with this compound, with a focus on practical solutions.
Q1: My reaction is not proceeding to completion, or the yield is very low. What could be the cause?
A1: Several factors could contribute to this issue:
-
Reagent Purity and Stability : Phthalimide derivatives can degrade over time, especially with improper storage. If the reagent has been stored for an extended period, its purity may be compromised. Consider purifying the reagent by recrystallization before use.
-
Solvent Choice : The choice of solvent can significantly impact reaction kinetics. Based on anecdotal evidence from similar reactions, using a less polar solvent might enhance reactivity by preventing the reactant from "curling up" on itself, thus making the reactive site more accessible.
-
Reaction Conditions : Ensure that the reaction temperature and time are optimized. Some reactions may require heating to proceed at a reasonable rate.
Q2: I am observing unexpected side products in my reaction. What are the likely degradation pathways?
A2: While specific degradation pathways for this compound are not well-documented, phthalimide derivatives can be susceptible to hydrolysis under certain conditions. The presence of water or strong nucleophiles can lead to the opening of the phthalimide ring, forming phthalamic acid derivatives. To minimize this, ensure that all solvents and reagents are dry and consider running the reaction under an inert atmosphere.
Q3: The compound is difficult to dissolve. What can I do?
A3: As indicated in the solubility table, this compound may have limited solubility in certain solvents. If you are experiencing difficulty, consider the following:
-
Solvent Screening : Perform small-scale solubility tests with a range of solvents to find the most suitable one for your reaction.
-
Gentle Heating : Gentle heating can often improve solubility. However, be mindful of the compound's stability at elevated temperatures.
-
Co-solvent System : Using a mixture of solvents can sometimes enhance solubility more effectively than a single solvent.
Section 6: Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for using this compound in a nucleophilic substitution reaction.
-
Preparation : In a dry flask under an inert atmosphere (e.g., argon), add this compound (1 equivalent) and the appropriate dry solvent (e.g., acetone or acetonitrile).
-
Addition of Reagents : Add the nucleophile (1-1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5-2 equivalents).
-
Reaction : Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. The filtrate can then be concentrated and purified by standard methods such as recrystallization or column chromatography.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 319375, this compound. Retrieved from [Link]
Sources
Overcoming poor solubility of N-Phenyltetrachlorophthalimide in assays
Welcome to the technical support guide for N-Phenyltetrachlorophthalimide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound during their experiments. As a molecule with significant hydrophobic character due to its phenyl group and tetrachlorinated phthalimide core, achieving and maintaining solubility in aqueous assay buffers is a critical, non-trivial step for obtaining reliable and reproducible data.
This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to systematically address and overcome these solubility hurdles. Our approach is grounded in the fundamental principles of physical chemistry and backed by field-proven laboratory techniques.
Part 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the handling of this compound.
Q1: Why is this compound so poorly soluble in aqueous solutions?
A: The poor aqueous solubility is a direct result of its molecular structure. The large, nonpolar surface area, comprised of a phenyl ring and a chlorinated phthalimide group, makes it energetically unfavorable for the molecule to interact with polar water molecules. Phthalimide derivatives, in general, are known to be sparingly soluble in water but more soluble in organic solvents.[1][2] The four chlorine atoms further increase the molecule's hydrophobicity, leading to a strong tendency to aggregate or precipitate in aqueous environments.
Q2: What is the best solvent for creating an initial stock solution?
A: For this compound and similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions.[3][4] It is a highly polar aprotic solvent capable of dissolving a vast range of organic molecules.[5] While other solvents like N,N-Dimethylformamide (DMF) can also be effective[6], DMSO is typically preferred for its broad compatibility and slightly lower toxicity in most biological assays.
It is critical to prepare a stock solution at a concentration that ensures complete dissolution. Storing high-concentration DMSO stocks can sometimes lead to precipitation, especially after freeze-thaw cycles, which can compromise experimental results.[3]
Q3: I've dissolved my compound in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What is happening?
A: This is the most common solubility challenge. When the DMSO stock solution is diluted into an aqueous buffer, the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one. The concentration of the organic solvent (DMSO) drops dramatically, and if the final concentration of this compound exceeds its solubility limit in the final buffer system, it will precipitate. The goal is to keep the compound in a thermodynamically stable state in the final assay medium. The following sections provide detailed strategies to prevent this.
Part 2: Troubleshooting Workflow & Solubilization Strategies
When simple dilution fails, a more systematic approach is required. The following workflow provides a decision-making framework for selecting the appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Strategy A: Co-solvency
Causality: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solvent system.[7][8] This makes the environment more favorable for hydrophobic molecules like this compound, thereby increasing its solubility.[9]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[10][11]
-
Prepare Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO as previously described.
-
Prepare Intermediate Buffer: Create your assay buffer containing the desired final concentration of the co-solvent. For example, to achieve a final co-solvent concentration of 5%, prepare a buffer with 5% (v/v) ethanol.
-
Expert Tip: The required concentration of co-solvent is compound-specific. It is best to test a range (e.g., 1%, 2%, 5%, 10%) to find the minimum concentration that maintains solubility while minimizing effects on the assay system.
-
-
Serial Dilution: Perform a serial dilution of your DMSO stock into 100% DMSO to create a range of concentrations. This is crucial to avoid large dilution factors directly into the buffer.
-
Final Dilution: Add a small aliquot of the DMSO stock (or diluted stock) to the co-solvent-containing buffer to reach the final desired assay concentration.
-
Critical Control: Ensure the final DMSO concentration remains low, ideally below 0.5% for cell-based assays, as higher concentrations can be toxic or interfere with biological activity.[10]
-
-
Equilibration: Gently mix and allow the final solution to equilibrate for 15-30 minutes at the assay temperature before adding to your experiment. Visually inspect for any signs of precipitation.
Strategy B: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds like this compound can be encapsulated within this hydrophobic core, a process known as micellar solubilization, which dramatically increases their apparent solubility in the aqueous medium.[12][13][14]
Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).[10][15]
-
Prepare Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer at a concentration known to be above its CMC. For example, Tween® 80 is often used at concentrations ranging from 0.01% to 0.1% (w/v).
-
Expert Tip: The choice of surfactant (non-ionic, anionic, cationic) can impact your assay. Non-ionic surfactants like Tween® 80 are generally less disruptive to protein structure and are a good first choice for many biological assays.[15]
-
-
Dilution: Add the DMSO stock solution directly to the surfactant-containing buffer. It is crucial to add the compound to the pre-formed micelles. Add the stock solution dropwise while vortexing or stirring to facilitate rapid partitioning into the micelles and prevent localized high concentrations that could precipitate.
-
Verification: The final solution should be clear and free of particulates. As with co-solvents, ensure the final DMSO concentration is kept to a minimum.
Part 3: Data & Best Practices
Solvent Selection Summary
While exact solubility values for this compound are not widely published, the following table provides a qualitative guide based on the properties of similar phthalimide derivatives and general chemical principles.
| Solvent | Type | Expected Solubility | Considerations for Assays |
| Water / PBS | Polar Protic | Very Poor | The target medium; direct dissolution is not feasible. |
| DMSO | Polar Aprotic | Excellent | Gold standard for stock solutions. Keep final conc. <0.5% in assays.[10] |
| DMF | Polar Aprotic | Excellent | Good alternative to DMSO, but generally more toxic.[6] |
| Ethanol | Polar Protic | Moderate | Can be used as a stock solvent or co-solvent. May affect enzyme activity. |
| Methanol | Polar Protic | Moderate | Less common for stock solutions due to higher volatility and toxicity. |
| Acetone | Polar Aprotic | Good | Generally too volatile and disruptive for use in biological assays.[1] |
Best Practices for Handling Stock Solutions
-
Preparation: Always use high-purity, anhydrous grade solvents to prepare stock solutions.[16][17] Water contamination can reduce the solubility of highly hydrophobic compounds in organic solvents.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10] Repeated freezing and thawing can lead to compound precipitation.[3]
-
Warming: Before use, thaw frozen stock solutions completely and bring them to room temperature. Vortex gently to re-dissolve any material that may have settled or precipitated during storage.
-
Validation: For critical applications, particularly in high-throughput screening (HTS), it is advisable to periodically check the concentration of stock solutions, as precipitation can lead to significant errors in screening data.[18][19]
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility challenges, ensuring the generation of accurate and meaningful experimental data.
References
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Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
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Structure Probe, Inc. (n.d.). SPI-Chem N,N-Dimethylaniline, CAS# 121-69-7. Retrieved from SPI Supplies. [Link]
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LookChem. (n.d.). N,N-Dimethylaniline CAS: 121-69-7 PURITY:99% Dye intermediates. Retrieved from LookChem. [Link]
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Tantak, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
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Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
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Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]
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Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. [Link]
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Verwimp, P., et al. (2014). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
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Pla-vin, C., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules. [Link]
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Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. [Link]
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The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from The Good Scents Company. [Link]
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Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from gChem. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis. [Link]
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Kozikowski, B. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [Link]
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Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. Retrieved from Chemistry LibreTexts. [Link]
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Science with Mike. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
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Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. [Link]
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Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]
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Jouyban, A., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]
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Panda, M., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids. [Link]
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Caplan, M. R., et al. (2000). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Chemical & Pharmaceutical Bulletin. [Link]
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Reintjes, T. (2011). Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings. ResearchGate. [Link]
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Gryglewicz, S., et al. (2013). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules. [Link]
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Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Michael, S., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]
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Delaney, J. S. (2004). Aqueous and cosolvent solubility data for drug-like organic compounds. Drug Discovery Today. [Link]
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Guo, J., et al. (2008). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. Journal of Chemical & Engineering Data. [Link]
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Warren, D. B., et al. (2012). Insights into the Role of Polymer-Surfactant Complexes in Drug Solubilisation/Stabilisation During Drug Release from Solid Dispersions. Pharmaceutical Research. [Link]
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de Santana, F. B., et al. (2024). Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation. ACS Omega. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs. [Link]
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Kumar, S., & Singh, A. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]
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Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
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WuXi AppTec. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. YouTube. [Link]
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Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
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Gaylord Chemical. (n.d.). DMSO. Retrieved from gChem. [Link]
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Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
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Simonelli, A. P., et al. (1970). The role of surfactants in the release of very slightly soluble drugs from tablets. Journal of Pharmaceutical Sciences. [Link]
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How to confirm the identity and purity of synthesized N-Phenyltetrachlorophthalimide
A Guide to Identity Confirmation and Purity Assessment for Researchers
Welcome to the Technical Support Center for N-Phenyltetrachlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for confirming the identity and assessing the purity of synthesized this compound. As Senior Application Scientists, we understand that rigorous characterization is paramount for the reliability and reproducibility of your experimental results. This document provides not just protocols, but the scientific reasoning behind the analytical choices, empowering you to troubleshoot effectively.
Section 1: Identity Confirmation - Is It Really this compound?
Confirming the chemical identity of your synthesized compound is the foundational step before any further application. This section outlines the primary spectroscopic techniques to verify that you have successfully synthesized this compound (C₁₄H₅Cl₄NO₂; Molecular Weight: 361.0 g/mol )[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
-
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H NMR will confirm the presence and connectivity of the phenyl group's protons, while ¹³C NMR will identify all carbon atoms in their unique chemical environments. The high degree of symmetry in the tetrachlorophthalimide moiety and the substitution pattern on the phenyl ring will lead to a relatively simple and diagnostic spectrum.
A: The ¹H NMR spectrum is expected to show signals corresponding to the five protons of the N-phenyl group. Due to the electronegativity of the imide nitrogen and the anisotropic effect of the carbonyl groups, these aromatic protons will be deshielded, appearing in the downfield region of the spectrum.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The spectrum will likely exhibit a complex multiplet system for the aromatic protons. Based on prediction software and analysis of similar structures, the expected chemical shifts are:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-ortho (2H) | ~ 7.55 | Multiplet | 2H |
| H-meta (2H) | ~ 7.45 | Multiplet | 2H |
| H-para (1H) | ~ 7.35 | Multiplet | 1H |
Note: These are predicted values. Actual shifts may vary depending on the solvent and instrument calibration.[2][3]
A: The ¹³C NMR spectrum will provide evidence for both the phenyl and the tetrachlorophthalimide portions of the molecule. The presence of carbonyl carbons and carbons bearing chlorine atoms will be particularly diagnostic.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (Imide) | ~ 165 | Two equivalent carbonyl carbons. |
| C-Cl (Tetrachlorophthalimide) | ~ 138 | Two equivalent carbons bonded to chlorine. |
| C-quaternary (Tetrachlorophthalimide) | ~ 130 | Two equivalent quaternary carbons in the phthalimide ring. |
| C-ipso (Phenyl) | ~ 132 | Carbon of the phenyl ring attached to the nitrogen. |
| C-ortho (Phenyl) | ~ 129 | Two equivalent ortho carbons. |
| C-meta (Phenyl) | ~ 128 | Two equivalent meta carbons. |
| C-para (Phenyl) | ~ 127 | One para carbon. |
Note: These are predicted values. The absence of signals other than those predicted is a strong indicator of purity.[4][5]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your dried this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice due to the compound's expected nonpolar nature.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
-
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition. The fragmentation pattern observed in the mass spectrum offers additional structural confirmation.
A: The molecular formula is C₁₄H₅Cl₄NO₂. The calculated monoisotopic mass is approximately 358.91 Da. In a mass spectrum, you should observe a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most intense peak in this cluster will correspond to the molecule containing the most abundant isotopes.
Expected Molecular Ion Cluster:
| Ion | m/z (approx.) | Relative Abundance |
| [C₁₄H₅³⁵Cl₄NO₂]⁺ | 359 | ~77% |
| [C₁₄H₅³⁵Cl₃³⁷ClNO₂]⁺ | 361 | ~100% |
| [C₁₄H₅³⁵Cl₂³⁷Cl₂NO₂]⁺ | 363 | ~49% |
| [C₁₄H₅³⁵Cl³⁷Cl₃NO₂]⁺ | 365 | ~11% |
| [C₁₄H₅³⁷Cl₄NO₂]⁺ | 367 | ~1% |
The presence of this distinct isotopic pattern is a strong confirmation of a tetrachlorinated compound.
A: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Key fragment ions would arise from the cleavage of the imide and phenyl rings.
Predicted Fragmentation Pathway:
Sources
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Validation & Comparative
A Comparative Analysis of N-Phenyltetrachlorophthalimide and Commercial Fungicides for Plant Pathogen Control
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of robust crop protection strategies, the evaluation of novel antifungal compounds is paramount. This guide provides a comprehensive efficacy comparison of N-Phenyltetrachlorophthalimide, a phthalimide derivative, with established commercial fungicides: Folpet, Captan, and Chlorothalonil. This analysis is designed to furnish researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to assess the potential of this compound as a viable agricultural fungicide.
Introduction to Phthalimide Fungicides and the Rationale for Comparison
Phthalimide fungicides, a class of organic compounds characterized by the phthalimide functional group, have long been a cornerstone of disease management in agriculture. Notable examples include Captan and Folpet, which are valued for their broad-spectrum activity and multi-site mode of action, making them effective tools in fungicide resistance management programs. This compound, a derivative of this class, presents a subject of interest for its potential antifungal properties.
This guide will delve into a comparative efficacy analysis, juxtaposing the known performance of commercial fungicides against key plant pathogens with the available data on phthalimide derivatives, to contextualize the potential of this compound. The comparison will focus on pathogens of significant economic importance, including Botrytis cinerea (gray mold), various species of powdery mildew, and Fusarium species, which cause a range of diseases such as wilt and blight.
Mechanisms of Action: A Tale of Different Targets
Understanding the biochemical pathways disrupted by these fungicides is crucial for their effective and sustainable use.
This compound and Phthalimide Derivatives: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, based on related phthalimide compounds, it is hypothesized to act as a multi-site inhibitor. Phthalimide fungicides are known to react with thiol-containing enzymes within fungal cells, disrupting various metabolic processes, including respiration.[1] One study on a phthalimide aryl ester derivative suggested that its antifungal mechanism may involve the inhibition of ergosterol biosynthesis in the fungal cell membrane, a pathway also targeted by azole fungicides.[1]
Folpet and Captan (Phthalimide Fungicides): Both Folpet and Captan are classic examples of multi-site contact fungicides. Their primary mode of action involves the inhibition of spore germination and fungal growth by reacting non-specifically with sulfhydryl (-SH) groups of amino acids and enzymes within the fungal cell. This disruption of numerous metabolic pathways makes it difficult for fungi to develop resistance.
Chlorothalonil (Chloronitrile Fungicide): Chlorothalonil is another multi-site contact fungicide that acts by inactivating essential enzymes in fungal cells. It reacts with glutathione and other thiol-containing molecules, disrupting cellular respiration and energy production. Its multi-site nature also confers a low risk of resistance development.
Methodology for Efficacy Evaluation: A Framework for Fair Comparison
To ensure a scientifically rigorous comparison, standardized methodologies for evaluating fungicide efficacy are essential. This guide outlines both in vitro and in vivo protocols that form the basis of the comparative data presented.
In Vitro Efficacy Assessment: Mycelial Growth Inhibition
This laboratory-based assay provides a rapid and controlled method to determine the direct inhibitory effect of a fungicide on fungal growth.
Experimental Protocol: Agar Dilution Method
-
Preparation of Fungicide Stock Solutions: Accurately weigh and dissolve the fungicides in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: While the agar is still molten (approximately 45-50°C), add the fungicide stock solutions to achieve a range of desired final concentrations. A control group with only the solvent is also prepared.
-
Pouring Plates: Pour the fungicide-amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a pure fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 (Effective Concentration to inhibit 50% of growth) value is then determined using probit analysis.
Caption: Workflow for in vitro fungicide efficacy testing using the agar dilution method.
In Vivo Efficacy Assessment: Disease Control on Plant Tissue
In vivo assays are crucial for evaluating a fungicide's performance under conditions that more closely mimic a real-world agricultural setting.
Experimental Protocol: Detached Leaf Assay
-
Plant Material: Grow healthy, susceptible host plants under controlled greenhouse conditions.
-
Leaf Detachment: Excise healthy, fully expanded leaves from the plants.
-
Fungicide Application: Prepare aqueous solutions of the fungicides at various concentrations. Apply the solutions to the detached leaves, ensuring complete coverage. Control leaves are treated with water or a solvent control.
-
Inoculation: After the fungicide application has dried, inoculate the leaves with a spore suspension of the target pathogen.
-
Incubation: Place the leaves in a humid chamber to maintain high humidity and incubate under optimal conditions for disease development.
-
Disease Assessment: After a set incubation period, assess the disease severity on each leaf. This can be done visually by estimating the percentage of leaf area covered by lesions or by counting the number of lesions.
-
Efficacy Calculation: Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.
Caption: Workflow for in vivo fungicide efficacy testing using a detached leaf assay.
Comparative Efficacy Data
The following tables summarize the available efficacy data for the selected fungicides against key plant pathogens. It is important to note the absence of publicly available, peer-reviewed data for this compound against these specific plant pathogens, which presents a significant knowledge gap. The data for the phthalimide derivative is included to provide a preliminary indication of the potential of this chemical class.
Table 1: In Vitro Efficacy Against Botrytis cinerea (Gray Mold)
| Fungicide | EC50 (µg/mL) | Reference |
| Phthalimide Aryl Ester (Derivative) | Not Available | [1] |
| Folpet | >100 | [2] |
| Captan | Not Available | |
| Chlorothalonil | Not Available | |
| Fludioxonil (Commercial Standard) | < 0.1 | [2] |
| Pyrimethanil (Commercial Standard) | 50 | [2] |
Table 2: Efficacy Against Powdery Mildew
| Fungicide | Pathogen | Efficacy | Reference |
| This compound | Not Available | Not Available | |
| Captan | Uncinula necator (Grape) | Moderate | [3] |
| Chlorothalonil | Various | Good (preventative) | [4] |
Table 3: Efficacy Against Fusarium Species
| Fungicide | Pathogen | Efficacy (Mycelial Growth Inhibition) | Reference |
| This compound | Not Available | Not Available | |
| Captan | Fusarium oxysporum f. sp. capsici | 36.07% (@ 0.02% conc.) | [5] |
| Chlorothalonil | Fusarium spp. | Moderately effective | [6] |
Discussion and Future Directions
The available data indicates that established commercial fungicides like Folpet, Captan, and Chlorothalonil exhibit varying degrees of efficacy against a range of important plant pathogens. Their multi-site mode of action remains a key advantage in mitigating the development of fungicide resistance.
To ascertain the viability of this compound, the following experimental avenues are recommended:
-
In Vitro Screening: Conduct comprehensive in vitro efficacy studies of this compound against a broad panel of economically important plant pathogens, including but not limited to Botrytis cinerea, various powdery mildew species (e.g., Erysiphe necator, Podosphaera xanthii), and multiple Fusarium species (e.g., F. graminearum, F. oxysporum). This will establish its antifungal spectrum and determine its intrinsic activity (EC50 values).
-
Comparative In Vitro Studies: Perform head-to-head in vitro comparisons of this compound with Folpet, Captan, and Chlorothalonil against the same panel of pathogens to provide a direct measure of relative efficacy.
-
In Vivo Efficacy Trials: Progress to in vivo studies, such as detached leaf assays and whole-plant trials under controlled environmental conditions, for pathogens where promising in vitro activity is observed. This will assess the compound's ability to control disease on plant tissue.
-
Mode of Action Studies: Investigate the precise biochemical mechanism of action of this compound to understand its molecular target(s) and assess its potential for cross-resistance with existing fungicide classes.
Conclusion
While this compound belongs to a class of fungicides with a proven track record in agriculture, the current lack of specific efficacy data against key plant pathogens prevents a definitive comparison with commercial standards like Folpet, Captan, and Chlorothalonil. The preliminary data on a related phthalimide derivative suggests potential antifungal activity, but rigorous and targeted research is imperative to validate its efficacy and determine its potential role in modern crop protection strategies. The experimental protocols and comparative data presented in this guide provide a robust framework for initiating such an investigation.
References
[1] Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. MDPI. Available at: [Link]
[4] Chlorothalonil (PC Code 081901) Usage, Pest Management Benefits, and Impacts of Potential. Regulations.gov. Available at: [Link]
[2] Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. PMC - NIH. Available at: [Link]
[5] In-vitro evaluation of different fungicides against Fusarium oxysporum f. sp. capsici. The Pharma Innovation. Available at: [Link]
[6] Efficacy evaluation of chemical fungicides against Fusarium oxysporum F.SP. lycopersici (FOL). ResearchGate. Available at: [Link]
[7] Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC - NIH. Available at: [Link]
[8] Fungicide Resistance in Powdery Mildew Fungi. PMC - NIH. Available at: [Link]
[9] Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. NIH. Available at: [Link]
[10] Fungicide Efficacy and Resistance Ratings for Botrytis Grey Mold. Cal Poly Strawberry Center. Available at: [Link]
[3] Bioefficacy evaluation and phytotoxicity studies on fungicide Taqat 75%WP (Captan 70% + Hexaconazole 5%) against early blight a. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
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A Comparative Guide to the Structural Activity Relationship (SAR) of N-Phenyltetrachlorophthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Phthalimide Scaffold
The phthalimide core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The tetrachlorinated phthalimide ring, in particular, offers a unique electronic and steric profile that can significantly influence the biological activity of its derivatives. By attaching a phenyl group to the imide nitrogen, a new vector for structural modification is introduced, allowing for the fine-tuning of the molecule's pharmacological properties. Understanding the relationship between the substitution pattern on this N-phenyl ring and the resulting biological activity is paramount for the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Structural Modifications
The biological activity of N-Phenyltetrachlorophthalimide derivatives is profoundly influenced by the nature and position of substituents on the N-phenyl ring. While a complete dataset for a homologous series of this compound derivatives is not yet available in the public domain, we can infer the SAR by examining related N-aryl imide structures. The following sections present a comparative analysis based on established principles of medicinal chemistry and data from analogous series.
Influence of Electronic Effects on Biological Activity
The electronic nature of the substituents on the N-phenyl ring plays a critical role in modulating the biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact the molecule's interaction with its biological target.
Table 1: Postulated Impact of Electronic Effects of N-Phenyl Substituents on Biological Activity
| Substituent Type | Position | Postulated Effect on Activity | Rationale and Supporting Evidence from Analogous Compounds |
| Electron-Withdrawing Groups (EWGs) | |||
| Nitro (-NO₂) | para, ortho | Potentially enhanced anticancer and antimicrobial activity. | In many heterocyclic scaffolds, EWGs like the nitro group can enhance activity by increasing the molecule's ability to participate in charge-transfer interactions or by influencing its redox potential. |
| Halogens (-F, -Cl, -Br) | para, meta | Generally favorable for antimicrobial and anticancer activity. The effect can be position-dependent. | Halogen atoms can increase lipophilicity, facilitating cell membrane penetration. They can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to biological targets. Studies on other N-aryl compounds have shown that halogen substitution often leads to improved potency. |
| Electron-Donating Groups (EDGs) | |||
| Alkyl (-CH₃, -C₂H₅) | ortho, para | Variable effects. Can enhance activity by increasing lipophilicity but may also introduce steric hindrance. | In some series, small alkyl groups enhance activity by optimizing the fit into a hydrophobic pocket of the target protein. However, bulky groups can be detrimental. |
| Alkoxy (-OCH₃, -OC₂H₅) | para | Often associated with increased anticancer and antimicrobial activity. | The methoxy group can act as a hydrogen bond acceptor and can also influence the overall electronic distribution of the phenyl ring, potentially improving target engagement. The p-methoxy substituted derivative of thieno[2,3-b]pyridine was identified as a leading compound for developing new microbicidal medicines.[1] |
Steric Considerations and Positional Isomerism
The position of the substituent on the N-phenyl ring is as crucial as its electronic nature. Ortho, meta, and para substitutions can lead to vastly different biological activities due to steric hindrance and altered electronic effects.
Table 2: Influence of Substituent Position on the N-Phenyl Ring
| Position | General Impact on Activity | Mechanistic Rationale |
| Ortho | Can introduce steric hindrance, potentially reducing activity by preventing optimal binding to the target. However, it can also lock the molecule into a specific, more active conformation. | An ortho substituent can force the phenyl ring to twist out of the plane of the phthalimide moiety, which may be favorable or unfavorable depending on the target's binding site topology. |
| Meta | Often has a less pronounced steric effect compared to the ortho position. The electronic effects of the substituent are still significant. | The meta position is electronically distinct from the ortho and para positions, influencing the overall charge distribution of the molecule in a different manner. |
| Para | Generally well-tolerated and often the optimal position for substitution. It allows for the extension of the molecule into a binding pocket without significant steric clashes. | The para position is typically the most solvent-exposed and can accommodate a variety of functional groups that can form additional interactions with the target. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established and reported procedures for similar compounds.
General Synthesis of this compound Derivatives
A common and effective method for the synthesis of N-substituted tetrachlorophthalimides involves a two-step process starting from tetrachlorophthalic anhydride.[2]
Step 1: Synthesis of N-(substituted-phenyl)tetrachlorophthalamic acid
-
Dissolve tetrachlorophthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dry acetone.
-
Add the desired substituted aniline (1.0 equivalent) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring for 1-2 hours. The corresponding N-(substituted-phenyl)tetrachlorophthalamic acid will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Step 2: Cyclization to N-(substituted-phenyl)tetrachlorophthalimide
-
Suspend the N-(substituted-phenyl)tetrachlorophthalamic acid (1.0 equivalent) in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate.
-
Reflux the mixture for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature, then pour it into ice-water.
-
The N-(substituted-phenyl)tetrachlorophthalimide will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Tetrachlorophthalic Anhydride] --> B{Reaction withSubstituted Aniline}; B --> C[N-(substituted-phenyl)tetrachlorophthalamic acid]; C --> D{Cyclization withAcetic Anhydride}; D --> E[N-(substituted-phenyl)tetrachlorophthalimide];
} Caption: General two-step synthesis of this compound derivatives.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (a standard antibiotic or antifungal agent) and negative controls (medium with DMSO and medium with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Concluding Remarks and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR studies are still needed, the analysis of structurally related compounds provides a strong foundation for the rational design of new derivatives. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives with a wide range of substituents on the N-phenyl ring. Such studies will not only elucidate the precise SAR for this class of compounds but also pave the way for the discovery of potent and selective drug candidates for various diseases.
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A Senior Application Scientist's Guide to Validating the In Vivo Antifungal Efficacy of N-Phenyltetrachlorophthalimide
Abstract: The escalating threat of antifungal resistance necessitates the discovery and validation of novel therapeutic agents. N-Phenyltetrachlorophthalimide, a compound from the promising phthalimide class, has emerged as a candidate worthy of rigorous investigation. While in vitro assays provide essential preliminary data, the translation of these findings into clinically relevant outcomes depends entirely on successful in vivo validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vivo study to validate the antifungal activity of this compound. We present a detailed comparative study design using a murine model of systemic candidiasis, with fluconazole as a benchmark comparator. This document outlines the scientific rationale behind the experimental choices, provides detailed step-by-step protocols, and offers a template for data analysis and interpretation, thereby establishing a self-validating system for assessing therapeutic potential.
Introduction: The Imperative for In Vivo Antifungal Validation
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The current antifungal arsenal is limited, and its efficacy is challenged by the rise of drug-resistant strains of Candida, Aspergillus, and Cryptococcus species.[1] Phthalimide derivatives have shown promise as a chemical scaffold for new antimicrobial agents.[2] this compound, building on this chemical lineage, represents a novel investigational compound.
However, a favorable Minimum Inhibitory Concentration (MIC) in a culture plate does not guarantee success within a complex living system. The journey from a promising hit in vitro to a viable drug candidate is paved with the challenges of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the pathogen in a physiological environment). Therefore, animal models are indispensable for evaluating the true therapeutic potential of any new antifungal agent.[3]
This guide provides the experimental architecture to rigorously test this compound's efficacy in a well-established murine model of systemic candidiasis, comparing it directly against fluconazole, a first-line azole antifungal.[4][5]
Comparative Experimental Design: A Framework for Rigorous Evaluation
The objective is to determine if this compound can significantly reduce fungal burden and improve survival in a systemic infection model compared to a standard-of-care antifungal agent.
Rationale for Model Selection: The Murine Systemic Candidiasis Model
The intravenous murine model of systemic candidiasis is the gold standard for the primary evaluation of antifungal compounds.[6][7] Its selection is justified by:
-
Reproducibility: The model is well-characterized and yields consistent results.[6]
-
Clinical Relevance: Intravenous infection leads to the dissemination of the pathogen to key organs such as the kidneys, liver, and brain, mimicking the severe nature of human systemic candidiasis.[6]
-
Translatability: Data from this model has historically shown a reasonable correlation with clinical outcomes for many antifungal drugs.[8]
We will utilize Candida albicans (e.g., strain SC5314), a common and virulent fungal pathogen, to establish the infection.[9]
Selection of Comparators and Controls
A robust experimental design relies on appropriate controls to ensure that the observed effects are directly attributable to the test compound.[3]
-
Vehicle Control (Negative Control): This group receives the same solvent used to dissolve this compound. It is crucial for confirming that the vehicle itself has no antifungal effect and establishes the baseline mortality and fungal burden of the infection.
-
Fluconazole (Positive Control): Fluconazole is a widely used and well-characterized antifungal agent for treating candidiasis.[4][10] It serves as the benchmark against which the efficacy of this compound will be measured. Its inclusion validates the susceptibility of the C. albicans strain and the overall integrity of the experimental model.
-
Test Article Groups: Multiple dosage groups for this compound (e.g., low, medium, and high dose) should be included to assess dose-dependent effects.[11]
Key Efficacy Endpoints
To provide a multi-faceted assessment of efficacy, two primary endpoints will be measured:
-
Survival: A straightforward yet powerful measure of a drug's ability to protect the host from infection-induced mortality. Survival will be monitored over a 14 to 21-day period.
-
Fungal Burden: This quantitative endpoint measures the number of viable fungal cells (Colony Forming Units, CFU) in target organs, typically the kidneys, which are the primary site of C. albicans proliferation in this model.[11] This provides direct evidence of the compound's antifungal activity in vivo.
Detailed Experimental Methodology
This section provides a step-by-step protocol. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Fungal Strain: Candida albicans SC5314.
-
Media: Sabouraud Dextrose Agar (SDA), Sabouraud Dextrose Broth (SDB).
-
Reagents: this compound, Fluconazole (for injection), sterile saline, vehicle (e.g., 5% DMSO in sterile saline).
-
Equipment: Hemocytometer, spectrophotometer, orbital shaker, animal housing, syringes, tissue homogenizer.
Inoculum Preparation
-
Culture C. albicans on an SDA plate for 24-48 hours at 35°C.
-
Inoculate a single colony into SDB and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation.
-
Wash the cells three times with sterile saline.
-
Resuspend the pellet in sterile saline and count the cells using a hemocytometer.
-
Adjust the final concentration to 2.5 x 10^5 cells/mL to achieve an infection dose of 2.5 x 10^4 cells per mouse in a 100 µL injection volume. Confirm the concentration by plating serial dilutions on SDA.
Infection and Treatment Protocol
-
Acclimatization: Allow mice to acclimate for at least 7 days before the experiment.
-
Randomization: Randomly assign mice (n=10 per group) to the treatment groups outlined in Table 1.
-
Infection: Infect all mice intravenously (IV) via the lateral tail vein with 100 µL of the prepared C. albicans suspension.[9]
-
Treatment: Begin treatment 24 hours post-infection. Administer the assigned treatment (e.g., via oral gavage or intraperitoneal injection) once daily for 7 consecutive days.
-
Monitoring: Monitor the mice twice daily for signs of distress and record survival for 21 days.
Fungal Burden Quantification
-
At day 8 post-infection (24 hours after the last treatment dose), euthanize a subset of mice from each group (n=5).
-
Aseptically harvest the kidneys.
-
Weigh each pair of kidneys.
-
Homogenize the kidneys in 1 mL of sterile saline.
-
Perform 10-fold serial dilutions of the homogenate in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the colonies.
-
Calculate the fungal burden as log10 CFU per gram of kidney tissue.
Experimental Workflow Diagram
Caption: Workflow for the in vivo validation of this compound.
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for interpretation. The results should be summarized in tables and graphs to facilitate comparison between this compound and fluconazole.
Hypothetical Data Summary
The following table illustrates how the experimental data could be presented. The data shown are hypothetical and represent a successful outcome where this compound demonstrates potent, dose-dependent efficacy.
Table 1: Comparative Efficacy of this compound and Fluconazole
| Treatment Group (Dose, mg/kg) | Survival Rate at Day 21 (%) | Mean Fungal Burden (log10 CFU/g kidney ± SD) |
| Vehicle Control | 0% | 7.8 ± 0.4 |
| This compound (5 mg/kg) | 40% | 5.2 ± 0.6 |
| This compound (10 mg/kg) | 80% | 3.1 ± 0.5 |
| This compound (20 mg/kg) | 100% | <2.0 (Below Limit of Detection) |
| Fluconazole (10 mg/kg) | 90% | 2.5 ± 0.4 |
Interpretation of Results
-
Efficacy of this compound: In this hypothetical scenario, this compound shows a clear dose-dependent effect. The 20 mg/kg dose demonstrates efficacy comparable or superior to the 10 mg/kg dose of fluconazole, as evidenced by 100% survival and a reduction of fungal burden to below the limit of detection.
-
Comparison to Fluconazole: The 10 mg/kg dose of this compound shows slightly lower, but still significant, efficacy compared to fluconazole, while the 20 mg/kg dose is highly effective.
-
Validation of Controls: The 0% survival in the vehicle group confirms the lethality of the infection model. The high survival rate in the fluconazole group validates the experiment's sensitivity to a known effective agent.
Proposed Mechanism of Action: Targeting Fungal Cell Integrity
While the precise mechanism of this compound requires experimental elucidation, related phthalimide compounds have been suggested to interfere with the fungal cell membrane, potentially by interacting with ergosterol.[2][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, making it an excellent antifungal target.[5] Disruption of ergosterol synthesis or function leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Hypothesized Pathway Diagram
The following diagram illustrates this potential mechanism of action.
Caption: Hypothesized mechanism targeting fungal ergosterol.
Conclusion and Future Directions
This guide provides a comprehensive, scientifically-grounded protocol for the in vivo validation of this compound. By directly comparing its performance against a clinically relevant antifungal, fluconazole, in a robust animal model, researchers can generate the critical data needed to justify further development.
A successful outcome, similar to the hypothetical data presented, would strongly support this compound as a viable antifungal candidate. Subsequent steps in the drug development pipeline would include:
-
Toxicity Studies: Comprehensive evaluation of acute and chronic toxicity.
-
Spectrum of Activity: Testing against other fungal pathogens, including fluconazole-resistant Candida species and molds like Aspergillus fumigatus.
-
Alternative Infection Models: Validation in other models, such as oral or vaginal candidiasis, to broaden the potential therapeutic applications.[13]
-
Pharmacokinetic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion of the compound.
By following this structured and self-validating approach, the scientific community can efficiently and rigorously evaluate the promise of this compound in the critical fight against invasive fungal diseases.
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Comparative Analysis of N-Phenyltetrachlorophthalimide's Cellular Target Cross-Reactivity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of Target Selectivity
In the pursuit of novel therapeutics, the identification of small molecules that modulate specific cellular targets is a cornerstone of drug discovery. N-Phenyltetrachlorophthalimide, a compound of interest due to its structural relation to bioactive phthalimides, presents a compelling case for the critical evaluation of target engagement and selectivity. The efficacy and safety of any potential therapeutic agent are intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects and confound the interpretation of experimental results. This guide provides a comprehensive comparison of this compound's interaction with its putative primary cellular target and explores potential cross-reactivity with other cellular proteins. We will delve into the experimental methodologies required to rigorously assess these interactions, providing a framework for researchers to confidently characterize the selectivity profile of this and other related compounds.
Primary Cellular Target: Trehalose-6-Phosphate Phosphatase (TPP)
While direct enzymatic screening data for this compound is not extensively available in the public domain, compelling evidence from its close structural analog, N-(phenylthio)phthalimide (NPP), strongly suggests that Trehalose-6-Phosphate Phosphatase (TPP) is a primary cellular target. TPP is a critical enzyme in the trehalose biosynthetic pathway, responsible for the dephosphorylation of trehalose-6-phosphate to produce trehalose.[1] This pathway is essential for many fungi and invertebrates but is absent in mammals, making TPP an attractive target for the development of novel antifungal and antiparasitic agents.[2][3]
NPP has been identified as a potent inhibitor of TPP in various organisms, including the fungus Fusarium graminearum and nematodes.[2] The structural similarities between this compound and NPP, particularly the phthalimide core, point towards a shared mechanism of action.
dot
Caption: The trehalose biosynthesis pathway and the putative inhibitory action of this compound.
Comparative Analysis: this compound vs. Other TPP/Trehalase Inhibitors
To contextualize the potential activity of this compound, it is crucial to compare it with other known modulators of the trehalose pathway.
| Compound | Target(s) | Mechanism of Action | Known Cross-Reactivity |
| This compound | Putative: Trehalose-6-Phosphate Phosphatase (TPP) | Putative: Inhibition of TPP activity | Data not available |
| N-(phenylthio)phthalimide (NPP) | Trehalose-6-Phosphate Phosphatase (TPP)[2] | Suicide inhibitor of nematode TPPs | Data not available |
| Validamycin A | Trehalase[4][5][6] | Competitive inhibitor of trehalase | May have additional mechanisms affecting ribosome synthesis and MAPK pathways in some fungi.[7] |
Note: The lack of direct experimental data for this compound highlights the necessity for the experimental workflows outlined in the subsequent sections.
Investigating Cross-Reactivity: Potential Off-Target Interactions
A thorough understanding of a compound's selectivity is paramount. Based on the chemical scaffold of this compound, two key areas of potential cross-reactivity warrant investigation: other phosphatases and Cereblon.
Other Phosphatases
The cellular environment contains a vast array of phosphatases with diverse substrate specificities.[8][9] Given that this compound is a putative phosphatase inhibitor, assessing its activity against a panel of other phosphatases is essential to determine its selectivity. Of particular importance are protein tyrosine phosphatases (PTPs), which are critical regulators of numerous signaling pathways.[10][11][12][13]
Cereblon (CRBN)
The phthalimide moiety is a well-known structural motif for binding to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[14][15][16][17][18] Binding of small molecules to Cereblon can modulate its substrate specificity, leading to the degradation of specific proteins. The renowned therapeutic and teratogenic effects of thalidomide are mediated through its interaction with Cereblon. Therefore, it is crucial to experimentally determine whether this compound engages with Cereblon.
dot
Caption: Potential on-target and off-target interactions of this compound.
Experimental Workflows for Assessing Target Engagement and Selectivity
To empirically validate the primary target and assess the cross-reactivity of this compound, a multi-faceted experimental approach is required.
Workflow 1: Confirmation of TPP Inhibition and Determination of Potency
Objective: To confirm the inhibition of TPP by this compound and to determine its potency (IC50).
Methodology: In Vitro Phosphatase Activity Assay [19][20][21]
-
Reagents and Materials:
-
Recombinant TPP enzyme
-
Trehalose-6-phosphate (substrate)
-
This compound (test compound)
-
Positive control inhibitor (if available)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant TPP enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, trehalose-6-phosphate.
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of released phosphate using a phosphate detection reagent and a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for determining the inhibitory potency of this compound against TPP.
Workflow 2: Assessing Selectivity Against Other Phosphatases
Objective: To determine the selectivity of this compound by testing its inhibitory activity against a panel of other phosphatases.
Methodology: Phosphatase Profiling
This workflow follows the same general principles as the TPP activity assay but utilizes a panel of different recombinant phosphatases (e.g., PTP1B, SHP2, CD45) and their respective substrates. The IC50 values obtained for each phosphatase are then compared to the IC50 for TPP to calculate a selectivity ratio.
Workflow 3: Investigating Binding to Cereblon
Objective: To determine if this compound directly binds to Cereblon.
Methodology: Cereblon Binding Assay (e.g., Fluorescence Polarization) [14][15]
-
Reagents and Materials:
-
Recombinant Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide analog (tracer)
-
This compound (test compound)
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the recombinant CRBN protein and the fluorescent tracer to each well.
-
Add the serially diluted this compound or vehicle control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound, signifying binding to Cereblon.
-
Calculate the binding affinity (Kd or IC50) from the dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for the inhibition of Trehalose-6-Phosphate Phosphatase. However, rigorous experimental validation is essential to confirm this primary target and to comprehensively characterize its selectivity profile. The experimental workflows detailed in this guide provide a robust framework for researchers to elucidate the on-target potency and potential off-target interactions of this compound. A thorough understanding of its cross-reactivity with other phosphatases and its potential to bind Cereblon will be critical for its future development as a research tool or therapeutic agent. Further studies employing techniques such as isothermal titration calorimetry (ITC) for thermodynamic characterization of binding and cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context will provide a more complete picture of the compound's mechanism of action.
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A Comparative Analysis of the Fungicidal Mechanisms of N-Phenyltetrachlorophthalimide and Captan
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the mechanisms of action of two phthalimide-based fungicides: N-Phenyltetrachlorophthalimide and the widely used agent, Captan. While both compounds share a core phthalimide structure, their divergent substituents dictate distinct biochemical interactions and toxicological profiles. This document will dissect their known molecular pathways, present relevant experimental data, and provide protocols for their comparative analysis.
Introduction: A Tale of Two Phthalimides
This compound and Captan belong to the phthalimide class of fungicides, a group characterized by the isoindole-1,3-dione scaffold.[1][2] Their utility in agriculture and material preservation stems from their ability to disrupt essential cellular processes in a broad spectrum of fungi. However, the nature of their chemical "warheads" leads to different primary modes of action.
Captan , a long-established, non-systemic fungicide, is recognized for its broad-spectrum activity against a variety of fungal diseases on fruits, vegetables, and ornamental plants.[3] Its mechanism is primarily characterized by its indiscriminate reactivity with cellular thiols.
This compound , a more specialized compound, presents a different chemical profile. While information on its specific fungicidal mechanism is less abundant in publicly available literature, its structure suggests a mode of action that may differ significantly from the thiol-reactive nature of Captan.
This guide will first delve into the well-documented mechanism of Captan, followed by an analysis of the probable mechanism of this compound based on its chemical structure and the known activities of related compounds.
The Aggressive Thiol Reactivity of Captan
The fungicidal action of Captan is multi-faceted but is fundamentally anchored in its potent reactivity with thiol (-SH) groups, which are ubiquitous in fungal cells in the form of cysteine residues in proteins and the antioxidant glutathione.[4][5] This non-specific action disrupts a multitude of cellular processes, leading to fungal cell death.
The key to Captan's potent and broad-spectrum activity lies in its metabolic activation to a highly reactive intermediate, thiophosgene (CSCl₂) .[4] This conversion is initiated by the reaction of Captan with intracellular thiols.
The Chemical Cascade of Captan's Action:
-
Initial Thiol Adduction: Captan readily reacts with low-molecular-weight thiols, such as glutathione (GSH), and sulfhydryl groups on proteins.
-
Thiophosgene Formation: This initial reaction leads to the cleavage of the N-S bond in the Captan molecule, releasing the tetrahydrophthalimide (THPI) moiety and the highly electrophilic thiophosgene.[5]
-
Widespread Cellular Damage: Thiophosgene is a potent and indiscriminate electrophile that can react with a wide array of cellular nucleophiles, including amino, hydroxyl, and carboxyl groups, in addition to thiols. This leads to widespread, non-specific inactivation of enzymes and other proteins, disruption of cellular membranes, and ultimately, cell death.[6]
The primary fungicidal effect of Captan is the inhibition of cellular respiration.[4] By reacting with thiol groups on enzymes crucial for the mitochondrial electron transport chain, Captan effectively shuts down ATP production, starving the fungal cell of energy.
Figure 2: A hypothesized mechanism of action for this compound, suggesting more specific cellular targets.
Comparative Summary of Mechanisms
| Feature | This compound | Captan |
| Primary Mechanism | Likely involves specific enzyme inhibition (Hypothesized) | Non-specific reaction with cellular thiols |
| Reactive Intermediate | None known | Thiophosgene (CSCl₂) |
| Primary Cellular Target | Potentially enzymes in ergosterol biosynthesis or DNA synthesis | Thiol groups in proteins and glutathione |
| Mode of Action | Likely more targeted | Broad-spectrum, multi-site inhibitor |
| Supporting Evidence | Inferred from related phthalimide structures | Well-documented in scientific literature [4][5] |
Experimental Protocols for Comparative Analysis
To empirically compare the mechanisms of action of this compound and Captan, the following experimental workflows can be employed.
Thiol Reactivity Assay (Ellman's Reagent)
This assay quantifies the reactivity of each compound with free thiol groups using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. A decrease in the concentration of a standard thiol, such as glutathione (GSH), in the presence of the test compound indicates reactivity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in 0.1 M potassium phosphate buffer, pH 7.4.
-
Prepare a 10 mM stock solution of glutathione (GSH) in the same buffer.
-
Prepare stock solutions of this compound and Captan in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of the GSH stock solution.
-
Add 10 µL of various concentrations of the test compounds (this compound or Captan). Include a solvent control.
-
Incubate at room temperature for 15 minutes.
-
Add 100 µL of the DTNB stock solution to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of remaining GSH for each compound concentration compared to the control. A significant decrease in absorbance indicates thiol reactivity.
-
Figure 3: Workflow for the thiol reactivity assay using Ellman's reagent.
Fungal Respiration Inhibition Assay
This assay measures the effect of the compounds on the oxygen consumption of fungal cells, providing a direct assessment of their impact on cellular respiration.
Protocol:
-
Fungal Culture:
-
Grow a suitable fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen) in a liquid medium to mid-log phase.
-
-
Cell Preparation:
-
Harvest the fungal cells by centrifugation and wash them with a suitable respiration buffer (e.g., potassium phosphate buffer with a carbon source like glucose).
-
Resuspend the cells in the respiration buffer to a known cell density.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor system.
-
Add a known volume of the fungal cell suspension to the measurement chamber and allow the baseline oxygen consumption rate to stabilize.
-
Inject a known concentration of the test compound (this compound or Captan) or solvent control into the chamber.
-
Continuously record the oxygen concentration over time.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of the test compound.
-
Express the inhibition of respiration as a percentage of the control rate.
-
Figure 4: Workflow for the fungal respiration inhibition assay.
Conclusion
The mechanisms of action for this compound and Captan, while both classified as phthalimide fungicides, appear to be fundamentally different. Captan's broad-spectrum fungitoxicity is a direct result of its ability to generate the highly reactive electrophile thiophosgene, leading to widespread and non-specific damage to cellular components through reactions with thiols and other nucleophiles. In contrast, the chemical structure of this compound suggests a more targeted mode of action, potentially involving the inhibition of specific enzymes essential for fungal survival.
Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the mechanism of this compound and to provide a comprehensive, data-driven comparison with Captan. Such studies will be invaluable for the rational design of new, more effective, and potentially more selective antifungal agents.
References
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). PubMed. [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. (n.d.). SciELO. [Link]
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Captan. (n.d.). Oregon State University. [Link]
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Captan (Ref: SR 406). (n.d.). AERU, University of Hertfordshire. [Link]
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The effect of the fungicide captan on Saccharomyces cerevisiae and wine fermentation. (2017). BIO Web of Conferences. [Link]
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Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]
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Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2023). MDPI. [Link]
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The Mechanistic Targets of Antifungal Agents: An Overview. (2017). PMC. [Link]
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Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. [Link]
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Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2023). PMC. [Link]
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Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2017). PMC. [Link]
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A Review on Biological and Chemical Potential of Phthalimide and Maleimide Derivatives. (2019). Acta Scientific. [Link]
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A Comparative Performance Analysis: N-Phenyltetrachlorophthalimide versus Industry-Standard Fungicides
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The relentless evolution of phytopathogenic fungi necessitates a continuous search for novel and effective fungicidal agents. This guide provides a comprehensive technical benchmark of N-Phenyltetrachlorophthalimide, a compound of interest, against established industry-standard fungicides: chlorothalonil, captan, and mancozeb. Due to a lack of direct comparative studies in publicly available literature, this document serves a dual purpose: to synthesize the existing data on the individual compounds and to present a robust experimental framework for their direct comparative evaluation. We will delve into the known mechanisms of action, chemical properties, and a proposed methodology for in-vitro and in-vivo performance testing against key agricultural pathogens. This guide is intended to be a foundational resource for researchers seeking to understand the potential of this compound and to provide a clear protocol for its rigorous scientific assessment.
Introduction: The Imperative for Novel Fungicide Development
The global agricultural sector faces significant yield losses due to fungal diseases, with estimates suggesting that 10-15% of agricultural products are lost to plant pathogens.[1] Established broad-spectrum fungicides like chlorothalonil, captan, and mancozeb have been mainstays in crop protection for decades.[2][3] These fungicides are valued for their multi-site modes of action, which reduce the likelihood of resistance development.[4] However, increasing regulatory scrutiny and the continuous emergence of resistant fungal strains drive the need for new active ingredients.
This compound belongs to the phthalimide class of compounds, a group known for its diverse biological activities, including fungicidal properties.[5][6] This guide aims to provide a clear, data-driven comparison of this compound with the aforementioned industry standards. In the absence of direct comparative efficacy data, we will first characterize each compound based on existing literature and then propose a detailed experimental workflow for a head-to-head benchmark.
Compound Profiles: Mechanisms and Properties
A fundamental understanding of the fungicides' mechanisms of action and chemical properties is crucial for designing effective and targeted disease control strategies.
This compound
-
Chemical Structure and Properties: this compound (C₁₄H₅Cl₄NO₂) is a derivative of tetrachlorophthalic anhydride.[7] Its chemical properties, as sourced from PubChem, are summarized in Table 1. The synthesis of N-substituted tetrachlorophthalimides can be achieved through a multi-step process involving the reaction of tetrachlorophthalic anhydride with primary amines.[8]
Table 1: Chemical Properties of this compound
Property Value Source Molecular Formula C₁₄H₅Cl₄NO₂ Molecular Weight 361.0 g/mol | IUPAC Name | 4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |
-
Proposed Mechanism of Action: While the exact mechanism of this compound is not extensively documented, phthalimide fungicides, in general, are known to have multi-site activity.[9] They are believed to interfere with fungal cell respiration and other vital enzymatic processes. The trichloromethylthio group present in related fungicides like captan and folpet is known to react with sulfhydryl groups in fungal enzymes, leading to their inactivation.[10] It is plausible that this compound shares a similar multi-site inhibitory action.
Industry-Standard Fungicides
The industry standards chosen for this comparison—chlorothalonil, captan, and mancozeb—are all broad-spectrum, contact fungicides with multi-site modes of action, making them robust against resistance development.
-
Chlorothalonil: This non-systemic fungicide acts by inactivating cellular enzymes containing sulfhydryl groups, thereby disrupting metabolic processes within the fungal cell.[4][11] It is a broad-spectrum fungicide used to control a wide range of diseases on various crops.
-
Captan: A phthalimide fungicide, captan also has a multi-site mode of action.[10] It is a non-systemic fungicide used to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental crops.[5] Its mechanism involves the inhibition of spore germination and fungal growth.
-
Mancozeb: This dithiocarbamate fungicide interferes with multiple biochemical processes within fungal cells by inactivating sulfhydryl groups of amino acids and enzymes. This disruption affects lipid metabolism, respiration, and ATP production. Mancozeb provides broad-spectrum, contact protection against a wide array of fungal pathogens.
Proposed Experimental Framework for Comparative Benchmarking
To provide a definitive comparison of this compound against the industry standards, a rigorous experimental protocol is necessary. The following sections outline a proposed methodology based on established scientific practices.
Target Pathogens
The selection of target pathogens is critical for a relevant comparison. The following three fungal species are proposed due to their significant economic impact on a wide range of crops:
-
Botrytis cinerea : The causal agent of gray mold, affecting a vast number of plant species.
-
Phytophthora infestans : The oomycete responsible for late blight of potato and tomato.[9]
-
Alternaria solani : The pathogen that causes early blight in tomatoes and potatoes.[1]
In-Vitro Efficacy Assessment: Mycelial Growth Inhibition
The "poisoned food technique" is a standard in-vitro method to determine the fungitoxicity of compounds.[1]
Experimental Protocol:
-
Preparation of Fungal Cultures: Pure cultures of B. cinerea, P. infestans, and A. solani will be maintained on Potato Dextrose Agar (PDA) at 25±2°C.
-
Fungicide Stock Solutions: Stock solutions of this compound, chlorothalonil, captan, and mancozeb will be prepared in an appropriate solvent (e.g., acetone) and then serially diluted.
-
Poisoned Media Preparation: The fungicide solutions will be added to molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 ppm). A control plate with only the solvent will also be prepared.
-
Inoculation: A 5 mm mycelial disc from the periphery of a 7-day-old culture of each test fungus will be placed at the center of each fungicide-amended and control plate.
-
Incubation and Observation: The plates will be incubated at 25±2°C. The radial growth of the fungal colony will be measured at regular intervals until the control plate is fully covered.
-
Data Analysis: The percentage of mycelial growth inhibition will be calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The EC₅₀ (Effective Concentration to inhibit 50% of growth) will be determined for each fungicide against each pathogen.
Diagram of In-Vitro Workflow:
Caption: In-vitro fungicidal activity testing workflow.
In-Vivo Efficacy Assessment: Detached Leaf Assay
The detached leaf assay provides a more realistic model of the plant-pathogen interaction.
Experimental Protocol:
-
Plant Material: Healthy, young leaves of a susceptible host plant (e.g., tomato for A. solani and P. infestans, bean for B. cinerea) will be collected.
-
Fungicide Application: The leaves will be sprayed with different concentrations of the test fungicides until runoff. Control leaves will be sprayed with water and solvent.
-
Inoculation: After the spray has dried, a mycelial plug or a spore suspension of the target pathogen will be placed on the adaxial surface of each leaf.
-
Incubation: The leaves will be placed in a humid chamber at an appropriate temperature (e.g., 20-25°C) to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), the lesion diameter on each leaf will be measured.
-
Data Analysis: The percentage of disease control will be calculated relative to the control group.
Diagram of In-Vivo (Detached Leaf) Workflow:
Caption: In-vivo detached leaf assay workflow.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 2: Hypothetical In-Vitro Efficacy Data (EC₅₀ in ppm)
| Fungicide | Botrytis cinerea | Phytophthora infestans | Alternaria solani |
|---|---|---|---|
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Chlorothalonil | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Captan | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Mancozeb | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 3: Hypothetical In-Vivo Efficacy Data (% Disease Control at a Specific Concentration)
| Fungicide | Botrytis cinerea | Phytophthora infestans | Alternaria solani |
|---|---|---|---|
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Chlorothalonil | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Captan | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Mancozeb | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Discussion and Future Directions
The proposed experimental framework provides a clear path to rigorously benchmark the performance of this compound against industry-standard fungicides. The results of these studies will be crucial in determining the potential of this compound as a novel crop protection agent.
Should this compound demonstrate comparable or superior efficacy, further research into its toxicological profile, environmental fate, and performance in field trials would be warranted. Understanding its spectrum of activity against a broader range of plant pathogens would also be a valuable next step.
Conclusion
While direct comparative data for this compound against chlorothalonil, captan, and mancozeb is currently unavailable in the public domain, this guide provides a comprehensive overview of the existing knowledge and a detailed roadmap for future research. By following the proposed experimental protocols, researchers can generate the necessary data to make a definitive assessment of this compound's potential as a valuable new tool in the ongoing effort to ensure global food security.
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ADAMA. (2019, December 17). Folpet: the essential multi-site fungicide. Retrieved from [Link]
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MDPI. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]
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The Pharma Innovation Journal. (2019, July 3). Evaluation of different fungicides against Alternaria solani (Ellis & Martin) Sorauer cause of early blight of tomato under. Retrieved from [Link]
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Plant & Pest Advisory. (2021, March 10). Understanding Protectant Fungicides (FRAC groups M01 – M11). Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Retrieved from [Link]
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iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (2017, May 10). Evaluation of Different Fungicides Against Alternaria Leaf Blight of Tomato (Alternaria solani). Retrieved from [Link]
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APS Journals. (2023, October 19). Old but Gold: Captan Is a Valuable Tool for Managing Anthracnose and Botrytis Fruit Rots and Improving Strawberry Yields Based on a Meta-Analysis. Retrieved from [Link]
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MDPI. (n.d.). In Vivo Antifungal Activity of South African Medicinal Plant Extracts against Fusarium Pathogens and Their Phytotoxicity Evaluation. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Statistical Analysis of N-Phenyltetrachlorophthalimide: A Comparative Approach
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison and statistical analysis framework for studies involving N-Phenyltetrachlorophthalimide, a compound of interest for its potential therapeutic applications. By moving beyond a mere recitation of protocols, we will delve into the causality behind experimental design and the principles of self-validating systems to ensure scientific integrity.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the phthalimide class of compounds, a scaffold known for a wide range of biological activities. The core phthalimide structure has been successfully incorporated into approved drugs, highlighting its therapeutic relevance. Emerging research suggests that this compound and its analogs may possess significant anticonvulsant, antimicrobial, and α-glucosidase inhibitory properties. This guide will explore the experimental methodologies to substantiate these claims and statistically compare its potential efficacy against established standards.
Quantitative Analysis: Establishing a Robust Analytical Foundation
A prerequisite for any robust biological study is the ability to accurately and precisely quantify the compound of interest in various matrices. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[1][2]
Experimental Protocol: HPLC-MS/MS Quantification of this compound
This protocol is a generalized template that should be optimized and validated for the specific laboratory setup and sample matrix.
Objective: To develop a sensitive and selective method for the quantification of this compound in a relevant biological matrix (e.g., plasma, tissue homogenate).
Instrumentation:
-
HPLC system (e.g., Agilent, Waters, Shimadzu)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Bruker)
Reagents and Materials:
-
This compound reference standard
-
Internal standard (IS) structurally similar to the analyte (e.g., a deuterated analog)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Biological matrix from the intended study population
Procedure:
-
Sample Preparation:
-
For plasma samples, a protein precipitation method is often sufficient. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions (to be optimized):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a good starting point.[3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution starting with a low percentage of organic phase and ramping up is typically used to ensure good peak shape and separation from matrix components.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a common choice for phthalimide derivatives.[4]
-
Multiple Reaction Monitoring (MRM): The instrument will be set to monitor specific precursor-to-product ion transitions for both this compound and the internal standard. These transitions are determined by infusing a standard solution of the analyte and IS into the mass spectrometer.
-
Key Parameters to Optimize: Ion spray voltage, source temperature, curtain gas, and collision energy.[5]
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in spiked matrix standards.
-
The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Workflow for HPLC-MS/MS Method Development
Caption: Workflow for HPLC-MS/MS method development and validation.
Comparative Anticonvulsant Activity
N-phenylphthalimide derivatives have shown promise as anticonvulsant agents.[6] To evaluate the potential of this compound, a head-to-head comparison with a standard-of-care anticonvulsant, such as Diazepam or Phenytoin, is essential. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models are widely accepted for initial screening.[7]
Experimental Protocols for Anticonvulsant Screening
Objective: To determine the median effective dose (ED50) of this compound required to protect against electrically and chemically induced seizures and compare it to a standard anticonvulsant.
Animal Model: Male CD1 mice are commonly used.[8]
Maximal Electroshock (MES) Test:
-
Administer this compound or the comparator drug (e.g., Phenytoin) intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.
-
At the time of peak effect (predetermined in a separate experiment), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.
-
Record the number of animals protected at each dose level.
Pentylenetetrazole (PTZ) Test:
-
Administer this compound or the comparator drug (e.g., Diazepam) i.p. at various doses to different groups of mice, including a vehicle control.
-
At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Record the number of animals protected at each dose level.
Statistical Analysis of Anticonvulsant Data
The primary outcome of these studies is the ED50, the dose at which 50% of the animals are protected from seizures.[9] Probit analysis is the standard statistical method for calculating the ED50 and its 95% confidence intervals from the quantal (all-or-none) dose-response data.
Statistical Steps:
-
Convert the percentage of protected animals at each dose to probits.
-
Plot the probits against the logarithm of the dose.
-
Perform a linear regression on the linear portion of the dose-response curve.
-
The ED50 is the dose corresponding to a probit of 5.0.
A statistically significant difference in potency between this compound and the comparator drug can be determined by comparing their ED50 values and the overlap of their 95% confidence intervals. A non-overlapping confidence interval suggests a significant difference.
Comparative Data Presentation: Anticonvulsant Activity
| Compound | MES ED50 (mg/kg) [95% CI] | PTZ ED50 (mg/kg) [95% CI] |
| This compound | Experimental Data | Experimental Data |
| Phenytoin | Literature/Concurrent Data | Literature/Concurrent Data |
| Diazepam | Literature/Concurrent Data | Literature/Concurrent Data[10] |
Note: This table should be populated with experimentally derived or concurrently run literature data for a valid comparison.
Comparative Antimicrobial Activity
Phthalimide derivatives have been reported to possess antimicrobial properties.[11][12] Evaluating the efficacy of this compound against a panel of clinically relevant bacteria and comparing it to standard antibiotics is a crucial step in assessing its potential as an anti-infective agent.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism and compare it to standard antibiotics.
Method: Broth microdilution is a standard method for MIC determination.
Materials:
-
This compound and standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of this compound and the standard antibiotics.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[13]
Statistical Analysis and Interpretation of MIC Data
MIC values are typically reported as a single value (the lowest concentration with no growth). For comparative purposes, the geometric mean of MICs from replicate experiments can be calculated. Statistical significance between the MIC of this compound and a standard antibiotic is not typically determined by a simple statistical test. Instead, the interpretation relies on comparing the MIC to established clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14]
An MIC value below the "susceptible" breakpoint for a given organism and antibiotic class suggests potential clinical efficacy.[15]
Comparative Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | Experimental Data | Experimental Data |
| Vancomycin | Literature/Concurrent Data | Not Applicable |
| Ciprofloxacin | Literature/Concurrent Data | Literature/Concurrent Data |
Note: This table should be populated with experimentally derived data.
Investigating the Mechanism of Antimicrobial Action
Understanding how a novel compound kills or inhibits bacteria is crucial for its development. The following workflow outlines a general approach to elucidating the mechanism of action.
Caption: A workflow for investigating the mechanism of action of a novel antimicrobial agent.
Comparative α-Glucosidase Inhibitory Activity
Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.
Experimental Protocol: α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase and compare it to the standard inhibitor, Acarbose.[16]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound and Acarbose
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Add phosphate buffer, α-glucosidase solution, and various concentrations of this compound or Acarbose to the wells of a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
Statistical Analysis of α-Glucosidase Inhibition Data
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
Statistical Comparison: The IC50 values of this compound and Acarbose can be statistically compared using an F-test to determine if one dose-response model fits the data significantly better than a single model for both compounds.
Comparative Data Presentation: α-Glucosidase Inhibition
| Compound | IC50 (µM) [95% CI] |
| This compound | Experimental Data |
| Acarbose | Experimental Data[17] |
Note: This table should be populated with experimentally derived data.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition.[18][19]
Conclusion
This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of this compound in the context of its potential anticonvulsant, antimicrobial, and α-glucosidase inhibitory activities. By employing robust experimental designs, validated analytical methods, and appropriate statistical analyses, researchers can generate high-quality, reliable data to support the further development of this and other promising therapeutic candidates. The emphasis on causality in experimental choices and the establishment of self-validating protocols are central to ensuring the scientific integrity of such studies.
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International Journal of Science and Research (IJSR). (2018). Antimicrobial & Anticonvulsant Activity Show Some Newer Phthalimide Derivatives. [Link]
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Phcogj.com. (2019). A New LC/MS/MS Method for the Analysis of Phyllanthin in Rat Plasma and its Application on Comparative Bioavailability. [Link]
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PubMed. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]
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NIH. (n.d.). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. [Link]
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PMC - NIH. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. [Link]
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PMC - NIH. (n.d.). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. [Link]
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PMC - NIH. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
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ResearchGate. (2025). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. [Link]
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ResearchGate. (n.d.). of anticonvulsant ED 50 doses Anticonvulsant ED 50 values (with 95% confidence limits in parentheses) for each drug (midazolam, diazepam, or scopolamine) were calculated based on terminating cortical seizure activity induced by a 2 LD 50 dose of nerve agents in guinea pig models, where atropine was either 2.0 or 0.1 mg/kg im. [Link]
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MDPI. (n.d.). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. [Link]
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PubMed. (2014). Adaptation of Lorke's Method to Determine and Compare ED50 Values: The Cases of Two Anticonvulsants Drugs. [Link]
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Prediction of Alpha-Glucosidase Inhibition Activity for the Management of Type 2 Diabetes Using the Prediction of Activity Spectra of Substances Software. (n.d.). [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. [Link]
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PubMed. (1999). Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. [Link]
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
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A Comparative Guide to the Efficacy of N-Phenyltetrachlorophthalimide and Its Analogs as α-Glucosidase Inhibitors
This guide provides a comprehensive analysis of the therapeutic potential of N-Phenyltetrachlorophthalimide, focusing on its validated efficacy as an α-glucosidase inhibitor. While the broader phthalimide scaffold exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties, the most compelling quantitative data for the tetrachlorinated phenyl-substituted derivatives lie in their ability to modulate carbohydrate metabolism.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the comparative efficacy of this compound analogs against established α-glucosidase inhibitors, provide detailed experimental protocols for validation, and explore the mechanistic rationale behind its therapeutic potential. We will also touch upon the other known bioactivities of the phthalimide core structure to offer a complete perspective.
The Phthalimide Scaffold: A Privileged Structure in Medicinal Chemistry
Phthalimides, characterized by an isoindoline-1,3-dione backbone, are a well-established class of compounds in medicinal chemistry. Their synthetic accessibility and rigid planar structure make them an attractive scaffold for developing new therapeutic agents.[1] The biological activities of phthalimide derivatives are diverse and have led to the development of drugs for a range of conditions.[2]
The introduction of a tetrachloro- substitution on the phthalimide ring has been shown to be crucial for potent biological activity in certain contexts. Specifically, the 2,3,4,5-tetrachlorophthalimide scaffold is considered essential for significant glycosidase inhibition.[3]
Validated Efficacy: α-Glucosidase Inhibition
The most robust, peer-reviewed evidence for the efficacy of N-aryl tetrachlorophthalimide derivatives is in the inhibition of α-glucosidase. This enzyme plays a critical role in the digestion of carbohydrates, breaking them down into absorbable monosaccharides.[4] Inhibition of α-glucosidase can delay glucose absorption and consequently lower postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes.[5]
Comparative Analysis of α-Glucosidase Inhibitors
A study on N-Phenyl-2,3,4,5-tetrachlorophthalimide derivatives has demonstrated potent α-glucosidase inhibition, with IC50 values as low as 13 μM for derivatives bearing non-polar substituents on the phenyl ring.[3] This positions these compounds as promising candidates for the development of new anti-diabetic agents.
To contextualize this efficacy, a comparison with currently marketed α-glucosidase inhibitors is essential.
| Compound | Class | IC50 Value (μM) | Notes |
| This compound Derivative | Phthalimide | ~13 | Potent in vitro activity demonstrated for analogs. |
| Acarbose | Pseudo-oligosaccharide | Highly variable (0.0013–1998.79) | A widely used positive control in research, but its reported IC50 values vary significantly depending on the experimental conditions.[6] |
| Miglitol | Iminosugar | ~6 | An FDA-approved drug for type 2 diabetes.[7][8] |
| Voglibose | Iminosugar | No direct IC50 reported for DPP-4 inhibition | Another clinically used α-glucosidase inhibitor.[9][10] |
Expert Interpretation: The low micromolar IC50 value of the this compound derivative is highly competitive with established drugs like Miglitol. The significant variability in reported IC50 values for Acarbose highlights the importance of standardized and well-controlled experimental protocols, as detailed below.[3] The potent activity of the tetrachlorinated phthalimide scaffold suggests that further optimization of the N-phenyl substituent could lead to even more effective inhibitors.
Mechanism of Action: A Visualized Pathway
α-Glucosidase inhibitors act competitively and reversibly at the brush border of the small intestine, delaying the cleavage of complex carbohydrates into glucose and other simple sugars. This slows the absorption of glucose into the bloodstream.
Caption: Competitive inhibition of α-glucosidase by this compound.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a standardized method for determining the inhibitory activity of a test compound against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve α-glucosidase in sodium phosphate buffer to a concentration of 0.1 U/mL.
-
Dissolve pNPG in sodium phosphate buffer to a concentration of 1.25 mM.
-
Dissolve the test compound and acarbose in DMSO to prepare stock solutions. Further dilute with buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells.
-
Add 20 µL of acarbose solution to the positive control wells.
-
Add 20 µL of buffer to the blank wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.[11]
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Rationale for Experimental Choices: The use of a well-characterized enzyme from Saccharomyces cerevisiae and a chromogenic substrate (pNPG) provides a robust and reproducible assay.[11] Acarbose is included as a positive control to validate the assay performance.[6] The choice of a 96-well format allows for high-throughput screening of multiple compounds and concentrations.
Other Potential Biological Activities of the Phthalimide Scaffold
While quantitative data for this compound is currently limited to α-glucosidase inhibition, the broader phthalimide class of molecules has been extensively studied for other therapeutic applications. This suggests that this compound may also possess these activities, warranting further investigation.
Antimicrobial Activity
Phthalimide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[12]
Comparative Alternatives: The search for new antimicrobial agents is critical due to the rise of antibiotic resistance. Alternatives to commonly used antibiotics like fluoroquinolones are urgently needed.[11][13] Other classes of compounds being investigated include novel heterocyclic compounds and natural products.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
Anticonvulsant Activity
Certain N-substituted phthalimides have been evaluated for their potential as anticonvulsant agents.[14]
Comparative Alternatives: The market for anticonvulsant drugs is extensive, with established medications like benzodiazepines and newer generation drugs such as gabapentin and lamotrigine.[6][15] The search for novel anticonvulsants with improved efficacy and fewer side effects is ongoing.[16]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Mice
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound (e.g., this compound) to a group of mice at various doses.
-
After a set period, induce seizures by delivering a brief electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
-
The ED50 (the dose effective in 50% of the animals) is then calculated.
Anti-inflammatory Activity
Phthalimide derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.[17]
Comparative Alternatives: Nonsteroidal anti-inflammatory drugs (NSAIDs) are the most common treatment for inflammation, but they are associated with gastrointestinal and cardiovascular side effects.[9] This has driven the search for safer alternatives, including natural products and novel synthetic compounds.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This in vitro assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Caption: Potential mechanism of anti-inflammatory action.
Synthesis of this compound
The synthesis of N-aryl phthalimides is typically achieved through the condensation of the corresponding phthalic anhydride with an aniline derivative under thermal conditions. For this compound, this would involve the reaction of tetrachlorophthalic anhydride with aniline. More recent methods also describe organocatalytic approaches for atroposelective synthesis under milder conditions. A general method for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides has also been developed via a sequential reaction of a trichloroacetimidate intermediate with C-nucleophiles.[17]
Conclusion and Future Directions
The available peer-reviewed literature strongly supports the efficacy of this compound and its analogs as potent α-glucosidase inhibitors, with activity comparable to or exceeding that of some clinically used drugs. The tetrachlorinated phthalimide scaffold is a promising starting point for the development of novel anti-diabetic agents.
While the broader phthalimide class exhibits diverse biological activities, further research is required to specifically validate and quantify the antimicrobial, anticonvulsant, and anti-inflammatory efficacy of this compound. The experimental protocols provided in this guide offer a robust framework for such future investigations. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and improved therapeutic agents.
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Independent Verification of the Biological Activity of N-Phenyltetrachlorophthalimide: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the purported biological activities of N-Phenyltetrachlorophthalimide. Given the limited direct literature on this specific molecule, we will leverage the known biological activities of the broader phthalimide class of compounds—namely their anti-inflammatory and anti-cancer properties—to establish a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating experimental protocols and a comparative analysis with established therapeutic agents.
Introduction to this compound and the Rationale for Independent Verification
This compound is a synthetic compound belonging to the phthalimide family. While specific biological data for this molecule is sparse, the phthalimide scaffold is a well-established pharmacophore present in drugs with significant immunomodulatory and anti-neoplastic activities, such as thalidomide and its analogs (lenalidomide, pomalidomide). Therefore, it is scientifically plausible to hypothesize that this compound may exhibit similar biological effects.
Independent verification is a cornerstone of scientific rigor. Before dedicating significant resources to the preclinical and clinical development of a novel compound, it is imperative to independently confirm its biological activity and elucidate its mechanism of action. This guide outlines a series of standardized, well-characterized in vitro assays to assess the potential anti-inflammatory and anti-cancer efficacy of this compound.
Section 1: Verification of Anti-Inflammatory Activity
Inflammation is a complex biological response, and many phthalimide derivatives have been shown to modulate inflammatory pathways. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.[1] We will use a lipopolysaccharide (LPS)-stimulated macrophage model to mimic an inflammatory response in vitro.[2][3]
Experimental Workflow: Anti-Inflammatory Activity
Caption: Workflow for assessing the anti-cancer activity of this compound.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Lines:
-
A549: Human lung carcinoma cell line.
-
MCF-7: Human breast adenocarcinoma cell line. [4]* Protocol:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight. [4] 2. Treat the cells with a range of concentrations of this compound, Doxorubicin (a standard chemotherapeutic), and Lenalidomide (a phthalimide analog) for 48 hours.
-
2. Cell Viability Assay (MTT Assay):
-
Rationale: To determine the dose-dependent cytotoxic effect of the compounds.
-
Protocol: [5] 1. Following the 48-hour treatment, add 10 µL of MTT reagent (5 mg/mL) to each well. 2. Incubate for 4 hours at 37°C. 3. Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution). 4. Incubate for 2 hours at room temperature with shaking. 5. Measure the absorbance at 570 nm. 6. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
3. Apoptosis Induction (Caspase-3 Activity Assay):
-
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Protocol (Colorimetric): [6] 1. Lyse the treated cells to release cellular contents. 2. Add the cell lysate to a microplate well containing a caspase-3 substrate (e.g., DEVD-pNA). 3. Incubate at 37°C for 1-2 hours. 4. Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) chromophore. 5. Quantify the fold-increase in caspase-3 activity relative to untreated controls.
Comparative Data Analysis
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | Caspase-3 Activity (Fold Increase over Control) in A549 |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin | ~1.5 [7] | ~2.5 [8] | Significant Increase |
| Lenalidomide | High µM range | High µM range | Moderate Increase |
Note: Doxorubicin is a potent cytotoxic agent with low micromolar IC50 values in these cell lines. [7][8][9][10]Lenalidomide's primary anti-cancer effects are often observed in hematological malignancies and are less pronounced in solid tumors.
Section 3: Mechanistic Investigations
A crucial aspect of verifying a compound's biological activity is to elucidate its mechanism of action. Based on the activities of related compounds, we will investigate the effect of this compound on the NF-κB signaling pathway for its anti-inflammatory effects and its potential interaction with Cereblon (CRBN), a known target of immunomodulatory drugs like lenalidomide, for its anti-cancer activity. [11][12][13]
Signaling Pathway Diagram: NF-κB Activation
Caption: Simplified NF-κB signaling pathway activated by LPS.
Detailed Experimental Protocol: Western Blot for NF-κB p65 Translocation
-
Rationale: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation. [14][15]* Protocol: 1. Treat RAW 264.7 cells as described in the anti-inflammatory protocol. 2. Lyse the cells and separate the nuclear and cytoplasmic fractions. 3. Quantify the protein concentration in each fraction. 4. Perform SDS-PAGE with 40 µg of protein per lane. 5. Transfer the proteins to a PVDF membrane. 6. Block the membrane and incubate with a primary antibody against NF-κB p65. 7. Wash and incubate with an HRP-conjugated secondary antibody. 8. Detect the protein bands using a chemiluminescent substrate. 9. Analyze the band intensities to determine the relative amounts of p65 in the cytoplasm and nucleus.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the potential biological activities of this compound. By employing standardized in vitro assays and comparing its performance against well-characterized drugs, researchers can obtain reliable and reproducible data to inform future drug development efforts. The detailed protocols and comparative data tables offer a clear path for assessing the anti-inflammatory and anti-cancer potential of this novel compound, while the mechanistic studies will provide crucial insights into its mode of action.
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A Comparative Environmental Risk Profile of N-Phenyltetrachlorophthalimide and Its Alternatives in Crop Protection
For researchers, scientists, and professionals in drug and pesticide development, a thorough understanding of the environmental impact of chemical entities is paramount. This guide provides a comparative analysis of the environmental footprint of N-Phenyltetrachlorophthalimide, a chlorinated aromatic fungicide, against other phthalimide-based fungicides and emerging greener alternatives. By examining key environmental parameters, from synthesis and degradation to ecotoxicity and bioaccumulation, this document aims to equip scientists with the critical information needed for informed decision-making in the development of safer and more sustainable agricultural solutions.
Introduction to this compound: A Profile
This compound belongs to the phthalimide class of fungicides, a group of compounds that have been utilized in agriculture for their broad-spectrum activity against fungal pathogens. Its chemical structure, characterized by a tetrachlorinated phthalimide moiety linked to a phenyl group, is central to its fungicidal action and its environmental behavior.
While specific environmental data for this compound is not extensively available in public literature, its structural similarity to other widely used phthalimide fungicides, such as captan and folpet, allows for a scientifically grounded comparative analysis. The presence of the tetrachlorinated benzene ring and the N-phenyl substitution are expected to influence its persistence, sorption characteristics, and toxicity profile. Chlorinated aromatic compounds are often associated with environmental persistence and potential for bioaccumulation.[1][2]
Comparative Analysis of Environmental Fate and Impact
A comprehensive environmental risk assessment necessitates a multi-faceted approach, evaluating the entire lifecycle of a compound from its synthesis to its ultimate fate in various environmental compartments.
Synthesis and Potential for Impurities
The synthesis of phthalimide-based fungicides like captan and folpet typically involves the reaction of phthalimide derivatives with chlorinated compounds.[3] A common route for captan synthesis starts with the reaction of phthalic anhydride with ammonia to form phthalimide, which is then chlorinated and reacted with a trichloromethylthiol compound.[3][4] It is plausible that the synthesis of this compound follows a similar pathway, potentially utilizing tetrachlorophthalic anhydride and aniline.
A key concern in the synthesis of related fungicides like captan and folpet is the presence of the impurity perchloromethyl mercaptan (PCMM), which can hydrolyze to form hydrochloric acid and carbon dioxide, leading to instability and increased acidity of formulations.[4] This highlights the importance of stringent quality control in the manufacturing process to minimize the environmental release of potentially harmful byproducts.
Environmental Degradation: Persistence and Pathways
The persistence of a pesticide in the environment is a critical factor determining its long-term impact. Degradation can occur through abiotic processes like hydrolysis and photolysis, as well as biotic processes mediated by microorganisms.
Hydrolysis: The phthalimide ring is susceptible to hydrolysis, particularly under alkaline conditions.[5] For the related fungicide captan, hydrolysis is a primary degradation pathway, yielding cis-1,2,3,6-tetrahydrophthalimide, a non-fungicidal compound.[6][7] Similarly, folpet degrades to phthalimide.[8] The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH.[9] For this compound, the electron-withdrawing nature of the four chlorine atoms on the phthalimide ring is expected to make the carbonyl carbons more susceptible to nucleophilic attack, potentially leading to a faster hydrolysis rate compared to its non-chlorinated analogs.
Photolysis: Sunlight can also contribute to the degradation of pesticides. While specific data for this compound is unavailable, studies on other pesticides show that photolysis can be a significant degradation pathway in aquatic environments.[10]
Biodegradation: Microorganisms in soil and water play a crucial role in the breakdown of organic compounds. For captan, bacteria such as Bacillus circulans can utilize it as a carbon and energy source, degrading it to cis-1,2,3,6-tetrahydrophthalimide and further to o-phthalic acid.[6][7] The biodegradation of this compound would likely follow a similar initial hydrolysis of the imide bond. However, the resulting tetrachlorophthalic acid would be more resistant to further degradation due to the stable chlorinated aromatic ring. Fungal degradation pathways involving oxidative enzymes like laccases and peroxidases are known to be effective in breaking down chlorinated aromatic compounds.[11]
Soil Mobility and Bioavailability
The extent to which a pesticide moves through the soil profile determines its potential to contaminate groundwater. This mobility is primarily governed by the soil adsorption coefficient (Koc), which quantifies the partitioning of a chemical between the soil organic carbon and water.[12] A low Koc value indicates high mobility.[13]
For this compound, the presence of the tetrachlorinated ring and the phenyl group suggests a higher lipophilicity (higher octanol-water partition coefficient, Kow) compared to simpler phthalimides. This would likely result in a higher Koc value, indicating lower mobility and a tendency to be strongly adsorbed to soil organic matter.[14] Folpet, a related compound, exhibits low mobility in soil.[9] However, its degradation products, phthalimide, phthalamic acid, and phthalic acid, show medium to very high mobility.[9] This highlights the importance of considering the mobility of both the parent compound and its metabolites.
Ecotoxicity Profile
The ecotoxicity of a pesticide is a measure of its potential to harm non-target organisms in the environment. Standard tests are conducted on representatives of different trophic levels: algae (primary producers), daphnia (primary consumers), and fish (secondary consumers).[5][15]
Given the lack of specific ecotoxicity data for this compound, we can infer its potential toxicity by examining data for captan and folpet.
| Compound | Organism | Endpoint (LC50/EC50) | Toxicity Classification | Reference |
| Captan | Fish (e.g., Rainbow Trout) | 0.066 - 0.080 mg/L (96h LC50) | Very Highly Toxic | [16] |
| Daphnia magna | 0.038 mg/L (48h EC50) | Very Highly Toxic | [16] | |
| Algae (e.g., Selenastrum capricornutum) | 0.25 mg/L (96h EC50) | Highly Toxic | [16] | |
| Folpet | Fish (e.g., Rainbow Trout) | 0.028 mg/L (96h LC50) | Very Highly Toxic | [16] |
| Daphnia magna | 0.4 mg/L (48h EC50) | Very Highly Toxic | [16] | |
| Algae (e.g., Selenastrum capricornutum) | 0.4 mg/L (96h EC50) | Highly Toxic | [16] | |
| This compound (Predicted) | Fish, Daphnia, Algae | Likely to be Highly to Very Highly Toxic | - | Inferred from analogs |
The high toxicity of captan and folpet to aquatic organisms suggests that this compound is also likely to be highly toxic to aquatic life. The presence of four chlorine atoms on the aromatic ring could potentially increase its toxicity compared to folpet.
Safer Alternatives to Phthalimide Fungicides
The potential environmental concerns associated with synthetic fungicides have driven the search for safer alternatives. Biopesticides, which are derived from natural materials, represent a promising frontier in sustainable agriculture.[17][18]
Microbial Fungicides
Microbial fungicides utilize living microorganisms, such as bacteria and fungi, to suppress plant pathogens.
-
Bacillus subtilis : This bacterium produces a range of antifungal compounds and can also induce systemic resistance in plants. It is effective against a variety of fungal diseases and is considered to have a low environmental impact.[19]
-
Trichoderma spp. : These fungi are well-known biocontrol agents that act through mycoparasitism (directly attacking pathogenic fungi), competition for nutrients, and the production of antifungal metabolites.[1][20] They are generally considered safe for non-target organisms and the environment.[20]
Botanical Fungicides
Botanical fungicides are derived from plant extracts and essential oils.
-
Neem Oil (Azadirachta indica) : Neem oil contains azadirachtin and other compounds with fungicidal and insecticidal properties. It is biodegradable and has low toxicity to mammals.[3][21]
-
Garlic Extract (Allium sativum) : Garlic contains sulfur compounds, such as allicin, which exhibit broad-spectrum antifungal activity.[6]
Experimental Protocols for Environmental Assessment
To ensure the scientific integrity of environmental risk assessments, standardized protocols are essential. The following OECD guidelines are fundamental for evaluating the environmental fate and effects of chemical substances.
Soil Adsorption/Desorption (OECD Guideline 106)
This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[2][4][12][22]
Methodology:
-
Preparation of Soil and Test Substance: Select a range of soils with varying organic carbon content, pH, and clay content. Prepare a stock solution of the test substance in a suitable solvent.
-
Preliminary Study: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method for quantifying the test substance.
-
Adsorption Phase: Add known concentrations of the test substance to soil samples in centrifuge tubes. Agitate the samples for the predetermined equilibration time.
-
Separation and Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of the test substance in the aqueous phase.
-
Calculation of Koc: Calculate the amount of substance adsorbed to the soil. The soil adsorption coefficient (Kd) is the ratio of the concentration in soil to the concentration in water. Normalize Kd to the organic carbon content of the soil to obtain Koc.
-
Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution without the test substance and re-equilibrate to determine the extent of desorption.
Algal Growth Inhibition Test (OECD Guideline 201)
This test assesses the toxicity of a substance to freshwater algae.[7][15][23][24][25]
Methodology:
-
Test Organism: Use an exponentially growing culture of a standard green alga species, such as Pseudokirchneriella subcapitata.
-
Test Solutions: Prepare a series of concentrations of the test substance in a nutrient-rich growth medium.
-
Exposure: Inoculate the test solutions with the algae and incubate under controlled conditions of light, temperature, and pH for 72 hours.
-
Measurement of Growth: Determine the algal biomass at the start and end of the test, typically by cell counting or measuring chlorophyll fluorescence.
-
Data Analysis: Calculate the growth rate for each concentration and the control. Determine the EC50, which is the concentration that causes a 50% reduction in algal growth.
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[26][27][28]
Methodology:
-
Test Organism: Use young daphnids (<24 hours old) from a healthy laboratory culture.
-
Test Solutions: Prepare a range of concentrations of the test substance in a suitable dilution water.
-
Exposure: Place the daphnids in the test solutions and incubate for 48 hours under controlled conditions.
-
Observation: At 24 and 48 hours, record the number of immobilized daphnids in each concentration.
-
Data Analysis: Calculate the EC50, which is the concentration that immobilizes 50% of the daphnids.
Fish Acute Toxicity Test (OECD Guideline 203)
This test determines the acute lethal toxicity of a substance to fish.[11][29][30][31][32]
Methodology:
-
Test Organism: Use a standard fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Test Solutions: Prepare a series of concentrations of the test substance in water.
-
Exposure: Place the fish in the test solutions for 96 hours under controlled conditions.
-
Observation: Record the number of dead fish at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the LC50, which is the concentration that is lethal to 50% of the fish.
Conclusion and Future Directions
The environmental assessment of this compound, while limited by the lack of direct experimental data, can be reasonably inferred from the behavior of its structural analogs, captan and folpet. The presence of the tetrachlorinated phthalimide moiety suggests a high potential for aquatic toxicity and persistence of its degradation products. Its predicted low mobility in soil may reduce the risk of groundwater contamination by the parent compound, but the mobility of its potential metabolites warrants further investigation.
In contrast, biopesticides, including microbial and botanical fungicides, offer a more environmentally benign approach to crop protection. Their lower toxicity to non-target organisms, faster degradation, and reduced potential for bioaccumulation make them attractive alternatives. However, challenges such as variable efficacy and shorter shelf-life need to be addressed through further research and formulation development.
For a definitive environmental risk assessment of this compound, further experimental studies following standardized OECD guidelines are crucial. This will enable a more direct and accurate comparison with existing and emerging crop protection solutions, ultimately contributing to the development of a more sustainable agricultural future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
